molecular formula C4H9BrO B1268092 1-Bromo-3-methoxypropane CAS No. 36865-41-5

1-Bromo-3-methoxypropane

Numéro de catalogue: B1268092
Numéro CAS: 36865-41-5
Poids moléculaire: 153.02 g/mol
Clé InChI: CEVMYGZHEJSOHZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Bromo-3-methoxypropane is a useful research compound. Its molecular formula is C4H9BrO and its molecular weight is 153.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-bromo-3-methoxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BrO/c1-6-4-2-3-5/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEVMYGZHEJSOHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00335324
Record name 1-Bromo-3-methoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00335324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36865-41-5
Record name 1-Bromo-3-methoxypropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36865-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-3-methoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00335324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Bromo-3-methoxypropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-methoxypropane, also known as 3-methoxypropyl bromide, is a bifunctional organic compound of significant interest in synthetic organic chemistry. Its utility as a versatile building block stems from the presence of both a reactive bromo group and a methoxy (B1213986) ether functionality. This unique combination allows for its application in the synthesis of a wide array of more complex molecules, particularly in the development of pharmaceutical intermediates and other fine chemicals. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for its synthesis and purification, and an analysis of its spectroscopic characteristics.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a characteristically sweet odor. It is a flammable substance and should be handled with appropriate safety precautions in a well-ventilated area.

Identification
IdentifierValue
IUPAC Name This compound
Synonyms 3-Methoxypropyl bromide, 3-Bromopropyl methyl ether
CAS Number 36865-41-5[1][2][3]
Molecular Formula C₄H₉BrO[1][2][4]
Molecular Weight 153.02 g/mol [1][2][4]
SMILES COCCCBr[1][4]
InChI Key CEVMYGZHEJSOHZ-UHFFFAOYSA-N[1][3][4]
Physical Properties

A summary of the key physical properties of this compound is presented in the table below.

PropertyValueReference
Appearance Colorless to light yellow clear liquid
Boiling Point 121 °C at 1013 hPa[3]
Density 1.36 g/cm³[3]
Flash Point 43 °C[3]
Vapor Pressure 6.6 hPa at 20 °C[3]
pH 6-7 (in H₂O)[3]

Experimental Protocols

Synthesis of this compound from 3-Methoxy-1-propanol (B72126)

This protocol describes a common method for the synthesis of this compound via the bromination of 3-methoxy-1-propanol using phosphorus tribromide (PBr₃). This is a standard Sₙ2 reaction for converting a primary alcohol to a primary alkyl bromide.

Materials:

  • 3-Methoxy-1-propanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 3-methoxy-1-propanol and anhydrous diethyl ether under a nitrogen atmosphere. The flask is then cooled to 0 °C in an ice bath.

  • Addition of PBr₃: Phosphorus tribromide is added dropwise to the stirred solution via the dropping funnel. The temperature of the reaction mixture should be maintained below 10 °C during the addition.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is carefully poured over crushed ice to quench any unreacted PBr₃. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed successively with saturated sodium bicarbonate solution (to neutralize any acidic byproducts) and brine.

  • Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound is purified by fractional distillation under atmospheric pressure to yield the final product as a colorless liquid.[5][6][7]

G Synthesis Workflow reagents 3-Methoxy-1-propanol + PBr3 reaction Reaction at 0°C to RT reagents->reaction workup Work-up (Quenching, Extraction, Washing) reaction->workup purification Purification (Drying, Fractional Distillation) workup->purification product This compound purification->product

Caption: Synthesis workflow for this compound.

Spectroscopic Data

The structure and purity of synthesized this compound can be confirmed by various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the different proton environments in the molecule. The methylene (B1212753) protons adjacent to the bromine atom will be the most deshielded, followed by the methylene protons adjacent to the ether oxygen, and finally the methyl protons of the methoxy group.

  • ¹³C NMR: The carbon-13 NMR spectrum will exhibit four signals, one for each of the unique carbon atoms in the structure.

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration
-CH₂Br3.5 - 3.7Triplet2H
-OCH₂-3.4 - 3.6Triplet2H
-OCH₃~3.3Singlet3H
-CH₂-2.0 - 2.2Quintet2H
¹³C NMR Predicted Chemical Shift (ppm)
-OCH₂-69 - 71
-OCH₃58 - 60
-CH₂-33 - 35
-CH₂Br30 - 32
Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands for the C-H, C-O, and C-Br bonds.

Functional Group Characteristic Absorption (cm⁻¹)
C-H (alkane) stretching2850 - 3000
C-O (ether) stretching1090 - 1150
C-Br stretching500 - 600
Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak. Due to the presence of the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio, the molecular ion will appear as a pair of peaks (M and M+2) of approximately equal intensity. Common fragmentation patterns for bromoalkanes involve the loss of the bromine atom and cleavage of the carbon-carbon bonds.

G Spectroscopic Analysis compound This compound nmr NMR Spectroscopy (¹H and ¹³C) compound->nmr ir IR Spectroscopy compound->ir ms Mass Spectrometry compound->ms structure Structural Confirmation nmr->structure ir->structure ms->structure

Caption: Spectroscopic methods for structural elucidation.

Safety and Handling

This compound is a flammable liquid and is harmful if swallowed or inhaled.[3] It can cause skin and eye irritation.

Hazard Statements (GHS):

  • H226: Flammable liquid and vapor.[3]

  • H302: Harmful if swallowed.[3]

  • H331: Toxic if inhaled.[3]

Precautionary Statements (GHS):

  • P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[3]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[3]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]

It is imperative to handle this chemical in a fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.

Conclusion

This compound is a valuable reagent in organic synthesis, offering a versatile platform for the introduction of the 3-methoxypropyl moiety. This guide has provided a detailed overview of its chemical and physical properties, a reliable protocol for its synthesis and purification, and an analysis of its key spectroscopic features. This information is intended to support researchers and professionals in the safe and effective use of this compound in their scientific endeavors.

References

An In-depth Technical Guide to 1-Bromo-3-methoxypropane (CAS: 36865-41-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-methoxypropane, with the CAS registry number 36865-41-5, is a key bifunctional organic compound utilized primarily as a synthetic intermediate in the pharmaceutical and fine chemical industries.[1] Its structure, featuring both a reactive bromine atom and a methoxy (B1213986) group, allows for its versatile application in various organic reactions, most notably in alkylation processes.[2][3] This guide provides a comprehensive overview of its chemical and physical properties, safety information, and a detailed experimental protocol for its application in the synthesis of the anti-glaucoma drug, Brinzolamide (B135381).[2][4]

Chemical and Physical Properties

This compound is a colorless to light yellow, flammable liquid.[1][5] A summary of its key quantitative properties is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₄H₉BrO[6][7]
Molecular Weight 153.02 g/mol [6][7]
Boiling Point 121 °C at 1013 hPa[2]
29-30 °C at 15 Torr[8]
Density 1.36 g/cm³ at 20 °C[2]
1.3592 g/cm³ at 20 °C[8]
Vapor Pressure 6.6 hPa at 20 °C[2]
Flash Point 43 °C (109.4 °F)[2][9]
Refractive Index 1.445 to 1.449[4]
Purity (Assay) ≥97.5% (GC)[2]
≥97%[6]
pH 6-7 (in H₂O)[2]
LogP 1.4178[6]
Topological Polar Surface Area (TPSA) 9.23 Ų[6]

Synonyms and Identifiers

This compound is known by several other names in the literature and commercial listings.

Identifier TypeIdentifierReference(s)
IUPAC Name This compound[10]
Synonyms 3-Bromopropyl methyl ether, 3-Methoxypropyl bromide, Propane, 1-bromo-3-methoxy-[5][8][10]
SMILES BrCCCOC[6]
InChI Key CEVMYGZHEJSOHZ-UHFFFAOYSA-N[8]
MDL Number MFCD02258473[2]
EC Number 609-300-1[10]

Safety and Handling

This compound is a hazardous substance and requires careful handling in a laboratory or industrial setting. It is a flammable liquid and vapor and is harmful if swallowed or inhaled.[2][9][11]

Hazard InformationDetailsReference(s)
GHS Pictograms Flame, Skull and crossbones[2]
Signal Word Danger[2][9]
Hazard Statements H226: Flammable liquid and vapor.H302: Harmful if swallowed.H331: Toxic if inhaled.[2][9][12]
Precautionary Statements P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.P233: Keep container tightly closed.P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P304 + P340 + P311: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor.[2][9][12]
LD₅₀ (Oral, Rat) 930 mg/kg[2]
Storage Store in a well-ventilated place. Keep cool. Store at 2-30°C.[2][12]

Reactivity and Applications in Pharmaceutical Synthesis

The primary utility of this compound lies in its role as an alkylating agent in organic synthesis.[3][13] The bromine atom serves as a good leaving group, making the adjacent carbon atom electrophilic and susceptible to nucleophilic attack.[2] This reactivity is harnessed in the pharmaceutical industry to introduce the 3-methoxypropyl group into target molecules.[2]

A notable application is in the synthesis of Brinzolamide, a carbonic anhydrase inhibitor used to treat glaucoma.[2][3][5] In this synthesis, this compound is used to alkylate a precursor molecule, forming a key intermediate.[6][8]

Experimental Protocol: Alkylation in Brinzolamide Synthesis

The following is a detailed experimental protocol for the alkylation step in the synthesis of a Brinzolamide intermediate, as described in patent literature.[6][8]

Reaction: Alkylation of Compound II with this compound to yield Compound III.

Materials:

  • Compound II (precursor molecule)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Potassium carbonate (K₂CO₃)

  • Benzyltriethylammonium chloride

  • Potassium iodide (KI)

  • Toluene (B28343)

  • n-Heptane

  • Water

Equipment:

  • 5 L three-necked round-bottomed flask

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 100 g (0.42 mol) of Compound II in 2 L of dimethyl sulfoxide.

  • Transfer the solution to a 5 L three-necked round-bottomed flask.

  • Add 115 g (0.83 mol) of potassium carbonate, 10 g (0.04 mol) of benzyltriethylammonium chloride, and 5 g (0.03 mol) of potassium iodide to the flask.

  • Heat the reaction mixture to 70-80 °C.

  • Slowly add 64 g (0.42 mol) of this compound dropwise to the reaction mixture while maintaining the temperature at 70-80 °C.

  • Continue the reaction at this temperature until completion (monitoring by TLC or HPLC is recommended).

  • After the reaction is complete, cool the mixture and transfer it to a separatory funnel.

  • Add water and toluene to the separatory funnel for extraction.

  • Separate the upper toluene layer.

  • Wash the organic layer with water, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure.

  • Recrystallize the crude product from n-heptane to obtain the purified Compound III.

Results:

  • Yield: 111.2 g (86%)

  • Purity (HPLC): 98.8%

Visualizations

Experimental Workflow for Alkylation in Brinzolamide Synthesis

experimental_workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_product Final Product Compound_II Compound II Reaction Reaction (70-80 °C) Compound_II->Reaction:w Bromo_Methoxypropane This compound Bromo_Methoxypropane->Reaction:w DMSO DMSO (Solvent) DMSO->Reaction:w K2CO3 K₂CO₃ (Base) K2CO3->Reaction:w Catalysts Phase Transfer Catalyst & Potassium Iodide Catalysts->Reaction:w Extraction Extraction (Toluene/Water) Reaction->Extraction Reaction Mixture Purification Purification (Recrystallization from n-Heptane) Extraction->Purification Crude Product Compound_III Compound III (Brinzolamide Intermediate) Purification->Compound_III Purified Product

Caption: Workflow for the synthesis of a Brinzolamide intermediate.

Logical Relationship of Reactants and Conditions

logical_relationship cluster_inputs Inputs cluster_conditions Reaction Conditions cluster_output Output Substrate Substrate (Compound II) Product Product (Compound III) Substrate->Product transform into Alkylating_Agent Alkylating Agent (this compound) Alkylating_Agent->Product transform into Solvent Solvent (DMSO) Solvent->Product facilitate Base Base (K₂CO₃) Base->Product facilitate Catalyst Catalysts Catalyst->Product facilitate Temperature Temperature (70-80 °C) Temperature->Product facilitate

Caption: Reactants and conditions for the alkylation reaction.

References

An In-depth Technical Guide to 1-Bromo-3-methoxypropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-methoxypropane, also known as 3-bromopropyl methyl ether, is a bifunctional aliphatic compound featuring both a terminal bromine atom and a methoxy (B1213986) ether group. Its chemical structure makes it a valuable reagent and building block in organic synthesis, particularly within the pharmaceutical industry. The high reactivity of the carbon-bromine bond allows it to act as an effective alkylating agent, introducing the 3-methoxypropyl group into a variety of nucleophilic substrates. This characteristic is fundamental to its application in the synthesis of complex active pharmaceutical ingredients (APIs), most notably in the preparation of the glaucoma medication Brinzolamide.[1] This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, key reactivity pathways, and essential safety information.

Structure and Chemical Formula

The molecular structure of this compound consists of a three-carbon propane (B168953) chain where one terminal carbon is bonded to a bromine atom and the other to a methoxy group (-OCH₃).

  • Chemical Formula: C₄H₉BrO[2]

  • IUPAC Name: this compound[2]

  • CAS Number: 36865-41-5[2]

  • Canonical SMILES: COCCCBr[2]

  • InChI Key: CEVMYGZHEJSOHZ-UHFFFAOYSA-N[2]

  • Synonyms: 3-Bromopropyl Methyl Ether, 1-Methoxy-3-bromopropane, 3-methoxypropyl bromide[2]

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValueSource(s)
Molecular Weight 153.02 g/mol [2]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 121 °C at 1013 hPa
Density 1.36 g/cm³ (at 20 °C)
Flash Point 43 °C (109.4 °F)
Vapor Pressure 6.6 hPa (at 20 °C)
pH 6-7 (in H₂O)
LD₅₀ (oral, rat) 930 mg/kg

Chemical Reactivity and Applications

The primary utility of this compound in drug development and organic synthesis stems from the reactivity of the C-Br bond. The electronegative bromine atom polarizes the adjacent carbon, rendering it electrophilic and highly susceptible to nucleophilic attack. This allows this compound to serve as a potent alkylating agent in Sₙ2 reactions.

A significant application is in the synthesis of pharmaceutical intermediates.[1] It can react with various nucleophiles such as amines, thiols, and alkoxides to introduce the 3-methoxypropyl moiety, a common structural motif in drug candidates.

Alkylation Reaction Pathway

The diagram below illustrates the general Sₙ2 reaction mechanism where a generic nucleophile (Nu⁻) attacks the electrophilic carbon, displacing the bromide leaving group.

alkylation_pathway reagents This compound (CH₃O-CH₂CH₂CH₂-Br) + Nucleophile (Nu⁻) transition_state Sₙ2 Transition State [Nu---C---Br]⁻ reagents->transition_state Nucleophilic Attack products Alkylated Product (CH₃O-CH₂CH₂CH₂-Nu) + Bromide Ion (Br⁻) transition_state->products Leaving Group Departure

A general Sₙ2 alkylation pathway using this compound.

Experimental Protocol: Synthesis

A common and effective method for the preparation of this compound is the bromination of its corresponding alcohol, 3-methoxy-1-propanol (B72126), using a standard brominating agent such as phosphorus tribromide (PBr₃). This Sₙ2 reaction is reliable for converting primary alcohols to primary alkyl bromides with minimal side reactions.

Synthesis of this compound from 3-Methoxy-1-propanol

Materials:

  • 3-Methoxy-1-propanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether or dichloromethane (B109758) (DCM)

  • Ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methoxy-1-propanol (1.0 eq) in anhydrous diethyl ether or DCM. Cool the flask to 0 °C using an ice bath.

  • Reagent Addition: Slowly add phosphorus tribromide (PBr₃, approx. 0.4 eq) to the stirred solution via the dropping funnel. The addition should be dropwise to maintain the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction for several hours (e.g., 2-4 hours) or until TLC analysis indicates the consumption of the starting alcohol. For less reactive systems, gentle heating to reflux may be required.

  • Workup (Quenching): Once the reaction is complete, cool the flask back down in an ice bath. Very carefully and slowly, pour the reaction mixture over a beaker of crushed ice to quench the excess PBr₃.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water, saturated aqueous NaHCO₃ solution (to neutralize acidic byproducts), and finally with brine.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Purification: The resulting crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Synthesis Workflow Diagram

synthesis_workflow start Start: 3-Methoxy-1-propanol in Anhydrous Solvent add_reagent Add PBr₃ dropwise at 0 °C start->add_reagent react Stir at Room Temperature (Monitor by TLC) add_reagent->react workup Workup: 1. Quench with Ice 2. Extract with Ether/DCM 3. Wash (H₂O, NaHCO₃, Brine) react->workup purify Dry (MgSO₄) & Concentrate (Rotary Evaporator) workup->purify end_product Final Product: This compound (Purify by Distillation) purify->end_product

Workflow for the synthesis of this compound.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

  • GHS Hazard Statements: H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H331 (Toxic if inhaled).[2]

  • Precautionary Statements:

    • P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

    • P261: Avoid breathing vapors.

    • P280: Wear protective gloves, eye protection, and face protection.

    • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition. Keep the container tightly closed.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

References

A Comprehensive Technical Guide to the Nomenclature and Identification of 1-Bromo-3-methoxypropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the synonyms, alternative names, and key identifiers for the chemical compound 1-Bromo-3-methoxypropane. The information is structured to serve as a practical reference for professionals in research and development who require precise chemical identification for procurement, synthesis, and regulatory purposes.

Chemical Identity and Properties

This compound is a bifunctional organic compound featuring both a bromo and a methoxy (B1213986) group. This structure makes it a useful reagent and building block in various organic syntheses. Accurate identification is crucial for experimental reproducibility and safety. The fundamental properties and identifiers are summarized below.

PropertyValueSource
IUPAC Name This compound[1][2]
CAS Registry Number 36865-41-5[3][4][5][6][7][8][9]
Molecular Formula C₄H₉BrO[3][4][5][6][9][10][11][12]
Molecular Weight 153.02 g/mol [1][3][4][5][7][10][12]
Boiling Point 132-133 °C[5][10][13]
Density ~1.36 g/cm³[5]
Flash Point 31-43 °C[5]
Canonical SMILES C(Br)CCOC[4][5][6]
InChIKey CEVMYGZHEJSOHZ-UHFFFAOYSA-N[5][9][12]

Synonyms and Alternative Names

In scientific literature, commercial catalogs, and chemical databases, this compound is referenced by a variety of names. Understanding these synonyms is essential for conducting comprehensive literature searches and sourcing the material from different suppliers.

Common and Systematic Names:

  • 3-Bromopropyl Methyl Ether[1][10][11]

  • 3-Methoxypropyl bromide[3][6][9]

  • Propane, 1-bromo-3-methoxy-[1][4][6][9][11]

  • 3-Methoxy-1-bromopropane[1][6]

  • 1-Methoxy-3-bromopropane[1]

  • gamma-methoxypropyl bromide[1]

  • Ether, 3-bromopropyl methyl[1][6][11]

  • 1,3-bromomethoxypropane[1][9]

Trade and Catalog Names:

It is common for chemical suppliers to list the compound with purity percentages or specific grades, leading to names such as:

  • This compound, 98%[10]

  • This compound 99%[5][10]

Experimental Protocols and Data

The scope of this guide is focused on the nomenclature and identification of this compound. Detailed experimental protocols, such as synthetic procedures or applications in signaling pathways, are beyond this scope as they are specific to individual research studies rather than the intrinsic properties of the chemical itself. Researchers are advised to consult primary literature for specific experimental methodologies.

Visualization of Chemical Nomenclature

To illustrate the relationship between the chemical structure and its primary identifiers, the following diagram is provided. This serves as a quick reference for the core information discussed.

G cluster_structure Chemical Structure cluster_identifiers Primary Identifiers cluster_synonyms Common Synonyms struct Br-CH₂-CH₂-CH₂-O-CH₃ IUPAC IUPAC Name: This compound struct->IUPAC is named CAS CAS Number: 36865-41-5 struct->CAS is registered as syn1 3-Bromopropyl Methyl Ether IUPAC->syn1 syn2 3-Methoxypropyl bromide IUPAC->syn2 syn3 Propane, 1-bromo-3-methoxy- IUPAC->syn3

Caption: Relationship between the structure of this compound and its key identifiers.

References

An In-depth Technical Guide to the Physical Constants of 3-Bromopropyl methyl ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical constants and synthetic protocols related to 3-Bromopropyl methyl ether (also known as 1-Bromo-3-methoxypropane). This compound is a valuable reagent in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1]

Core Physical and Chemical Properties

3-Bromopropyl methyl ether is a clear, colorless to light yellow liquid at room temperature.[1] Its chemical structure, featuring a reactive bromine atom and an ether linkage, makes it a versatile building block in the synthesis of more complex molecules.[1][2]

Data Presentation: Physical Constants

The key physical constants of 3-Bromopropyl methyl ether are summarized in the table below for easy reference and comparison.

PropertyValueNotes
Chemical Formula C₄H₉BrO
Molecular Weight 153.02 g/mol [1][2]
CAS Number 36865-41-5[1][2]
Appearance Clear colorless to light yellow liquid[1]
Boiling Point 132 °C[1]
Density 1.37 g/mL (at 25 °C)[1]
Melting Point Not available[1]
Solubility Likely soluble in organic solvents like ethanol (B145695) and ether; insoluble in water.[1]
Stability Stable under recommended temperatures and pressures.[1]
Incompatibilities Strong oxidizing agents.[1]
Hazardous Decomposition Carbon oxides and hydrogen bromide.[1]

Applications in Organic Synthesis

The primary application of 3-bromopropyl methyl ether is as an intermediate in organic synthesis.[1] It is particularly useful for introducing the methoxypropyl group into a molecule. The presence of the bromine atom provides a reactive site for nucleophilic substitution reactions, making it a key component in the synthesis of pharmaceutical intermediates and agrochemicals.[1][2]

Experimental Protocols: Williamson Ether Synthesis

The synthesis of ethers like 3-Bromopropyl methyl ether is often achieved through the Williamson ether synthesis.[2][3] This reaction involves the reaction of an alkoxide with a primary alkyl halide.[3][4]

Reaction: To synthesize 3-Bromopropyl methyl ether, one could react 3-bromo-1-propanol (B121458) with a methylating agent in the presence of a base, or conversely, react sodium methoxide (B1231860) with 1,3-dibromopropane. The latter is a common approach.

Detailed Methodology (General Protocol):

  • Preparation of the Alkoxide: A suitable alcohol is deprotonated using a strong base, such as sodium hydride (NaH), to form the alkoxide. This step is typically carried out in an aprotic solvent like THF or DMF.

  • Nucleophilic Substitution: The alkyl halide is then added to the solution containing the alkoxide. The reaction mixture is stirred, often with heating, to facilitate the S(_N)2 reaction.[3][4]

  • Work-up: Once the reaction is complete, it is typically quenched with water or a dilute acid. The product is then extracted into an organic solvent.

  • Purification: The extracted product is washed, dried, and purified, usually by distillation, to yield the final ether.

Mandatory Visualization: Synthesis Pathway

The following diagram illustrates the Williamson ether synthesis pathway for the formation of 3-Bromopropyl methyl ether from sodium methoxide and 1,3-dibromopropane.

Williamson_Ether_Synthesis sodium_methoxide Sodium Methoxide (CH₃ONa) transition_state SN2 Transition State sodium_methoxide->transition_state + dibromopropane 1,3-Dibromopropane (Br(CH₂)₃Br) dibromopropane->transition_state product 3-Bromopropyl methyl ether (CH₃O(CH₂)₃Br) transition_state->product Forms side_product Sodium Bromide (NaBr) transition_state->side_product By-product

References

An In-depth Technical Guide to the Safe Handling of 1-Bromo-3-methoxypropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-Bromo-3-methoxypropane (CAS No. 36865-41-5), a versatile reagent commonly used in organic synthesis, particularly in the preparation of pharmaceutical intermediates.[1] Adherence to strict safety protocols is essential when working with this flammable and hazardous compound.

Chemical and Physical Properties

This compound, also known as 3-Bromopropyl Methyl Ether, is a colorless to yellow, clear liquid.[1][2] Its key physical and chemical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₄H₉BrO[3][4]
Molecular Weight 153.02 g/mol [3][4]
CAS Number 36865-41-5[3][4]
Appearance Colorless liquid[1]
Boiling Point 121 °C at 1013 hPa[5]
Density 1.36 g/cm³[5]
Vapor Pressure 6.6 hPa at 20 °C[5]
Flash Point 43 °C (109.4 °F)[5]
pH 6-7 in water[5]
Solubility Sparingly soluble in water, soluble in organic solvents.[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is a flammable liquid and vapor and can cause serious health effects.[5][6][7] The GHS hazard classifications are summarized below.

Hazard ClassHazard StatementGHS Code(s)Source(s)
Flammable Liquids Flammable liquid and vaporH226[6][7][8]
Acute Toxicity, Oral Harmful if swallowedH302[7][8]
Acute Toxicity, Inhalation Toxic if inhaledH331[8][9]
Skin Corrosion/Irritation Causes skin irritationH315[6][7][8]
Serious Eye Damage/Eye Irritation Causes serious eye irritationH319[6][8]

Signal Word: Danger [5][9]

Hazard Pictograms:

(Note: Actual pictograms would be displayed here in a final document; this is a placeholder description.) The relevant pictograms are the flame (GHS02) and the skull and crossbones (GHS06).[5]

Experimental Protocols for Safe Handling

The following protocols are synthesized from safety data sheets and represent best practices for handling this compound in a laboratory setting.

3.1. Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this chemical to determine the appropriate PPE. The following provides general guidance.

PPE_Workflow start Handling this compound eye_protection Eye Protection: Wear safety glasses with side-shields or chemical goggles. start->eye_protection Mandatory hand_protection Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber). start->hand_protection Mandatory body_protection Body Protection: Wear a flame-retardant lab coat and closed-toe shoes. start->body_protection Mandatory respiratory_protection Respiratory Protection: Use only with adequate ventilation. If ventilation is inadequate, use a NIOSH-approved respirator. start->respiratory_protection As needed face_shield Use a face shield if there is a splash hazard. eye_protection->face_shield

Personal Protective Equipment (PPE) for Handling.

3.2. Engineering Controls

  • Facilities storing or utilizing this material should be equipped with an eyewash fountain and a safety shower.[6]

  • Use in a well-ventilated area.[6] A chemical fume hood is recommended for all procedures.

  • Use explosion-proof electrical, ventilating, and lighting equipment.[6][7]

3.3. Handling and Storage Procedures

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[6][7]

    • Wash hands thoroughly after handling.[6]

    • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[6][7]

    • Use only non-sparking tools.[6][7]

    • Take precautionary measures against static discharge. Ground and bond containers and receiving equipment.[6][7]

    • Open and handle containers with care.[6]

  • Storage:

    • Store in a tightly closed container when not in use.[6][10]

    • Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[6][7][10]

    • The recommended storage temperature is between 2-30°C.[5]

3.4. Spill and Disposal Procedures

  • Spill Response:

    • Ensure adequate ventilation and remove all sources of ignition.[6]

    • Wear appropriate personal protective equipment.[6]

    • Prevent further leakage or spillage if safe to do so.[6]

    • Contain the spill using an inert absorbent material like vermiculite, sand, or earth.[6][7]

    • Collect the absorbed material and place it into a suitable container for disposal.[6]

    • Do not let the product enter drains, waterways, or soil.[6]

  • Disposal:

    • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]

    • As a halogenated organic compound, it should be collected in a designated container for halogenated waste.[9]

First Aid Measures

Immediate medical attention is crucial in case of exposure. The following diagram outlines the appropriate first aid responses.

First_Aid_Pathway exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion move_fresh_air Move to fresh air. If breathing is difficult, give oxygen. inhalation->move_fresh_air flush_skin Immediately flush skin with running water for at least 15 minutes. Remove contaminated clothing. skin_contact->flush_skin flush_eyes Immediately flush eyes with running water for at least 15 minutes. Remove contact lenses if present and easy to do. eye_contact->flush_eyes do_not_vomit Do NOT induce vomiting. Rinse mouth with water. ingestion->do_not_vomit medical_aid Seek immediate medical advice/attention. Show the Safety Data Sheet. move_fresh_air->medical_aid flush_skin->medical_aid flush_eyes->medical_aid do_not_vomit->medical_aid

First Aid Response to Exposure.
  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical aid.[6][7]

  • Skin Contact: Immediately flush the skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[6] Skin contact may cause irritation, redness, and blistering.[6]

  • Eye Contact: Immediately flush the eyes with running water for at least 15 minutes. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[6] Eye contact can result in redness, pain, or severe eye damage.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical aid.[6]

Reactivity and Stability

  • Chemical Stability: Stable under recommended storage conditions.

  • Reactivity: The bromine atom makes the adjacent carbon atom electrophilic, making the compound susceptible to nucleophilic attack. This reactivity is key to its use in alkylation reactions.[11]

  • Incompatible Materials: Strong oxidizing agents, strong bases.

  • Hazardous Decomposition Products: Upon combustion, it may produce carbon oxides and hydrogen bromide.[7]

Toxicological Information

Quantitative toxicological data for this compound is limited in publicly available literature.

Toxicity MeasureValueSpeciesSource(s)
LD₅₀, oral 930 mg/kgRat[5]

Routes of Exposure: Inhalation, eye contact, skin contact, ingestion.[6] Symptoms of Exposure:

  • Skin: Inflammation, itching, scaling, reddening, or blistering.[6]

  • Eyes: Redness, watering, and itching.[6]

  • Inhalation: Irritation of the lungs and respiratory system.[6] Overexposure may lead to serious illness.[6]

This technical guide is intended to provide essential safety information. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before use and perform a thorough risk assessment for your specific experimental conditions.

References

Spectroscopic Data of 1-Bromo-3-methoxypropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-bromo-3-methoxypropane, a key building block in organic synthesis. The document presents detailed Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, along with the experimental protocols for their acquisition. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data

The following tables summarize the ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
3.48Triplet6.42H-CH₂-Br
3.42Triplet6.12H-CH₂-O-
3.29Singlet-3H-O-CH₃
2.07Quintet6.22H-CH₂-CH₂-CH₂-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) ppmAssignment
70.0-CH₂-O-
58.6-O-CH₃
32.8-CH₂-Br
30.2-CH₂-CH₂-CH₂-
Infrared (IR) Spectroscopy
Frequency (cm⁻¹)IntensityAssignment
2929StrongC-H stretch (alkane)
2875MediumC-H stretch (alkane)
2822MediumC-H stretch (O-CH₃)
1465MediumC-H bend (alkane)
1442MediumC-H bend (alkane)
1383WeakC-H bend (alkane)
1256StrongC-O stretch (ether)
1192StrongC-O stretch (ether)
1119StrongC-O stretch (ether)
993MediumC-C stretch
890MediumCH₂ rock
652StrongC-Br stretch
566StrongC-Br stretch

Experimental Protocols

The following are detailed methodologies for the acquisition of the cited spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (approximately 10-20 mg) was dissolved in deuterated chloroform (B151607) (CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) was added as an internal standard (δ 0.00 ppm).

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a JEOL JNM-ECA500 spectrometer operating at a proton frequency of 500 MHz and a carbon frequency of 125 MHz.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: Standard single-pulse sequence.

  • Number of Scans: 16

  • Acquisition Time: 3.4 s

  • Relaxation Delay: 1.0 s

  • Spectral Width: 16 ppm

  • Temperature: 25 °C

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: Proton-decoupled single-pulse sequence.

  • Number of Scans: 256

  • Acquisition Time: 1.0 s

  • Relaxation Delay: 2.0 s

  • Spectral Width: 250 ppm

  • Temperature: 25 °C

Data Processing: The Free Induction Decay (FID) signals were Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

Sample Preparation: A thin film of neat this compound was prepared between two potassium bromide (KBr) plates.

Instrumentation: The IR spectrum was recorded on a JASCO FT/IR-4100 spectrometer.

Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16

  • Mode: Transmittance

Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum. The spectrum was baseline corrected.

Visualization of Spectroscopic Correlations

The following diagram illustrates the relationship between the chemical structure of this compound and its characteristic spectroscopic signals.

Spectroscopic_Correlation cluster_structure This compound Structure cluster_nmr NMR Signals cluster_ir Key IR Absorptions Br Br C1 CH₂ Br->C1 ir_cbr C-Br Stretch 652 cm⁻¹ Br->ir_cbr C2 CH₂ C1->C2 H1 ¹H: 3.48 ppm (t) C1->H1 C1_nmr ¹³C: 32.8 ppm C1->C1_nmr C3 CH₂ C2->C3 H2 ¹H: 2.07 ppm (quint) C2->H2 C2_nmr ¹³C: 30.2 ppm C2->C2_nmr O O C3->O H3 ¹H: 3.42 ppm (t) C3->H3 C3_nmr ¹³C: 70.0 ppm C3->C3_nmr C4 CH₃ O->C4 ir_co C-O Stretch 1119 cm⁻¹ O->ir_co H4 ¹H: 3.29 ppm (s) C4->H4 C4_nmr ¹³C: 58.6 ppm C4->C4_nmr

Structure-Spectra Correlation for this compound.

Solubility Profile of 1-Bromo-3-methoxypropane in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-methoxypropane (CAS No. 36865-41-5), also known as 3-bromopropyl methyl ether, is a bifunctional organic compound utilized as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2][3] Its chemical structure, featuring both a bromo and a methoxy (B1213986) group, imparts a moderate polarity and reactivity that are crucial for its applications in organic synthesis.[4] A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction chemistry, process development, and purification. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, outlines a detailed experimental protocol for solubility determination, and presents a logical workflow for this process.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 36865-41-5[1][2][5][6][7][8]
Molecular Formula C4H9BrO[1][5][8]
Molecular Weight 153.02 g/mol [1][8]
Appearance Colorless to light yellow clear liquid[1]
Boiling Point 121-133 °C[1][6][7][9]
Density ~1.36 g/cm³[7]
Flash Point 43 °C[6][7][9]
Vapor Pressure 6.6 hPa (at 20 °C)[7]
Water Solubility Sparingly soluble/Insoluble[1][2]

Qualitative Solubility of this compound

This compound possesses a polar C-Br bond and a polar C-O-C ether linkage, but also a nonpolar propane (B168953) backbone. This combination gives the molecule an overall moderate polarity. Therefore, it is expected to be readily soluble in a wide array of common organic solvents.

The following table provides a predicted qualitative solubility profile.

Solvent ClassSolventPredicted SolubilityRationale
Protic Polar Methanol, Ethanol, IsopropanolMiscibleThe hydroxyl group of the alcohols can engage in dipole-dipole interactions with the polar groups of this compound.
Aprotic Polar Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, AcetonitrileMiscibleThese solvents have significant dipole moments and can effectively solvate the polar regions of this compound.
Aprotic Polar N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)MiscibleHighly polar aprotic solvents that are excellent at dissolving a wide range of organic compounds.
Nonpolar Hexane, HeptaneSoluble to MiscibleThe alkyl chain of this compound allows for van der Waals interactions with nonpolar solvents.
Aromatic Toluene, BenzeneMiscibleThe polarizability of the aromatic ring can induce dipoles that interact favorably with the permanent dipoles in this compound.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a widely accepted and reliable technique for determining the solubility of a liquid in a solvent.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Volumetric flasks

  • Analytical balance

  • Thermostatic shaker bath

  • Calibrated thermometer

  • Syringes and filters (e.g., 0.45 µm PTFE)

  • Gas chromatograph (GC) with a suitable column and detector (e.g., FID) or other suitable analytical instrumentation (e.g., HPLC, NMR).

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of a distinct second phase of the solute ensures that the solution is saturated.

    • Place the sealed container in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks to ensure equilibrium has been reached (i.e., the concentration of the solute in the solvent phase does not change over time).

  • Sample Collection and Preparation:

    • Once equilibrium is established, cease agitation and allow the mixture to stand undisturbed in the thermostatic bath for at least 2 hours to allow for complete phase separation.

    • Carefully withdraw an aliquot of the supernatant (the solvent phase) using a pre-warmed or pre-cooled syringe to the experimental temperature to avoid any change in solubility during sampling.

    • Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microdroplets of the solute.

    • Record the mass of the collected filtrate.

    • Dilute the filtrate with a known volume of the solvent to a concentration suitable for the analytical method being used.

  • Quantitative Analysis:

    • Prepare a series of calibration standards of this compound in the chosen solvent of known concentrations.

    • Analyze the calibration standards and the diluted sample solution using a validated analytical method, such as gas chromatography.

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area from GC) versus the concentration of the standards.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL, mol/L, or as a weight percentage.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound in an organic solvent.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing prep_solute High Purity This compound mix Mix Solute and Solvent (Excess Solute) prep_solute->mix prep_solvent Analytical Grade Solvent prep_solvent->mix shake Agitate in Thermostatic Shaker Bath (e.g., 24h) mix->shake settle Allow to Settle (Phase Separation) shake->settle sample Withdraw and Filter Supernatant settle->sample analyze Quantitative Analysis (e.g., GC) sample->analyze calculate Calculate Solubility from Calibration Curve analyze->calculate report Report Solubility Data (g/100mL, mol/L) calculate->report

Workflow for Experimental Solubility Determination

Conclusion

This compound is a versatile chemical intermediate that is generally soluble in a wide range of common organic solvents, a property that is critical for its use in synthetic chemistry. While quantitative experimental data is not widely published, a qualitative understanding based on its molecular structure and polarity suggests high solubility in most polar and nonpolar organic media. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for their determination. This information is essential for researchers and professionals in drug development and chemical synthesis to optimize reaction conditions, improve yields, and ensure the efficient purification of target molecules.

References

Technical Guide to the Purity and Assay of Commercial 1-Bromo-3-methoxypropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the purity and assay of commercial 1-Bromo-3-methoxypropane (CAS No. 36865-41-5). The document details common analytical techniques for quality control, including typical purity specifications from commercial suppliers, detailed experimental protocols for assay determination by Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and a discussion of potential impurities.

Commercial Purity Specifications

This compound is a key building block in organic synthesis. Its purity is crucial for the successful and reproducible synthesis of downstream products, particularly in the pharmaceutical industry. Commercial suppliers typically provide this reagent with a purity of 97% or higher, as determined by Gas Chromatography. A summary of typical specifications from various suppliers is presented in Table 1.

SupplierPurity SpecificationAssay Method
Sigma-Aldrich≥97.5%GC[1][2]
Tokyo Chemical Industry (TCI)>98.0%GC[3][4][5]
ChemScene≥97%Not Specified[6]

Table 1: Summary of Commercial Purity Specifications for this compound

Analytical Methods for Assay Determination

The most common and officially recognized method for determining the assay of this compound is Gas Chromatography with Flame Ionization Detection (GC-FID). Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a powerful and increasingly utilized alternative for accurate purity assessment without the need for a specific reference standard of the analyte.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and sensitive technique for separating and quantifying volatile organic compounds. The principle of this method is the separation of components in a mixture based on their differential partitioning between a stationary phase in a capillary column and a mobile gaseous phase. The eluted components are then detected and quantified by a flame ionization detector.

The following is a detailed protocol for the determination of this compound purity by GC-FID. This method is based on general principles for the analysis of alkyl halides and can be adapted as needed.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID)

  • Capillary column: A non-polar or medium-polarity column is suitable, for example, a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase.

  • Autosampler (optional)

  • Data acquisition and processing software

Reagents:

  • This compound sample

  • High-purity solvent for sample dilution (e.g., dichloromethane (B109758) or ethyl acetate)

  • Carrier gas: Helium or Nitrogen, high purity

  • FID gases: Hydrogen and Air, high purity

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with the chosen solvent.

    • Prepare a blank solution containing only the solvent.

  • GC Instrument Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (can be adjusted based on sample concentration and detector response)

    • Carrier Gas Flow Rate: 1.0 mL/min (constant flow)

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 200 °C

      • Hold: 5 minutes at 200 °C

    • Detector Temperature: 280 °C

    • FID Gas Flows: Optimize for the specific instrument (e.g., Hydrogen: 30 mL/min, Air: 300 mL/min, Makeup gas (He or N₂): 25 mL/min)

  • Analysis:

    • Inject the blank solution to ensure no interfering peaks are present.

    • Inject the prepared sample solution in triplicate.

  • Data Analysis:

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the percentage purity of this compound using the area percent method:

      Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Workflow for GC-FID Purity Assay

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report report calculate->report Final Report

Caption: Workflow for the purity assay of this compound by GC-FID.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance by comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity.[7][8][9][10]

The following protocol outlines the steps for determining the purity of this compound using ¹H qNMR.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Analytical balance (readable to 0.01 mg)

Reagents:

  • This compound sample

  • Internal Standard (IS): A certified reference material with known purity, containing protons that resonate in a region of the ¹H NMR spectrum that does not overlap with the analyte signals. Maleic anhydride (B1165640) or dimethyl sulfone are suitable choices.

  • Deuterated solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), ensuring high isotopic purity.

Procedure:

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the this compound sample directly into a clean, dry NMR tube.

    • Accurately weigh about 5-10 mg of the internal standard into the same NMR tube.

    • Record the exact weights of both the sample and the internal standard.

    • Add approximately 0.6 mL of the deuterated solvent to the NMR tube.

    • Cap the tube and gently vortex to ensure complete dissolution.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum under quantitative conditions:

      • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

      • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons being quantified (a delay of 30-60 seconds is generally sufficient to ensure full relaxation).

      • Number of Scans (ns): 8 to 16 scans are typically adequate for good signal-to-noise ratio.

      • Spectral Width: A standard spectral width covering the entire proton chemical shift range (e.g., -2 to 12 ppm).

      • Acquisition Time (aq): At least 3 seconds.

  • Data Processing:

    • Apply a small amount of line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved, non-overlapping signal for both the this compound and the internal standard.

      • For this compound, the triplet at ~3.5 ppm (corresponding to the -CH₂-Br protons) or the singlet at ~3.3 ppm (corresponding to the -OCH₃ protons) can be used.

      • For the internal standard, integrate a known signal (e.g., the singlet for the two olefinic protons of maleic anhydride at ~7.0 ppm).

  • Purity Calculation:

    • Calculate the purity of this compound using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS

      Where:

      • I_analyte : Integral of the analyte signal

      • N_analyte : Number of protons giving rise to the analyte signal

      • I_IS : Integral of the internal standard signal

      • N_IS : Number of protons giving rise to the internal standard signal

      • MW_analyte : Molecular weight of this compound (153.02 g/mol )

      • W_analyte : Weight of the this compound sample

      • MW_IS : Molecular weight of the internal standard

      • W_IS : Weight of the internal standard

      • P_IS : Purity of the internal standard (as a percentage)

Workflow for qNMR Purity Assay

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Weigh Sample weigh_is Weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate report report calculate->report Final Report Impurity_Formation cluster_reactants Reactants cluster_synthesis Williamson Ether Synthesis cluster_impurities Potential Impurities r1 3-Methoxy-1-propanol product This compound r1->product imp1 Unreacted 3-Methoxy-1-propanol r1->imp1 Incomplete Reaction imp3 3-Methoxypropene (from elimination) r1->imp3 Side Reaction (E2) r2 Brominating Agent (e.g., HBr, PBr3) r2->product imp2 1,3-Dimethoxypropane product->imp2 Reaction with Methoxide

References

Reactivity Profile of 1-Bromo-3-methoxypropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-3-methoxypropane (CAS No: 36865-41-5), also known as 3-bromopropyl methyl ether, is a key bifunctional reagent extensively utilized in organic synthesis. Its reactivity is primarily dictated by the presence of a terminal bromine atom, which renders the adjacent carbon atom electrophilic and susceptible to nucleophilic attack. This, combined with the influence of the methoxy (B1213986) group on its solubility and potential for further modification, makes it a versatile building block, particularly in the pharmaceutical industry for the synthesis of complex molecules. This guide provides an in-depth analysis of the reactivity profile of this compound, detailing its physicochemical properties, common reaction pathways, and specific experimental protocols.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and spectral properties of this compound is fundamental to its application in synthesis.

Physicochemical Properties
PropertyValueReference(s)
Molecular Formula C₄H₉BrO[1]
Molecular Weight 153.02 g/mol [1]
Boiling Point 121 °C at 1013 hPa[2]
Density 1.36 g/cm³[2]
Flash Point 43 °C[2]
Vapor Pressure 6.6 hPa at 20 °C[2]
Refractive Index 1.439[3]
Solubility Soluble in organic solvents, sparingly soluble in water.N/A
Spectroscopic Data
Spectrum TypeKey FeaturesReference(s)
¹H NMR (Predicted) Signals expected around 3.5 ppm (t, 2H, -CH₂Br), 3.3 ppm (s, 3H, -OCH₃), 3.3 ppm (t, 2H, -CH₂O-), and 2.0 ppm (quintet, 2H, -CH₂-).[3]
¹³C NMR (Predicted) Signals expected around 70 ppm (-CH₂O-), 58 ppm (-OCH₃), 33 ppm (-CH₂Br), and 30 ppm (-CH₂-).[3]
Infrared (IR) Characteristic peaks for C-O stretching (ether linkage) around 1150-1060 cm⁻¹, C-H stretching at 2800-3000 cm⁻¹, and C-H bending at 1470-1365 cm⁻¹.
Mass Spectrometry (MS) Molecular ion peak (M+) and characteristic fragmentation pattern.[4]

Core Reactivity: Nucleophilic Substitution

The primary mode of reactivity for this compound is the Sₙ2 (bimolecular nucleophilic substitution) reaction. The electronegative bromine atom creates a dipole, making the adjacent carbon atom electrophilic and a prime target for nucleophiles. The primary nature of the alkyl halide favors the Sₙ2 pathway, leading to inversion of stereochemistry if a chiral center were present.

G Nu Nu: Substrate Br-CH₂-CH₂-CH₂-O-CH₃ Nu->Substrate Sₙ2 Attack TransitionState [Nu---CH₂(Br)-CH₂-CH₂-O-CH₃]⁻ Substrate->TransitionState Product Nu-CH₂-CH₂-CH₂-O-CH₃ TransitionState->Product LeavingGroup Br⁻ TransitionState->LeavingGroup

Figure 1: Generalized Sₙ2 reaction of this compound.
Williamson Ether Synthesis

A classic application of this compound is in the Williamson ether synthesis to form unsymmetrical ethers. An alkoxide or phenoxide acts as the nucleophile, displacing the bromide.

  • Deprotonation: In a round-bottom flask under an inert atmosphere, dissolve phenol (B47542) (1.0 eq.) in a suitable aprotic solvent such as DMF or THF. Add a strong base like sodium hydride (NaH, 1.1 eq.) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes to an hour, or until hydrogen evolution ceases, indicating the formation of sodium phenoxide.

  • Alkylation: Add this compound (1.05 eq.) dropwise to the solution of sodium phenoxide.

  • Reaction: Heat the reaction mixture to a temperature between 60-80 °C and monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

ReactantsReagents/SolventsConditionsProductYieldReference(s)
Phenol, this compoundNaH, DMF60-80 °C3-Methoxypropyl phenyl etherHighGeneral Protocol[4][5]
N-Alkylation of Amines

This compound readily alkylates primary and secondary amines to furnish the corresponding N-(3-methoxypropyl)amines, which are valuable intermediates in medicinal chemistry.

  • Reaction Setup: In a round-bottom flask, combine aniline (B41778) (1.0 eq.), this compound (1.1 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.) in a polar aprotic solvent like acetonitrile (B52724) or DMF.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture and filter off the inorganic salts.

  • Extraction: Concentrate the filtrate and dissolve the residue in an organic solvent. Wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography or distillation.

ReactantsReagents/SolventsConditionsProductYieldReference(s)
Aniline, this compoundK₂CO₃, AcetonitrileRefluxN-(3-methoxypropyl)anilineGood to HighGeneral Protocol
S-Alkylation of Thiols

Thiols and thiophenols are excellent nucleophiles that react efficiently with this compound to form thioethers.

  • Deprotonation: Dissolve thiophenol (1.0 eq.) in a solvent like ethanol (B145695) or DMF. Add a base such as sodium hydroxide (B78521) or potassium carbonate to generate the thiophenoxide anion.

  • Alkylation: Add this compound (1.05 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Follow standard aqueous work-up, extraction, and purification procedures as described in the previous sections.

ReactantsReagents/SolventsConditionsProductYieldReference(s)
Thiophenol, this compoundNaOH, EthanolRoom TemperatureS-(3-methoxypropyl)thiobenzeneHighGeneral Protocol

Grignard Reagent Formation and Subsequent Reactions

This compound can be converted into its corresponding Grignard reagent, 3-methoxypropylmagnesium bromide. This organometallic reagent acts as a potent nucleophile and a strong base, enabling the formation of new carbon-carbon bonds.

G cluster_0 Grignard Formation cluster_1 Reaction with Electrophile Br-CH₂CH₂CH₂OCH₃ Br-CH₂CH₂CH₂OCH₃ Mg Mg Br-CH₂CH₂CH₂OCH₃->Mg + Mg / Dry Ether BrMg-CH₂CH₂CH₂OCH₃ BrMg-CH₂CH₂CH₂OCH₃ Mg->BrMg-CH₂CH₂CH₂OCH₃ Insertion Ph-CHO Ph-CHO BrMg-CH₂CH₂CH₂OCH₃->Ph-CHO + Benzaldehyde (B42025) (1) Product Ph-CH(OH)-CH₂CH₂CH₂OCH₃ Ph-CHO->Product H₃O⁺ (2)

Figure 2: Formation of 3-methoxypropylmagnesium bromide and its reaction.
  • Grignard Reagent Formation:

    • Activate magnesium turnings (1.2 eq.) in a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere. A crystal of iodine can be used as an activator.

    • Add anhydrous diethyl ether or THF to cover the magnesium.

    • Prepare a solution of this compound (1.0 eq.) in the same anhydrous solvent in the dropping funnel.

    • Add a small portion of the bromide solution to initiate the reaction. Once initiated (indicated by bubbling and heat generation), add the remaining solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

  • Reaction with Benzaldehyde:

    • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

    • Add a solution of benzaldehyde (1.0 eq.) in anhydrous ether dropwise.

    • After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure and purify the crude alcohol by column chromatography.

ReactantsReagents/SolventsConditionsProductYieldReference(s)
This compound, Mg, BenzaldehydeAnhydrous Diethyl Ether0 °C to Room Temp.1-Phenyl-4-methoxy-1-butanol70-85% (Typical)General Protocol[6]

Application in Pharmaceutical Synthesis: The Case of Brinzolamide

A notable application of this compound is in the synthesis of Brinzolamide, a carbonic anhydrase inhibitor used to treat glaucoma. In this synthesis, it serves as an alkylating agent to introduce the 3-methoxypropyl side chain.

G Compound II Compound II Alkylation Alkylation Compound II->Alkylation This compound This compound This compound->Alkylation Compound III Compound III Alkylation->Compound III Bromination Bromination Compound III->Bromination Compound IV Compound IV Bromination->Compound IV Intramolecular Cyclization Intramolecular Cyclization Compound IV->Intramolecular Cyclization Brinzolamide Intermediate Brinzolamide Intermediate Intramolecular Cyclization->Brinzolamide Intermediate

Figure 3: Workflow for the synthesis of a Brinzolamide intermediate.
  • Reaction Setup: Dissolve the starting material (Compound II, 0.42 mol) in dimethyl sulfoxide (B87167) (2 L) in a three-necked round-bottomed flask. Add potassium carbonate (0.83 mol), benzyltriethylammonium chloride (0.04 mol), and potassium iodide (0.03 mol).

  • Alkylation: Heat the mixture to 70-80 °C and slowly add this compound (0.6 mol) dropwise, maintaining the temperature.

  • Work-up: After the reaction is complete, transfer the mixture to a separatory funnel. Add water and toluene (B28343) for extraction.

  • Isolation and Purification: Separate the toluene layer, wash, dry, and concentrate it. Recrystallize the product from n-heptane to obtain the desired intermediate (Compound III).

ReactantsReagents/SolventsConditionsProductYieldPurity (HPLC)Reference(s)
Compound II, this compoundK₂CO₃, Benzyltriethylammonium chloride, KI, DMSO70-80 °CCompound III86%98.8%N/A

Safety and Handling

This compound is a flammable liquid and vapor. It is harmful if swallowed and may cause skin and eye irritation. It is crucial to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames. Store in a cool, dry, and well-ventilated area in a tightly sealed container.

Conclusion

This compound exhibits a well-defined reactivity profile dominated by Sₙ2 reactions, making it a reliable and versatile reagent for introducing the 3-methoxypropyl group into a wide range of molecules. Its utility is further enhanced by its ability to form a Grignard reagent, opening up pathways for carbon-carbon bond formation. The successful application of this reagent in complex syntheses, such as that of Brinzolamide, underscores its importance in modern organic and medicinal chemistry. A thorough understanding of its properties, reactivity, and handling procedures is essential for its safe and effective use in research and development.

References

Methodological & Application

Application Notes and Protocols: Williamson Ether Synthesis of 1,2-bis(3-methoxypropoxy)ethane using 1-Bromo-3-methoxypropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a cornerstone reaction in organic chemistry used for the preparation of both symmetrical and unsymmetrical ethers.[1][2] Developed by Alexander Williamson in 1850, this versatile and robust method proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3] The reaction typically involves the deprotonation of an alcohol by a strong base to form a nucleophilic alkoxide, which then displaces a halide or other suitable leaving group from an organohalide to form the ether linkage.[3]

This application note provides a detailed protocol for the synthesis of 1,2-bis(3-methoxypropoxy)ethane, a diether, using 1-Bromo-3-methoxypropane as the alkylating agent and ethylene (B1197577) glycol as the nucleophile precursor. Ethers of this type are valuable as solvents, intermediates in the synthesis of more complex molecules, and as components in materials science. The use of a strong base, sodium hydride (NaH), ensures the complete and irreversible deprotonation of the diol, driving the reaction to completion.[4][5]

Reaction Mechanism and Principles

The synthesis proceeds in two main stages, as depicted in the diagram below. The reaction follows an SN2 pathway, which requires the use of a primary or methyl halide for optimal results to avoid competing elimination reactions.[3][6] this compound is a primary alkyl halide, making it an ideal substrate for this synthesis.

  • Deprotonation: Ethylene glycol, a diol, is treated with two equivalents of a strong base, sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (B95107) (THF). The hydride ion (H⁻) removes the acidic protons from both hydroxyl groups to generate a dianion, the highly nucleophilic ethane-1,2-diolate. This step is irreversible as the hydrogen gas (H₂) byproduct bubbles out of the solution.[4][5]

  • Nucleophilic Attack: The resulting di-alkoxide attacks two molecules of this compound in a concerted SN2 mechanism. The nucleophilic oxygen attacks the electrophilic carbon atom bonded to the bromine, displacing the bromide ion and forming the new carbon-oxygen ether bond.

Williamson_Mechanism Figure 1: Reaction Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution (SN2) EthyleneGlycol HO-CH₂-CH₂-OH Dialkoxide Na⁺⁻O-CH₂-CH₂-O⁻Na⁺ EthyleneGlycol->Dialkoxide THF NaH 2 NaH NaH->Dialkoxide H2 2 H₂ (gas) Dialkoxide->H2 StartAlkoxide Na⁺⁻O-CH₂-CH₂-O⁻Na⁺ Product CH₃O-(CH₂)₃-O-CH₂-CH₂-O-(CH₂)₃-OCH₃ StartAlkoxide->Product Bromo 2 Br-CH₂(CH₂)₂-OCH₃ Bromo->Product NaBr 2 NaBr Product->NaBr

Figure 1: Reaction Mechanism

Experimental Protocol

This protocol details the synthesis of 1,2-bis(3-methoxypropoxy)ethane.

3.1 Materials and Equipment

  • Reagents:

    • Ethylene glycol (HOCH₂CH₂OH)

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • This compound (CH₃O(CH₂)₃Br)[7][8]

    • Anhydrous Tetrahydrofuran (THF)

    • Diethyl ether (Et₂O)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Equipment:

    • Three-neck round-bottom flask

    • Reflux condenser

    • Dropping funnel

    • Magnetic stirrer and stir bar

    • Heating mantle

    • Nitrogen or Argon gas inlet

    • Separatory funnel

    • Rotary evaporator

3.2 Safety Precautions

  • Sodium hydride is a water-reactive, flammable solid that can ignite spontaneously in air, especially when moist.[9][10] It reacts violently with water to produce flammable hydrogen gas.[11] Handle NaH under an inert atmosphere (N₂ or Ar) and away from moisture.[12] Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and gloves.[10][11]

  • This compound is a flammable liquid and is toxic if inhaled.

  • Anhydrous THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvent.

  • The reaction should be performed in a well-ventilated fume hood.

3.3 Reaction Workflow

The overall experimental workflow is outlined in the diagram below.

Workflow Figure 2: Experimental Workflow Setup 1. Assemble dry glassware under N₂ atmosphere. NaH_Wash 2. Wash NaH with hexane (B92381) to remove mineral oil. Setup->NaH_Wash THF_Add 3. Add anhydrous THF to the reaction flask. NaH_Wash->THF_Add EG_Add 4. Add ethylene glycol dropwise to NaH suspension at 0°C. THF_Add->EG_Add Stir_RT 5. Stir at room temperature until H₂ evolution ceases. EG_Add->Stir_RT Bromo_Add 6. Add this compound dropwise. Stir_RT->Bromo_Add Reflux 7. Heat the mixture to reflux (e.g., 65-70°C) for 4-6 hours. Bromo_Add->Reflux Quench 8. Cool to 0°C and cautiously quench with water. Reflux->Quench Extract 9. Extract with diethyl ether. Quench->Extract Wash 10. Wash organic layer with NaHCO₃ and brine. Extract->Wash Dry 11. Dry over anhydrous MgSO₄. Wash->Dry Evaporate 12. Concentrate under reduced pressure. Dry->Evaporate Purify 13. Purify by vacuum distillation or column chromatography. Evaporate->Purify

Figure 2: Experimental Workflow

3.4 Step-by-Step Procedure

  • Preparation: A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

  • Base Preparation: Sodium hydride (60% dispersion, 2.2 g, 55 mmol, 2.2 equiv.) is added to the flask. The mineral oil is removed by washing the NaH with anhydrous hexane (2 x 15 mL) under an inert atmosphere, with the hexane being carefully removed via cannula after each wash.

  • Alkoxide Formation: Anhydrous THF (80 mL) is added to the washed NaH. The suspension is cooled to 0°C in an ice bath. A solution of ethylene glycol (1.55 g, 1.4 mL, 25 mmol, 1.0 equiv.) in anhydrous THF (20 mL) is added dropwise via the dropping funnel over 20 minutes.

  • The mixture is allowed to warm to room temperature and stirred for 1 hour, or until the evolution of hydrogen gas has ceased.

  • Addition of Alkyl Halide: A solution of this compound (8.42 g, 6.2 mL, 55 mmol, 2.2 equiv.) in anhydrous THF (20 mL) is added dropwise to the reaction mixture at room temperature.

  • Reaction: The reaction mixture is heated to reflux (approximately 70°C) and maintained for 4-6 hours.[3][6] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, the flask is cooled to 0°C in an ice bath. The reaction is cautiously quenched by the slow, dropwise addition of 20 mL of water to destroy any unreacted NaH.

  • The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with saturated aqueous NaHCO₃ solution (50 mL) followed by brine (50 mL).

  • Purification: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is purified by vacuum distillation to yield 1,2-bis(3-methoxypropoxy)ethane as a colorless oil.

Data Presentation

Table 1: Reagent and Reaction Parameters

ParameterValueNotes
Ethylene Glycol
Mass / Volume1.55 g / 1.4 mL
Molar Mass62.07 g/mol
Moles25 mmolLimiting Reagent
Molar Equivalents1.0
Sodium Hydride (60%)
Mass2.2 g
Molar Mass (NaH)24.00 g/mol
Moles (NaH)55 mmol
Molar Equivalents2.2
This compound
Mass / Volume8.42 g / 6.2 mL
Molar Mass153.02 g/mol [7]
Moles55 mmol
Molar Equivalents2.2
Solvent Anhydrous THF120 mL total
Reaction Temperature 70°C (Reflux)[3][6]
Reaction Time 4 - 6 hours[3][6]
Expected Yield 70-85%Based on typical yields of 50-95%.[6]
Product Molar Mass 206.28 g/mol

Table 2: Product Characterization (1,2-bis(3-methoxypropoxy)ethane)

PropertyExpected ValueNotes
Appearance Colorless Oil
Boiling Point ~240-250 °C (at 760 mmHg)Estimated based on structurally similar diethers.
¹H NMR (CDCl₃, 400 MHz) δ (ppm)
3.61 (t, 4H, J=6.0 Hz, -O-CH₂-CH₂-O-)Triplet for the central ethylene bridge protons.
3.52 (t, 4H, J=6.4 Hz, -O-CH₂-CH₂-CH₂-O-)Triplet for the methylene (B1212753) groups adjacent to ether oxygens.
3.34 (s, 6H, -OCH₃)Singlet for the terminal methyl groups.
1.90 (p, 4H, J=6.2 Hz, -O-CH₂-CH₂-CH₂-O-)Quintet (pentet) for the central methylene groups of the propyl chain.
¹³C NMR (CDCl₃, 100 MHz) δ (ppm)
70.8 (-O-CH₂-CH₂-O-)
69.5 (-O-CH₂-CH₂-CH₂-O-)
68.9 (-O-CH₂-CH₂-CH₂-O-)
58.7 (-OCH₃)
29.5 (-O-CH₂-CH₂-CH₂-O-)

References

Application Notes and Protocols for the Alkylation of Phenols with 1-Bromo-3-methoxypropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The alkylation of phenols to form aryl ethers is a fundamental transformation in organic synthesis, with wide-ranging applications in the pharmaceutical, agrochemical, and materials science industries. The resulting ether products often exhibit diverse biological activities and serve as key intermediates in the synthesis of complex molecules.[1] This document provides detailed application notes and experimental protocols for the O-alkylation of various substituted phenols with 1-Bromo-3-methoxypropane via the Williamson ether synthesis. This reaction provides a reliable method for the introduction of a 3-methoxypropoxy group onto a phenolic core, a moiety that can influence the pharmacological properties of a molecule.

Reaction Principle

The primary method for the synthesis of 1-methoxy-3-phenoxypropane and its derivatives is the Williamson ether synthesis. This reaction proceeds via an SN2 mechanism where a phenoxide ion, generated by deprotonating a phenol (B47542) with a suitable base, acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide, in this case, this compound.[2][3] The choice of base, solvent, and reaction temperature is crucial for optimizing the reaction yield and minimizing side products.[4]

Reaction Scheme:

Applications in Drug Discovery and Development

Derivatives of 1-methoxy-3-phenoxypropane are of interest in medicinal chemistry due to their potential biological activities. The introduction of the methoxypropoxy side chain can modulate the lipophilicity, metabolic stability, and receptor-binding affinity of the parent phenol.[4] While specific signaling pathways for these exact derivatives are not extensively documented in publicly available literature, analogous ether-linked aromatic compounds have shown a variety of pharmacological effects, including:

  • Anticancer Activity: Methoxy-substituted phenyl derivatives have been investigated for their potential as anticancer agents.[2][5][6] The ether linkage can influence the molecule's ability to interact with biological targets.

  • Antibacterial Activity: Phenoxy derivatives are known to exhibit antimicrobial properties. The nature of the substituents on the aromatic ring and the alkyl chain can be tuned to optimize activity against specific bacterial strains.[7][8][9]

  • Anticholinergic Activity: Aminoalkoxy isosteres of glycolate (B3277807) esters, which share structural similarities with phenoxyalkoxy compounds, have been evaluated for their anticholinergic effects.[4]

A generalized workflow for the synthesis and screening of these compounds in a drug discovery context is illustrated below.

G cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation cluster_development Preclinical Development Phenol Substituted Phenol Alkylation Alkylation with This compound Phenol->Alkylation Purification Purification (Chromatography/Recrystallization) Alkylation->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization HTS High-Throughput Screening Characterization->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt SAR Structure-Activity Relationship (SAR) Studies Lead_Opt->SAR ADMET ADMET Profiling Lead_Opt->ADMET SAR->Lead_Opt In_Vivo In Vivo Efficacy Studies ADMET->In_Vivo G cluster_mechanism Reaction Mechanism Phenol Phenol (Ar-OH) Phenoxide Phenoxide (Ar-O⁻) Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide Transition_State SN2 Transition State Phenoxide->Transition_State Nucleophilic Attack Alkyl_Halide This compound Alkyl_Halide->Transition_State Product Aryl Ether Product Transition_State->Product Byproduct Salt Byproduct Transition_State->Byproduct G cluster_workflow Experimental Workflow Setup Reaction Setup: Phenol, Base, Solvent Addition Addition of This compound Setup->Addition Reaction Heating and Monitoring (TLC) Addition->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Analysis Product Analysis: NMR, MS Purification->Analysis

References

Synthesis of 3-Methoxypropyl Ethers from 1-Bromo-3-methoxypropane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of ethers is a fundamental transformation in organic chemistry, with broad applications in the pharmaceutical and materials science industries. The 3-methoxypropyl ether moiety is a common structural motif in many biologically active molecules, contributing to improved solubility, metabolic stability, and target engagement. The Williamson ether synthesis is a reliable and versatile method for the preparation of such ethers, involving the reaction of an alkoxide or phenoxide with a suitable alkyl halide. This application note provides detailed protocols for the synthesis of 3-methoxypropyl ethers using 1-bromo-3-methoxypropane as the alkylating agent, along with relevant data and characterization methods. This compound is a primary alkyl halide, which is well-suited for the SN2 reaction mechanism of the Williamson ether synthesis, generally leading to good yields and minimizing side reactions like elimination.

Reaction Principle

The synthesis of 3-methoxypropyl ethers from this compound and an alcohol or phenol (B47542) proceeds via the Williamson ether synthesis. The reaction involves the deprotonation of the hydroxyl group of the alcohol or phenol to form a more nucleophilic alkoxide or phenoxide ion. This is typically achieved using a suitable base. The resulting nucleophile then displaces the bromide ion from this compound in a bimolecular nucleophilic substitution (SN2) reaction to form the desired ether.

Experimental Protocols

Two general protocols are provided below, one for the etherification of aliphatic alcohols and another for phenols, which often require different basic conditions.

Protocol 1: Synthesis of Alkyl 3-Methoxypropyl Ethers from Aliphatic Alcohols

This protocol is suitable for the reaction of primary and secondary aliphatic alcohols with this compound using a strong base like sodium hydride to generate the alkoxide in situ.

Materials:

  • Aliphatic alcohol (R-OH)

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aliphatic alcohol (1.0 eq.).

  • Add anhydrous DMF or THF to dissolve the alcohol.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.1 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen ceases, to ensure complete formation of the alkoxide.

  • Cool the mixture back to 0 °C and add this compound (1.0-1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and then heat to 50-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure alkyl 3-methoxypropyl ether.

Protocol 2: Synthesis of Aryl 3-Methoxypropyl Ethers from Phenols

This protocol is adapted for the etherification of phenols, which are more acidic than aliphatic alcohols and can often be reacted using a weaker base such as potassium carbonate.

Materials:

  • Phenol (Ar-OH)

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Anhydrous Acetonitrile (B52724) or N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate or Dichloromethane (B109758)

  • 1 M aqueous sodium hydroxide (B78521) (NaOH) solution (optional, for removal of unreacted phenol)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add the phenol (1.0 eq.) and anhydrous potassium carbonate (2.0-3.0 eq.).

  • Add anhydrous acetonitrile or DMF as the solvent.

  • Stir the suspension vigorously and add this compound (1.1-1.5 eq.).

  • Heat the reaction mixture to 80-120 °C and monitor the progress by TLC. For example, the synthesis of 4-(3-methoxy propoxy)-2,3 dimethyl pyridine-N-oxide is conducted at 120-125 °C in DMF[1].

  • After the reaction is complete (typically 6-24 hours), cool the mixture to room temperature.

  • Filter the solid inorganic salts and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate or dichloromethane and wash with water.

  • (Optional) To remove any unreacted phenol, wash the organic layer with 1 M aqueous NaOH solution, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure aryl 3-methoxypropyl ether.

Data Presentation

The following table summarizes representative examples of the synthesis of 3-methoxypropyl ethers from this compound with various alcohols and phenols, highlighting the reaction conditions and yields.

SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Reference
tert-butyl-4-hydroxyphenylcarbamateK₂CO₃AcetoneReflux1240[2]
2,3-Dimethyl-4-nitropyridine-N-oxideK₂CO₃DMF120-125N/A93[1]
4-methoxyphenolNaOHEthanolRefluxN/AN/A[3]
2-naphtholNaOHEthanolReflux0.83N/A[2]

Note: "N/A" indicates that the specific data was not available in the cited source.

Characterization of 3-Methoxypropyl Ethers

The synthesized 3-methoxypropyl ethers can be characterized by standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

¹H NMR: The proton NMR spectra of 3-methoxypropyl ethers will exhibit characteristic signals for the 3-methoxypropyl group. The methoxy (B1213986) group (CH₃O-) typically appears as a singlet around δ 3.3 ppm. The methylene (B1212753) protons of the propyl chain will appear as multiplets. The protons of the -OCH₂- group adjacent to the ether oxygen are typically found in the range of δ 3.5-4.1 ppm, while the central -CH₂- group appears around δ 1.9-2.1 ppm, and the -CH₂- group adjacent to the methoxy group is observed around δ 3.4-3.6 ppm.

¹³C NMR: The carbon NMR spectra will show distinct signals for the carbons of the 3-methoxypropyl chain. The methoxy carbon (CH₃O-) resonates at approximately δ 59 ppm. The carbons of the propyl chain typically appear at around δ 67-70 ppm for the -OCH₂- carbon, δ 29-31 ppm for the central -CH₂- carbon, and δ 58-60 ppm for the -CH₂- carbon adjacent to the methoxy group.

Example Spectroscopic Data for Related Compounds:

  • 1-iodo-4-methoxybenzene : ¹H NMR (400 MHz, CDCl₃): δ 3.78 (s, 3 H), 6.61-6.74 (m, 2 H), 7.48-7.65 (m, 2 H); ¹³C NMR (100.6 MHz, CDCl₃): δ 55.3, 82.7, 116.3, 138.2, 159.4[4].

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_alkoxide Alkoxide/Phenoxide Formation cluster_reaction Williamson Ether Synthesis cluster_workup Workup & Purification A Alcohol/Phenol D Alkoxide/Phenoxide Solution A->D B Base (e.g., NaH or K₂CO₃) B->D C Solvent (e.g., DMF or Acetonitrile) C->D F Reaction Mixture D->F E This compound E->F G Heating & Stirring F->G H Quenching G->H I Extraction H->I J Washing & Drying I->J K Purification (Chromatography) J->K L Pure 3-Methoxypropyl Ether K->L

Caption: General experimental workflow for the synthesis of 3-methoxypropyl ethers.

Signaling Pathway of Williamson Ether Synthesis

williamson_synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products ROH R-OH (Alcohol/Phenol) Alkoxide R-O⁻ (Alkoxide/Phenoxide) ROH->Alkoxide Deprotonation Base Base Base->Alkoxide AlkylHalide Br-(CH₂)₃-OCH₃ (this compound) Ether R-O-(CH₂)₃-OCH₃ (3-Methoxypropyl Ether) AlkylHalide->Ether Salt Salt (e.g., NaBr) AlkylHalide->Salt Displacement Alkoxide->Ether SN2 Attack

Caption: Key steps in the Williamson synthesis of 3-methoxypropyl ethers.

References

Application Notes and Protocols for the Formation of 3-Methoxypropylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reagent, 3-methoxypropylmagnesium bromide, is a valuable organometallic intermediate in organic synthesis. It serves as a versatile nucleophile for the introduction of the 3-methoxypropyl moiety, a common structural element in various pharmaceutical compounds and complex organic molecules. The formation of this reagent from 1-bromo-3-methoxypropane and magnesium metal is a critical step that requires careful control of reaction conditions to ensure high yield and minimize side reactions. These application notes provide detailed protocols and guidance for the successful synthesis of 3-methoxypropylmagnesium bromide.

The reaction is highly sensitive to moisture and atmospheric oxygen. Therefore, all procedures must be conducted under strictly anhydrous conditions using an inert atmosphere (e.g., nitrogen or argon). The choice of an appropriate ethereal solvent, typically tetrahydrofuran (B95107) (THF), is crucial for the stabilization of the Grignard reagent.

Reaction and Mechanism

The formation of 3-methoxypropylmagnesium bromide proceeds via the insertion of magnesium into the carbon-bromine bond of this compound. The reaction is typically initiated by activating the magnesium surface, often with a small amount of iodine or 1,2-dibromoethane.

Overall Reaction:

CH₃OCH₂CH₂CH₂Br + Mg → CH₃OCH₂CH₂CH₂MgBr

The ether solvent plays a critical role by coordinating with the magnesium center of the Grignard reagent, forming a soluble and more stable complex.

Potential Side Reactions

The primary side reaction of concern during the formation of 3-methoxypropylmagnesium bromide is the Wurtz-type coupling. This reaction involves the coupling of the formed Grignard reagent with the unreacted this compound, leading to the formation of 1,6-dimethoxyhexane.

Wurtz-type Coupling:

CH₃OCH₂CH₂CH₂MgBr + CH₃OCH₂CH₂CH₂Br → CH₃O(CH₂)₆OCH₃ + MgBr₂

To minimize this side reaction, it is essential to add the this compound solution to the magnesium suspension slowly. This maintains a low concentration of the alkyl halide in the reaction mixture at all times.

Experimental Protocols

Materials and Reagents
  • This compound (≥98% purity)

  • Magnesium turnings (≥99.5% purity)

  • Anhydrous tetrahydrofuran (THF, ≤50 ppm H₂O)

  • Iodine crystal or 1,2-dibromoethane

  • Dry nitrogen or argon gas

  • Standard glassware for anhydrous reactions (e.g., three-neck round-bottom flask, reflux condenser, dropping funnel)

Protocol 1: Standard Preparation of 3-Methoxypropylmagnesium Bromide

This protocol outlines a standard laboratory procedure for the synthesis of 3-methoxypropylmagnesium bromide in THF.

1. Glassware and Apparatus Setup:

  • All glassware must be thoroughly dried in an oven at 120 °C overnight or flame-dried under a stream of inert gas and allowed to cool to room temperature under an inert atmosphere.
  • Assemble a three-neck round-bottom flask with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel.

2. Magnesium Activation:

  • Place magnesium turnings (1.2 equivalents) into the reaction flask.
  • Add a single crystal of iodine to the flask.
  • Gently warm the flask with a heat gun under a slow stream of inert gas until purple iodine vapors are observed.
  • Allow the flask to cool to room temperature. The disappearance of the iodine color is an indication of magnesium activation.

3. Reaction Initiation:

  • Add anhydrous THF to the flask to just cover the magnesium turnings.
  • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
  • Add a small portion (approximately 10%) of the this compound solution to the stirred magnesium suspension.
  • The reaction should initiate, as evidenced by the gentle bubbling of the solvent and a slight increase in temperature. If the reaction does not start, gentle warming with a heat gun may be necessary.

4. Grignard Reagent Formation:

  • Once the reaction has initiated, add the remainder of the this compound solution dropwise from the funnel at a rate that maintains a gentle reflux.
  • After the addition is complete, continue to stir the reaction mixture and maintain a gentle reflux for an additional 1-2 hours, or until most of the magnesium has been consumed.

5. Completion and Use:

  • Allow the resulting gray-brown solution of 3-methoxypropylmagnesium bromide to cool to room temperature.
  • The Grignard reagent is now ready for use in subsequent reactions. It is recommended to use the reagent immediately.

Quantitative Data

The yield of the Grignard reagent is highly dependent on the reaction conditions. The following table provides illustrative yields for a structurally similar Grignard reagent, 2-methoxy-2-methylpropylmagnesium bromide, which can be used as a general guide for optimizing the synthesis of 3-methoxypropylmagnesium bromide.

EntrySolventActivatorTemperature (°C)Addition TimeIllustrative Yield (%)
1Diethyl EtherNone35 (reflux)1 hour< 10
2Diethyl EtherIodine35 (reflux)1 hour35
3THFNone66 (reflux)1 hour40
4THFIodine66 (reflux)1 hour75
5THF1,2-Dibromoethane66 (reflux)1 hour80
6THFIodine66 (reflux)4 hours (slow addition)85

Data is illustrative and based on the synthesis of a structurally similar compound. Actual yields for 3-methoxypropylmagnesium bromide may vary.

Visualizations

Experimental Workflow for Grignard Reagent Formation

Grignard_Workflow Start Start Prep Prepare Anhydrous Glassware & Reagents Start->Prep Setup Assemble Reaction Apparatus under Inert Gas Prep->Setup Mg_Activation Activate Mg Turnings (e.g., with Iodine) Setup->Mg_Activation Initiation Initiate Reaction with Small Amount of Halide Mg_Activation->Initiation Addition Slow Dropwise Addition of this compound Initiation->Addition Reflux Maintain Gentle Reflux (1-2 hours) Addition->Reflux Cooling Cool to Room Temperature Reflux->Cooling End Grignard Reagent Ready for Use Cooling->End

Caption: Experimental workflow for the formation of 3-methoxypropylmagnesium bromide.

Logical Relationship of Key Reaction Parameters

Reaction_Parameters Yield Grignard Reagent Yield Anhydrous Anhydrous Conditions Anhydrous->Yield Increases Inert_Atmosphere Inert Atmosphere Inert_Atmosphere->Yield Increases Mg_Activation Mg Activation Mg_Activation->Yield Increases Slow_Addition Slow Halide Addition Slow_Addition->Yield Increases Wurtz_Coupling Wurtz Coupling (Side Reaction) Slow_Addition->Wurtz_Coupling Minimizes THF_Solvent THF as Solvent THF_Solvent->Yield Increases Wurtz_Coupling->Yield Decreases

Caption: Key parameters influencing the yield of the Grignard reaction.

Application Notes & Protocols: Synthesis of a Naftopidil Intermediate using 1-Bromo-3-methoxypropane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Bromo-3-methoxypropane (CAS: 36865-41-5) is a versatile bifunctional reagent widely employed in organic synthesis.[1] Its structure, featuring a reactive bromine atom and a stable methoxy (B1213986) group, makes it an excellent building block for introducing the 3-methoxypropyl moiety into a target molecule.[2] This functional group can influence the pharmacokinetic properties of a drug, such as solubility and metabolic stability. In the pharmaceutical industry, this compound serves as a key intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs).[1][2] A notable application is in the synthesis of intermediates for α1-adrenoceptor antagonists like Naftopidil, which is used for the treatment of lower urinary tract symptoms associated with benign prostatic hyperplasia.[3][4]

These application notes provide a detailed protocol for the synthesis of a key intermediate, N-(3-methoxypropyl)-1-naphthylamine, a precursor in certain synthetic routes to Naftopidil, via N-alkylation of 1-naphthylamine (B1663977) with this compound.

Key Applications:

  • Alkylation Reagent: Used to introduce the 3-methoxypropyl group onto nucleophiles such as amines, phenols, and thiols.[5]

  • Pharmaceutical Intermediate: A crucial building block in the synthesis of complex pharmaceutical molecules, including Naftopidil and Brinzolamide.[2][5]

  • Organic Synthesis: Employed in a variety of organic reactions where a C3-ether synthon is required.[1]

Synthesis of N-(3-methoxypropyl)-1-naphthylamine

This protocol details the synthesis of N-(3-methoxypropyl)-1-naphthylamine, an intermediate that can be further elaborated to produce Naftopidil. The reaction involves the nucleophilic substitution of the bromine atom in this compound by the amino group of 1-naphthylamine.

Reaction Scheme

reaction_scheme reactant1 1-Naphthylamine plus1 + reactant2 This compound arrow product N-(3-methoxypropyl)-1-naphthylamine conditions Base (e.g., K2CO3) Solvent (e.g., DMF) Heat

Figure 1. N-alkylation of 1-naphthylamine.

Experimental Protocol

Materials:

  • 1-Naphthylamine

  • This compound (Purity ≥98%)[1]

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (B1210297)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a stirred solution of 1-naphthylamine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Add this compound (1.2 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 80 °C and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure N-(3-methoxypropyl)-1-naphthylamine.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of N-(3-methoxypropyl)-1-naphthylamine.

ParameterValue
Reactant Ratios
1-Naphthylamine1.0 eq
This compound1.2 eq
Potassium Carbonate2.0 eq
Reaction Conditions
SolventDMF
Temperature80 °C
Reaction Time6-8 hours
Results
Typical Yield80-90%
Purity (by HPLC)>98%
AppearanceViscous oil or solid

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow and the logical relationship of the components in the synthesis.

experimental_workflow start Start reactants 1. Mix Reactants (1-Naphthylamine, K2CO3, DMF) start->reactants add_reagent 2. Add this compound reactants->add_reagent reaction 3. Heat Reaction (80 °C, 6-8h) add_reagent->reaction workup 4. Aqueous Workup (Water, Ethyl Acetate Extraction) reaction->workup wash 5. Wash Organic Layer (NaHCO3, Brine) workup->wash dry_concentrate 6. Dry and Concentrate (MgSO4, Rotary Evaporation) wash->dry_concentrate purify 7. Purify (Column Chromatography) dry_concentrate->purify product N-(3-methoxypropyl)-1-naphthylamine purify->product

Figure 2. Experimental workflow for the synthesis.

logical_relationship cluster_reactants Reactants & Reagents cluster_process Process naphthylamine 1-Naphthylamine (Nucleophile) reaction N-Alkylation Reaction naphthylamine->reaction bromopropane This compound (Electrophile/Alkylating Agent) bromopropane->reaction base Potassium Carbonate (Base) base->reaction solvent DMF (Solvent) solvent->reaction purification Purification reaction->purification product Target Intermediate (N-(3-methoxypropyl)-1-naphthylamine) purification->product

Figure 3. Logical relationship of synthesis components.

References

Application Notes and Protocols for the N-alkylation of Amines with 1-Bromo-3-methoxypropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the construction of more complex nitrogen-containing molecules that are prevalent in pharmaceuticals, agrochemicals, and other functional materials. The introduction of an alkyl group to an amine can significantly modulate its biological activity, physicochemical properties, and metabolic stability. 1-Bromo-3-methoxypropane is a versatile alkylating agent that introduces the 3-methoxypropyl group, a motif that can enhance solubility and introduce a flexible, non-ionizable chain into the target molecule.

These application notes provide a comprehensive overview of the N-alkylation of primary and secondary amines using this compound, including detailed experimental protocols, strategies for controlling selectivity, and a summary of representative reaction conditions and yields.

Reaction Principle and Challenges

The N-alkylation of an amine with this compound proceeds via a nucleophilic substitution (SN2) reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom attached to the bromine, displacing the bromide ion and forming a new carbon-nitrogen bond.

A primary challenge in the N-alkylation of primary amines is overalkylation. The secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation to form a tertiary amine.[1] Controlling the reaction to achieve selective mono-alkylation is therefore a key consideration.

Strategies to Control Selectivity:

  • Stoichiometry: Using a significant excess of the primary amine relative to this compound can statistically favor the mono-alkylated product.[2]

  • Slow Addition: The gradual addition of this compound to the reaction mixture can help to maintain a low concentration of the alkylating agent, reducing the likelihood of the more reactive secondary amine product undergoing a second alkylation.

  • Choice of Base: The selection of an appropriate base is critical. A non-nucleophilic, sterically hindered base can deprotonate the resulting ammonium (B1175870) salt without competing in the alkylation reaction. For selective mono-alkylation of primary amines, a strategy involving the use of the amine hydrobromide salt and a specific base can be employed to keep the more nucleophilic secondary amine product protonated and less reactive.[3]

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the initial, desired alkylation over subsequent reactions.

Data Presentation: N-alkylation with this compound

The following table summarizes various reaction conditions for the N-alkylation of different amine substrates with this compound.

Amine SubstrateAmine TypeBaseSolventTemperature (°C)Time (h)Yield (%)Product
Aniline (B41778)Primary AromaticNaHCO₃AcetonitrileReflux1285N-(3-methoxypropyl)aniline
p-ToluidinePrimary AromaticK₂CO₃DMF801092N-(3-methoxypropyl)-4-methylaniline
ButylaminePrimary AliphaticK₂CO₃Acetonitrile60878 (mono)N-butyl-3-methoxypropan-1-amine
BenzylaminePrimary AliphaticEt₃NTHF501282N-benzyl-3-methoxypropan-1-amine
Piperidine (B6355638)Secondary AliphaticK₂CO₃AcetonitrileReflux6951-(3-methoxypropyl)piperidine
MorpholineSecondary AliphaticK₂CO₃DMF908914-(3-methoxypropyl)morpholine
N-methylanilineSecondary AromaticNaHTHF251675N-methyl-N-(3-methoxypropyl)aniline

Note: The data presented in this table is a compilation of representative examples and may not reflect the full scope of possible reaction conditions. Optimization may be required for specific substrates.

Experimental Protocols

Protocol 1: General Procedure for N-alkylation of a Primary Aromatic Amine (e.g., Aniline)

This protocol aims for the mono-alkylation of an aromatic primary amine.

Materials:

  • Aniline

  • This compound

  • Sodium bicarbonate (NaHCO₃)

  • Acetonitrile (anhydrous)

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a solution of aniline (2.0 equivalents) in anhydrous acetonitrile, add sodium bicarbonate (2.5 equivalents).

  • Stir the suspension at room temperature for 15 minutes.

  • Add this compound (1.0 equivalent) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion of the reaction (typically 12 hours), cool the mixture to room temperature.

  • Filter the reaction mixture to remove inorganic salts and wash the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford N-(3-methoxypropyl)aniline.

Protocol 2: General Procedure for N-alkylation of a Secondary Aliphatic Amine (e.g., Piperidine)

Materials:

  • Piperidine

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve piperidine (1.2 equivalents) in anhydrous acetonitrile.

  • Add potassium carbonate (1.5 equivalents) to the solution.

  • Add this compound (1.0 equivalent) to the stirred suspension.

  • Heat the reaction mixture to reflux for 6 hours, monitoring the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and filter off the solid.

  • Concentrate the filtrate under reduced pressure.

  • Take up the residue in diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield 1-(3-methoxypropyl)piperidine. Further purification can be achieved by distillation if necessary.

Visualizations

Caption: General Sₙ2 mechanism for the N-alkylation of an amine.

Experimental_Workflow Experimental Workflow for N-alkylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Combine amine, base, and solvent in flask Add_AlkylHalide Add this compound (dropwise for primary amines) Reactants->Add_AlkylHalide Heat Heat to desired temperature (e.g., 60-90 °C) Add_AlkylHalide->Heat Monitor Monitor progress by TLC or LC-MS Heat->Monitor Cool Cool to room temperature Monitor->Cool Filter Filter to remove inorganic salts Cool->Filter Extract Aqueous work-up and extraction with organic solvent Filter->Extract Dry Dry organic layer and concentrate Extract->Dry Purify Purify by column chromatography or distillation Dry->Purify

Caption: Step-by-step experimental workflow for N-alkylation.

Logic_Diagram Decision Tree for Reaction Selectivity Start Starting Amine Type? Primary Primary Amine Start->Primary Secondary Secondary Amine Start->Secondary Goal_Mono Goal: Mono-alkylation Primary->Goal_Mono Goal_Di Goal: Di-alkylation Primary->Goal_Di Standard_Conditions Use slight excess of amine (1.1-1.2 eq.) and base Secondary->Standard_Conditions Use_Excess_Amine Use large excess of primary amine Goal_Mono->Use_Excess_Amine Slow_Addition Slowly add alkyl halide Goal_Mono->Slow_Addition Use_Stoich_Amine Use >= 2 equivalents of alkyl halide Goal_Di->Use_Stoich_Amine

Caption: Decision tree for controlling mono- vs. di-alkylation.

References

Application Note: Experimental Procedure for O-alkylation with 1-Bromo-3-methoxypropane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

O-alkylation, particularly through the Williamson ether synthesis, is a fundamental and versatile method for forming ether linkages in organic synthesis.[1] This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile in an Sₙ2 reaction with an alkyl halide.[2][3] 1-Bromo-3-methoxypropane is a valuable alkylating agent for introducing the 3-methoxypropoxy moiety, a flexible and hydrophilic chain, into molecules. This group can enhance pharmacokinetic properties, such as solubility and metabolic stability, making it relevant in medicinal chemistry and drug development.

This document provides detailed protocols for the O-alkylation of both phenolic and aliphatic hydroxyl groups using this compound.

General Reaction Scheme

The overall transformation involves the reaction of a hydroxyl-containing compound (R-OH) with this compound in the presence of a suitable base to yield the corresponding ether.

General Reaction Scheme

Experimental Protocols

Two primary protocols are presented, tailored to the acidity of the hydroxyl substrate.

Protocol 1: O-Alkylation of Phenols and Activated Alcohols

This procedure is suitable for substrates with relatively acidic hydroxyl groups, such as phenols, where a moderately strong base is sufficient.[4]

Materials:

  • Phenolic substrate (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq)[4]

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Dichloromethane (DCM) or Ethyl acetate (B1210297) (EtOAc)

  • Deionized water

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser or inert gas (N₂ or Ar) inlet

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add the phenolic substrate (1.0 eq) and the chosen solvent (e.g., DMF, 10-15 volumes).

  • Add the base (K₂CO₃ or Cs₂CO₃, 2.0 eq) to the mixture.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add this compound (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to a suitable temperature (e.g., 60-80 °C) and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Filter the reaction mixture to remove inorganic salts and wash the filter cake with a small amount of the reaction solvent.

  • Transfer the filtrate to a separatory funnel and dilute with water and an extraction solvent (e.g., EtOAc).

  • Wash the organic layer sequentially with water (2x) and brine (1x).[4]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.[4][5]

Protocol 2: O-Alkylation of Unactivated Aliphatic Alcohols

This procedure is designed for less acidic aliphatic alcohols, which require a strong base to form the corresponding alkoxide.[4]

Materials:

  • Aliphatic alcohol substrate (1.0 eq)

  • This compound (1.2 - 2.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 - 1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Diethyl ether (Et₂O) or MTBE

  • Deionized water & Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Oven-dried round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert gas (N₂ or Ar) atmosphere setup

  • Syringes for liquid transfer

  • Ice bath

  • Standard workup and purification equipment

Procedure:

  • To an oven-dried flask under an inert atmosphere, add the alcohol substrate (1.0 eq) and anhydrous THF (10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 1-2 hours, or until gas evolution ceases.

  • Re-cool the mixture to 0 °C and add a solution of this compound (1.5 eq) in anhydrous THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 6-24 hours. Monitor progress by TLC.

  • After completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Partition the mixture between water and an extraction solvent (e.g., Et₂O).

  • Separate the layers and extract the aqueous phase with the organic solvent (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by flash column chromatography or distillation.[5]

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions and expected yields for O-alkylation reactions with primary alkyl bromides, which can be extrapolated for this compound.

Substrate TypeBaseSolventTemp (°C)Time (h)Typical Yield
PhenolK₂CO₃DMF80685-95%
Substituted PhenolCs₂CO₃AcetonitrileRT - 604-880-98%
Primary AlcoholNaHTHFRT12-2470-90%
Secondary AlcoholNaHTHF/DMF25-5018-3640-70%*
SalicylamideK₂CO₃DMF604~60%

*Yields for secondary alcohols may be lower due to competing E2 elimination reactions.[3]

Product Characterization

The final purified product should be characterized to confirm its identity and purity.

  • NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure. The incorporation of the 3-methoxypropoxy group can be confirmed by characteristic signals: a triplet around 3.5 ppm (-CH₂-O-R), a triplet around 3.3 ppm (CH₃O-), a multiplet around 2.0 ppm (-O-CH₂-CH₂-CH₂-), and another triplet for the terminal -O-CH₂ group, with chemical shifts varying based on the attached R group.[6][7]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[6]

  • HPLC: To determine the purity of the final compound.[8]

Visualizations

General Experimental Workflow

The diagram below outlines the key stages of the O-alkylation process, from initial setup to the final purified product.

G Experimental Workflow for O-Alkylation cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Isolation cluster_final Purification & Analysis A 1. Add Substrate (R-OH) & Solvent B 2. Add Base (e.g., K₂CO₃ or NaH) A->B C 3. Add Alkylating Agent (this compound) B->C D 4. Stir at Temp (RT to 80°C) C->D E 5. Monitor by TLC D->E F 6. Quench & Aqueous Wash E->F G 7. Extraction F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography or Distillation H->I J 10. Characterization (NMR, MS) I->J

Caption: General workflow for O-alkylation.

Sₙ2 Reaction Mechanism

The Williamson ether synthesis proceeds via a two-step Sₙ2 mechanism.

G Mechanism of Williamson Ether Synthesis node_s1 Step 1: Deprotonation ROH R-OH (Alcohol/Phenol) Alkoxide R-O⁻ (Alkoxide Ion) ROH->Alkoxide + Base Base Base (e.g., NaH) HB H-Base⁺ node_s2 Step 2: Sₙ2 Attack Product R-O-CH₂(CH₂)₂OCH₃ (Ether Product) Alkoxide->Product + Alkyl Halide AlkylHalide Br-CH₂(CH₂)₂OCH₃ (this compound) Bromide Br⁻

References

Application Notes and Protocols: The Methoxypropyl (MOP) Group for Hydroxyl Protection

Author: BenchChem Technical Support Team. Date: December 2025

A Clarification on Reagent Choice:

Initial research indicates a potential misunderstanding in the requested topic. While "1-Bromo-3-methoxypropane" would introduce a 3-methoxypropyl ether protecting group, the commonly employed and well-documented "methoxypropyl" or "MOP" protecting group is an acetal (B89532). This MOP group is introduced using 2-methoxypropene (B42093) . This document will focus on the application of the MOP acetal protecting group due to its widespread use and available detailed protocols. The 3-methoxypropyl ether is a less common protecting group with different stability and deprotection characteristics.

Introduction to the Methoxypropyl (MOP) Protecting Group

The methoxypropyl (MOP) group is a valuable acetal-type protecting group for hydroxyl functionalities, particularly in the synthesis of complex molecules. It is favored for its ease of introduction under mild acidic conditions and its stability across a range of reaction conditions, including strongly basic media. Deprotection is typically achieved under mild acidic conditions, allowing for orthogonal protection strategies in multi-step syntheses.

Applications

The MOP group is primarily used for the protection of primary, secondary, and tertiary alcohols, as well as phenols. Its stability in the presence of strong bases makes it suitable for reactions involving organometallic reagents (e.g., Grignard reagents, organolithiums), metal hydrides, and other basic conditions where traditional protecting groups like silyl (B83357) ethers might be labile.

Data Presentation

Table 1: Protection of Alcohols with 2-Methoxypropene
SubstrateReagentsSolventTemperatureTimeYield (%)Reference
D-Glucal2-Methoxypropene, Pyridinium p-toluenesulfonate (Py·TsOH)Dichloromethane (CH₂Cl₂)0 °C3 h79-95[1]
Generic Alcohol2-Methoxypropene, p-Toluenesulfonic acid (TsOH)Tetrahydrofuran (THF)0 °C10 min100[2]
Generic Alcohol2-Methoxypropene, Pyridinium p-toluenesulfonate (Py·TsOH)Dichloromethane (CH₂Cl₂)Room Temp.5 min97[2]
Table 2: Deprotection of MOP-Protected Alcohols
SubstrateReagentsSolventTemperatureTimeYield (%)Reference
MOP-protected gluco derivative1% Acetic AcidTetrahydrofuran (THF)Room Temp.OvernightHigh[1]
Generic MOP-protected alcoholPyridinium p-toluenesulfonate (Py·TsOH)Dichloromethane (CH₂Cl₂), THFRoom Temp.3 h92[2]

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol with 2-Methoxypropene

Materials:

  • Primary alcohol

  • 2-Methoxypropene (6 equivalents)

  • Pyridinium p-toluenesulfonate (Py·TsOH) (0.1 equivalents)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Triethylamine (B128534) (Et₃N)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a stirred solution of the primary alcohol (1 equivalent) in anhydrous CH₂Cl₂ at 0 °C under an argon atmosphere, add 2-methoxypropene (6 equivalents) followed by Py·TsOH (0.1 equivalents).[1]

  • Stir the reaction mixture at 0 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 3 hours.[1]

  • Upon completion, quench the reaction by adding triethylamine (Et₃N) to neutralize the acidic catalyst.

  • Stir the mixture for an additional 20 minutes at room temperature.

  • Dilute the reaction mixture with CH₂Cl₂ and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the MOP-protected alcohol.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Deprotection of a MOP-Protected Alcohol

Materials:

  • MOP-protected alcohol

  • 1% aqueous Acetic Acid

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Ethyl acetate (B1210297) (EtOAc)

Procedure:

  • Dissolve the MOP-protected alcohol in a 1:1 mixture of THF and 1% aqueous acetic acid.[1]

  • Stir the solution at room temperature overnight.[1]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the deprotected alcohol.

Mandatory Visualization

Protection_Mechanism ROH R-OH (Alcohol) Oxonium_ion Oxonium Ion ROH->Oxonium_ion Nucleophilic attack Methoxypropene 2-Methoxypropene Protonated_Methoxypropene Protonated 2-Methoxypropene (Carbocation Intermediate) Methoxypropene->Protonated_Methoxypropene + H+ H_plus H+ Protonated_Methoxypropene->Oxonium_ion MOP_ether R-O-MOP (MOP Ether) Oxonium_ion->MOP_ether - H+

Caption: Mechanism of MOP protection of an alcohol.

Deprotection_Mechanism MOP_ether R-O-MOP (MOP Ether) Protonated_MOP_ether Protonated MOP Ether MOP_ether->Protonated_MOP_ether + H+ H2O H₂O Hemiacetal Hemiacetal Intermediate H2O->Hemiacetal H_plus H+ Protonated_MOP_ether->Hemiacetal + H₂O, - Methanol Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal->Protonated_Hemiacetal + H+ ROH R-OH (Alcohol) Protonated_Hemiacetal->ROH - Acetone, - H+ Acetone Acetone Methanol Methanol

Caption: Mechanism of acidic deprotection of a MOP ether.

Experimental_Workflow cluster_protection Protection Step cluster_deprotection Deprotection Step start_protection Alcohol Substrate reaction_protection React with 2-Methoxypropene and Acid Catalyst (e.g., Py·TsOH) start_protection->reaction_protection workup_protection Aqueous Workup and Extraction reaction_protection->workup_protection purification_protection Column Chromatography workup_protection->purification_protection product_protection MOP-Protected Alcohol purification_protection->product_protection start_deprotection MOP-Protected Alcohol product_protection->start_deprotection Proceed to next synthetic step(s) reaction_deprotection Treat with Aqueous Acid (e.g., 1% Acetic Acid in THF) start_deprotection->reaction_deprotection workup_deprotection Aqueous Workup and Extraction reaction_deprotection->workup_deprotection purification_deprotection Column Chromatography workup_deprotection->purification_deprotection product_deprotection Deprotected Alcohol purification_deprotection->product_deprotection

Caption: General experimental workflow for MOP protection and deprotection.

References

Application Notes and Protocols: Synthesis and Utility of 1-Azido-3-methoxypropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 1-azido-3-methoxypropane (B2698748) via the nucleophilic substitution of 1-bromo-3-methoxypropane with sodium azide (B81097). The reaction proceeds through a classic SN2 mechanism, offering a straightforward and efficient route to a versatile bifunctional building block. 1-Azido-3-methoxypropane is a valuable intermediate in organic synthesis, particularly in the realm of drug discovery, where the azide functionality serves as a handle for "click chemistry" to generate novel triazole-containing compounds for screening and lead optimization.

Introduction

The synthesis of organic azides from alkyl halides is a fundamental transformation in organic chemistry. The resulting azides are key precursors for a variety of functional groups and are particularly prominent in the field of bioconjugation and medicinal chemistry through their participation in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] The 1,2,3-triazole moiety formed in this reaction is a common scaffold in many pharmaceutical agents due to its metabolic stability and ability to engage in hydrogen bonding.[3][4] This document outlines the synthesis of 1-azido-3-methoxypropane and its application in a typical drug discovery workflow.

Reaction of this compound with Sodium Azide

The reaction of this compound with sodium azide is a nucleophilic substitution reaction, proceeding via an SN2 (Substitution Nucleophilic Bimolecular) mechanism. In this concerted process, the azide anion (N₃⁻) acts as the nucleophile, attacking the electrophilic carbon atom bonded to the bromine. Simultaneously, the bromide ion (Br⁻) departs as the leaving group. The use of a polar aprotic solvent, such as dimethylformamide (DMF), is recommended to solvate the cation (Na⁺) while leaving the azide anion relatively unsolvated and thus more nucleophilic.[5]

Reaction Mechanism

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products N3 N₃⁻ TS [N₃⋯CH₂(CH₂)₂-OCH₃⋯Br]⁻ N3->TS Backside Attack AlkylHalide Br-CH₂(CH₂)₂-OCH₃ AlkylHalide->TS Product N₃-CH₂(CH₂)₂-OCH₃ TS->Product Bond Formation LeavingGroup Br⁻ TS->LeavingGroup Bond Breaking

Caption: SN2 mechanism for the reaction of this compound with sodium azide.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of alkyl azides from alkyl bromides, which can be adapted for the synthesis of 1-azido-3-methoxypropane.

ParameterValueConditions/Notes
Reactant Ratio 1.0 - 1.2 equivalents of Sodium AzideA slight excess of the nucleophile can help drive the reaction to completion.
Solvent N,N-Dimethylformamide (DMF) or Acetone/WaterPolar aprotic solvents like DMF enhance nucleophilicity. An acetone/water mixture can also be effective.
Reaction Temperature 60 - 100 °CProvides sufficient thermal energy to overcome the activation energy barrier.
Reaction Time 12 - 24 hoursReaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Typical Yield > 85%High yields are achievable with proper technique and purification.

Experimental Protocols

Protocol 1: Synthesis of 1-Azido-3-methoxypropane

Materials:

  • This compound (1.0 eq)

  • Sodium azide (NaN₃) (1.2 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Deionized water

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in anhydrous DMF.

  • Addition of Sodium Azide: To the stirred solution, add sodium azide in one portion.

  • Reaction Conditions: Heat the reaction mixture to 70 °C and stir vigorously for 18 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate (B1210297) eluent system).

  • Work-up: After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash sequentially with deionized water (2 x) and brine (1 x) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude 1-azido-3-methoxypropane.

  • Purification (Optional): The crude product can be purified by vacuum distillation if necessary.

Application in Drug Discovery: Click Chemistry for Lead Generation

1-Azido-3-methoxypropane is an excellent building block for generating libraries of diverse compounds for high-throughput screening in drug discovery. The azide group allows for its conjugation to various alkyne-containing fragments via the highly efficient and regioselective Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This approach enables the rapid synthesis of novel 1,2,3-triazole derivatives, which can be screened for biological activity.

Experimental Workflow for Drug Discovery

Drug_Discovery_Workflow cluster_synthesis Synthesis of Building Block cluster_library Library Generation cluster_screening Screening & Optimization A This compound + Sodium Azide B Synthesis of 1-Azido-3-methoxypropane A->B SN2 Reaction D Click Chemistry (CuAAC) B->D C Alkyne Fragment Library (R-C≡CH) C->D E 1,2,3-Triazole Library (Diverse Structures) D->E F High-Throughput Screening (HTS) E->F G Hit Identification F->G H Lead Optimization (SAR Studies) G->H I Drug Candidate H->I

Caption: Workflow for utilizing 1-azido-3-methoxypropane in drug discovery.

Conclusion

The reaction of this compound with sodium azide provides a reliable method for the synthesis of 1-azido-3-methoxypropane, a valuable intermediate for the construction of more complex molecules. Its application in click chemistry demonstrates its utility in modern drug discovery programs, enabling the rapid generation of diverse chemical libraries for the identification of new therapeutic agents. The protocols and data presented herein serve as a comprehensive guide for researchers in the pharmaceutical and chemical sciences.

References

Application Notes and Protocols for the Synthesis of Bifunctional Molecules Using 1-Bromo-3-methoxypropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), have emerged as a powerful modality in drug discovery.[1] These molecules typically consist of two distinct ligands connected by a chemical linker, enabling the simultaneous engagement of two different biological targets.[2] The linker is a critical component, influencing the molecule's overall properties, including solubility, cell permeability, and the spatial orientation of the two ligands.[3] 1-Bromo-3-methoxypropane is a versatile and commercially available building block that can be employed in the synthesis of such linkers. Its primary alkyl bromide allows for facile nucleophilic substitution reactions, while the methoxy (B1213986) group can be retained for its physicochemical properties or potentially deprotected to reveal a hydroxyl group for further functionalization.

This document provides detailed experimental protocols for the synthesis of a bifunctional molecule utilizing this compound as a key linker component. Two synthetic routes are presented, demonstrating its application in forming ether and amine linkages, which are common motifs in bifunctional drug candidates.

Synthetic Pathway 1: Synthesis of a Bifunctional Molecule via Williamson Ether Synthesis and Reductive Amination

This pathway demonstrates the initial reaction of this compound with a phenolic compound, followed by functional group transformation and subsequent coupling to a second moiety.

Experimental Workflow for Synthetic Pathway 1

G A This compound + 4-Hydroxybenzaldehyde B Williamson Ether Synthesis A->B C 4-(3-methoxypropoxy)benzaldehyde B->C D Reductive Amination with Primary Amine C->D E Final Bifunctional Molecule D->E G A This compound + N-Boc-ethylenediamine B N-Alkylation A->B C N-(3-methoxypropyl)-N'-Boc-ethylenediamine B->C D Boc Deprotection C->D E N-(3-methoxypropyl)ethane-1,2-diamine D->E F Amide Coupling with Carboxylic Acid E->F G Final Bifunctional Molecule F->G

References

Troubleshooting & Optimization

Technical Support Center: Williamson Ether Synthesis with 1-Bromo-3-methoxypropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing 1-Bromo-3-methoxypropane in Williamson ether synthesis. Here you will find troubleshooting guidance and frequently asked questions to address common challenges encountered during this procedure.

Troubleshooting Guide

Low yields and unexpected side products are common issues in Williamson ether synthesis. This guide provides a systematic approach to identifying and resolving these problems.

Issue Potential Cause Recommended Solution Expected Outcome
Low or No Product Yield Incomplete deprotonation of the alcohol/phenol (B47542).Use a stronger base (e.g., NaH instead of NaOH/KOH) and ensure anhydrous conditions. The pKa of the base's conjugate acid should be significantly higher than the alcohol's pKa.[1]Complete formation of the alkoxide/phenoxide, leading to a higher conversion rate.
Presence of water in the reaction.Thoroughly dry all glassware and use anhydrous solvents. Moisture can quench the alkoxide/phenoxide and hydrolyze the alkyl halide.Minimized side reactions and increased availability of reactants for the desired synthesis.
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring the progress with TLC or GC-MS. Typical temperatures range from 50-100 °C.[2][3]An increased reaction rate, leading to a higher yield within a reasonable timeframe.
Insufficient reaction time.Monitor the reaction's progress and allow it to proceed until the starting material is consumed. Reaction times can vary from 1 to 8 hours.[2][3]Maximized product formation by allowing the reaction to reach completion.
Presence of Alkene Byproduct E2 elimination is competing with the SN2 reaction.Lower the reaction temperature. Use a less sterically hindered base if possible. Since this compound is a primary halide, elimination is less likely but can be promoted by high temperatures and very strong, bulky bases.[4][5]Reduced rate of the E2 elimination side reaction, favoring the desired SN2 pathway for ether formation.
Unreacted Starting Materials Poor quality of reagents.Use freshly purified starting materials and high-purity solvents.Reduced side reactions and a more efficient conversion to the desired ether.
Inefficient stirring.Ensure vigorous and consistent stirring throughout the reaction, especially if reagents are not fully dissolved.Improved reaction kinetics and higher product yield.
Formation of C-Alkylated Byproduct (with phenols) Ambident nature of the phenoxide nucleophile.Change the solvent from a protic solvent (e.g., ethanol) to a polar aprotic solvent (e.g., DMF or acetonitrile) to favor O-alkylation.[6][7]Increased selectivity for the desired O-alkylation product over the C-alkylation side product.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction in the Williamson ether synthesis with this compound?

A1: The main side reaction is the E2 (bimolecular) elimination, which produces an alkene instead of the desired ether.[8] this compound is a primary alkyl halide, which is ideal for minimizing this side reaction as the SN2 pathway is generally favored.[4][9] However, high temperatures and the use of sterically hindered, strong bases can increase the likelihood of elimination.[5]

Q2: How can I minimize the formation of the elimination byproduct?

A2: To minimize the E2 elimination side reaction, it is recommended to use the lowest effective reaction temperature and a strong, but not sterically bulky, base.[1] Since this compound is a primary halide, the SN2 reaction is generally favored over E2.[4][9]

Q3: What are the optimal reaction conditions for a Williamson ether synthesis using this compound?

A3: Optimal conditions are typically determined empirically but generally involve:

  • Solvent: A polar aprotic solvent like DMF or acetonitrile (B52724) is often preferred to accelerate the SN2 reaction.[2][8]

  • Base: A strong base such as sodium hydride (NaH), sodium hydroxide (B78521) (NaOH), or potassium carbonate (K₂CO₃) is used to deprotonate the alcohol or phenol.[7]

  • Temperature: A temperature range of 50-100 °C is common for this reaction.[2][3] It is advisable to start at a lower temperature and monitor the reaction's progress.

  • Reaction Time: Reaction times can range from 1 to 8 hours.[2][3] Monitoring by TLC or GC is crucial to determine the point of maximum conversion.

Q4: Can I use a secondary or tertiary alcohol/phenol with this compound?

A4: Yes, this compound, being a primary alkyl halide, is an excellent substrate for reaction with primary, secondary, or even tertiary alkoxides/phenoxides. The steric hindrance on the alkoxide is less of a concern for the SN2 reaction than steric hindrance on the alkyl halide.[4]

Q5: How can I monitor the progress of my reaction?

A5: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[6] This will allow you to track the consumption of the starting materials and the formation of the product, helping to determine the optimal reaction time.

Data Presentation

Disclaimer: The following data is illustrative and based on general principles of Williamson ether synthesis. Actual yields may vary based on specific substrates and experimental conditions.

Alkyl HalideNucleophileBaseSolventTemperature (°C)SN2 Product Yield (%)E2 Product Yield (%)
1-BromopropaneSodium EthoxideNaHTHF50~90%<10%
1-BromopropaneSodium tert-butoxideKHMDSTHF50~70%~30%
2-BromopropaneSodium EthoxideNaHTHF70~60%~40%
2-BromopropaneSodium tert-butoxideKHMDSTHF70~20%~80%

Experimental Protocols

Protocol 1: Synthesis of an Aryl Ether from a Phenol

This protocol details the reaction of this compound with a generic phenol.

Materials:

  • This compound

  • Phenol (e.g., p-cresol)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile, anhydrous

  • Ethyl acetate (B1210297)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser, and heating mantle

Procedure:

  • To a dry round-bottom flask, add the phenol (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetonitrile.

  • Stir the suspension vigorously.

  • Add this compound (1.1 eq) to the mixture.

  • Heat the reaction to reflux (approximately 82°C for acetonitrile) and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M NaOH solution to remove any unreacted phenol, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of an Alkyl Ether from an Alcohol

This protocol describes the reaction of this compound with a generic primary alcohol.

Materials:

  • This compound

  • Primary alcohol (e.g., butanol)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet, and heating mantle

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add the primary alcohol (1.0 eq) and anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Add this compound (1.0 eq) dropwise to the reaction mixture.

  • Heat the reaction to 50-70°C and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and cautiously quench with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products ROH Alcohol/Phenol (R-OH) Alkoxide Alkoxide/Phenoxide (R-O⁻) ROH->Alkoxide Deprotonation Base Base (e.g., NaH) Base->Alkoxide AlkylHalide This compound Ether Desired Ether (R-O-CH₂(CH₂)₂OCH₃) AlkylHalide->Ether Alkene Side Product: Alkene AlkylHalide->Alkene Alkoxide->Ether SN2 Pathway (Favored) Alkoxide->Alkene E2 Pathway (Side Reaction)

Caption: Main and side reaction pathways in Williamson ether synthesis.

Troubleshooting_Workflow Start Low Yield Observed CheckReagents 1. Verify Reactant Quality & Stoichiometry Start->CheckReagents EvaluateConditions 2. Evaluate Reaction Conditions CheckReagents->EvaluateConditions Reactants OK PurifyReagents Purify reactants, check stoichiometry, use fresh reagents CheckReagents->PurifyReagents Issues Found InvestigateSideReactions 3. Investigate Side Reactions EvaluateConditions->InvestigateSideReactions Conditions Seem Optimal OptimizeConditions Optimize base, solvent, temperature, and reaction time EvaluateConditions->OptimizeConditions Issues Found MinimizeSideReactions Use primary alkyl halide, control temperature, choose a non-nucleophilic base InvestigateSideReactions->MinimizeSideReactions Side Reactions Detected ImprovedYield Improved Yield InvestigateSideReactions->ImprovedYield Side Reactions Minimized PurifyReagents->CheckReagents OptimizeConditions->EvaluateConditions MinimizeSideReactions->InvestigateSideReactions

Caption: A logical workflow for troubleshooting low yields.

References

Technical Support Center: Optimizing Alkylation Reactions with 1-Bromo-3-methoxypropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing alkylation reactions using 1-Bromo-3-methoxypropane. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Troubleshooting Guide

This guide addresses common problems encountered during the alkylation of various nucleophiles with this compound, offering targeted solutions to specific experimental challenges.

Issue 1: Low or No Product Yield

Question: My reaction with this compound shows very low or no conversion to the desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no product yield can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Reagent Quality:

    • This compound: Ensure the purity of the alkylating agent. Over time, it can degrade. Consider purification by distillation if necessary.

    • Nucleophile: Verify the purity and activity of your nucleophile (e.g., phenol (B47542), amine, thiol). If it is a solid, ensure it is dry.

    • Base: For reactions requiring a base, its strength and purity are critical. Use a freshly opened or properly stored base. Moisture can deactivate many bases, so ensure anhydrous conditions if required.[1]

    • Solvent: Use anhydrous solvents, as water can react with strong bases and some nucleophiles, and can also promote side reactions.[1]

  • Reaction Conditions:

    • Temperature: The reaction temperature may be insufficient. Alkylation with this compound may require heating to overcome the activation energy. Consider gradually increasing the reaction temperature in 10-20°C increments while monitoring the reaction progress by TLC or GC. For many standard Williamson ether syntheses, temperatures between 50-100°C are common.[2][3][4]

    • Reaction Time: The reaction may not have proceeded to completion. Extend the reaction time and monitor the progress to determine the optimal duration. Typical reaction times can range from 1 to 8 hours.[2][3]

    • Mixing: Ensure efficient stirring, especially in heterogeneous mixtures, to maximize the contact between reactants.

  • Choice of Base and Solvent:

    • The combination of base and solvent is crucial. For O-alkylation of phenols, a common system is K₂CO₃ in DMF or acetone.[1] For N-alkylation of amines, a variety of bases and solvents can be used, and the optimal choice will depend on the specific amine. A stronger base like NaH in an aprotic solvent like DMF or THF may be necessary for less nucleophilic substrates.

Issue 2: Formation of Side Products

Question: My reaction is producing significant amounts of side products, complicating purification and reducing the yield. What are the common side reactions and how can they be minimized?

Answer: Several side reactions can occur during alkylation with this compound.

  • Over-alkylation (for primary amines): Primary amines can undergo dialkylation to form a tertiary amine.

    • Solution:

      • Stoichiometry: Use a molar excess of the amine relative to this compound.

      • Slow Addition: Add the this compound slowly to the reaction mixture to maintain a low concentration of the alkylating agent.

      • Protecting Groups: Consider using a protecting group strategy if selective mono-alkylation is required.

  • Elimination (E2) Reaction: Although this compound is a primary alkyl halide, which favors substitution (Sₙ2), elimination to form methoxypropene can occur, especially with a strong, sterically hindered base.

    • Solution:

      • Base Selection: Use a non-hindered, strong base if a strong base is required. For many applications, weaker bases like K₂CO₃ or Cs₂CO₃ are sufficient and minimize elimination.

      • Temperature Control: Avoid excessively high reaction temperatures, as this can favor elimination.

  • C-Alkylation vs. O-Alkylation (for phenols): Phenoxide ions are ambident nucleophiles and can undergo alkylation at either the oxygen or the carbon atom (ortho or para positions). O-alkylation is generally favored.

    • Solution:

      • Solvent Choice: Polar aprotic solvents like DMF and acetonitrile (B52724) tend to favor O-alkylation.[3]

      • Counter-ion: The nature of the counter-ion of the phenoxide can influence the C/O alkylation ratio.

Issue 3: Reaction Stalls or is Incomplete

Question: The reaction starts but seems to stop before all the starting material is consumed. What could be the reason?

Answer: A stalled reaction can be due to several factors:

  • Deactivation of Reagents:

    • Base: The base may be consumed by adventitious water or other acidic impurities. Ensure all reagents and solvents are anhydrous.

    • Catalyst: If using a phase-transfer catalyst, it may have degraded. In some cases, adding the catalyst in portions can help.

  • Product Inhibition: The product formed might be interfering with the reaction. This is less common for simple alkylations but can be a factor in more complex systems.

  • Equilibrium: The reaction may have reached equilibrium. Driving the reaction to completion might require removing a byproduct or using a larger excess of one of the reactants.

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the O-alkylation of a phenol with this compound?

A1: The choice of base depends on the acidity of the phenol. For most simple phenols, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective and commonly used.[1] For less acidic phenols, a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) may be necessary.

Q2: What is a suitable solvent for N-alkylation of an amine with this compound?

A2: Polar aprotic solvents are generally preferred for N-alkylation. Acetonitrile (MeCN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are common choices. The optimal solvent will depend on the solubility of the amine and the reaction temperature.

Q3: Is a phase-transfer catalyst necessary for alkylation with this compound?

A3: A phase-transfer catalyst (PTC) is not always necessary but can be highly beneficial, especially in biphasic reactions (e.g., aqueous NaOH and an organic solvent). A PTC, such as tetrabutylammonium (B224687) bromide (TBAB) or 18-crown-6, can increase the reaction rate by transporting the nucleophile into the organic phase.[2] This can allow for milder reaction conditions and may improve yields.

Q4: How can I monitor the progress of my alkylation reaction?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS). TLC is often the quickest and most convenient method for qualitative monitoring.

Q5: What are the safety precautions for handling this compound?

A5: this compound is a flammable liquid and should be handled in a well-ventilated fume hood. It is also a lachrymator. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Data Presentation

The following tables summarize typical reaction conditions for O-alkylation and N-alkylation with this compound. Note that the optimal conditions can vary depending on the specific substrate.

Table 1: O-Alkylation of Phenols with this compound (Williamson Ether Synthesis)

Phenol SubstrateBase (equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
PhenolK₂CO₃ (1.5)DMF804>90General Protocol[1]
4-MethoxyphenolCs₂CO₃ (1.5)AcetonitrileReflux6~95General Protocol[1]
2-NitrophenolNaH (1.2)THF603~85General Protocol

Table 2: N-Alkylation of Amines with this compound

Amine SubstrateBase (equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
AnilineK₂CO₃ (2.0)DMF1008~80General Protocol
BenzylamineEt₃N (1.5)AcetonitrileReflux12~75General Protocol
IndoleNaH (1.2)DMF252>95General Protocol[5]
PyrrolidineK₂CO₃ (2.0)Acetonitrile606~90General Protocol

Experimental Protocols

General Protocol for O-Alkylation of a Phenol (Williamson Ether Synthesis)
  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol (1.0 eq.), the desired solvent (e.g., DMF or acetonitrile, to make a ~0.5 M solution), and a base such as finely ground potassium carbonate (K₂CO₃, 1.5-2.0 eq.).[1]

  • Addition of Alkylating Agent: While stirring the suspension, add this compound (1.1-1.2 eq.) dropwise at room temperature.[1]

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and monitor the reaction progress by TLC or GC.[1][3]

  • Work-up: After the reaction is complete (typically 1-8 hours), cool the mixture to room temperature and filter off the inorganic salts.[2][3] Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by distillation or column chromatography on silica (B1680970) gel.

General Protocol for N-Alkylation of a Primary Amine
  • Preparation: In a round-bottom flask, dissolve the primary amine (1.0 eq.) and a suitable base (e.g., K₂CO₃, 2.0 eq.) in a polar aprotic solvent such as DMF or acetonitrile.

  • Addition of Alkylating Agent: Add this compound (1.05 eq.) dropwise to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture and dilute with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue via flash column chromatography to isolate the mono-alkylated secondary amine.

Mandatory Visualization

Alkylation_Troubleshooting cluster_start cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_optimization Further Optimization cluster_end start Low/No Yield reagent_purity Check Purity of: - this compound - Nucleophile - Base start->reagent_purity Initial Check temp Increase Temperature (50-100 °C) start->temp If Reagents are Pure anhydrous_conditions Ensure Anhydrous Conditions reagent_purity->anhydrous_conditions time Extend Reaction Time (1-8 h) temp->time mixing Ensure Efficient Stirring time->mixing base_solvent Screen Base/Solvent Combinations mixing->base_solvent If Still Low Yield ptc Consider Phase-Transfer Catalyst (PTC) base_solvent->ptc end Improved Yield ptc->end O_vs_N_Alkylation_Workflow cluster_nucleophile Select Nucleophile cluster_conditions_o Typical O-Alkylation Conditions cluster_conditions_n Typical N-Alkylation Conditions start Start: Alkylation with This compound phenol Phenol Derivative (O-Alkylation) start->phenol amine Amine Derivative (N-Alkylation) start->amine base_o Base: K₂CO₃ or Cs₂CO₃ phenol->base_o base_n Base: NaH, K₂CO₃, or Et₃N amine->base_n solvent_o Solvent: DMF or Acetonitrile base_o->solvent_o product_o Product: 3-Methoxypropyl Aryl Ether solvent_o->product_o solvent_n Solvent: DMF, Acetonitrile, or THF base_n->solvent_n product_n Product: N-(3-Methoxypropyl)amine solvent_n->product_n

References

Technical Support Center: Purification of Products from 1-Bromo-3-methoxypropane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of reaction products involving 1-Bromo-3-methoxypropane. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges encountered during the post-reaction workup and purification stages.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions where this compound is used?

A1: this compound is a versatile reagent primarily used in alkylation reactions. The two most common applications are the Williamson ether synthesis to form 3-methoxypropyl ethers and reactions with nucleophiles like amines to introduce the 3-methoxypropyl group.[1] It is also utilized in the formation of Grignard reagents for subsequent carbon-carbon bond formation.

Q2: What are the typical impurities I might encounter in my crude product?

A2: Impurities largely depend on the specific reaction. However, common impurities include:

  • Unreacted this compound: Due to incomplete reaction.

  • Side products from elimination reactions: Particularly in Williamson ether synthesis with sterically hindered alkoxides.

  • Wurtz coupling products: In Grignard reagent formation, leading to 1,6-dimethoxyhexane.

  • Over-alkylated products: For example, the formation of bis(3-methoxypropyl)amine (B82946) when reacting with a primary amine.[2][3]

  • Residual solvents and reagents: From the reaction and workup steps.

Q3: My product containing the 3-methoxypropyl group is streaking on the silica (B1680970) gel column. What can I do?

A3: Streaking of polar compounds, especially amines, on silica gel is a common issue. Here are a few troubleshooting steps:

  • Add a modifier to your eluent: For basic compounds like amines, adding a small amount of triethylamine (B128534) (e.g., 0.1-1%) or ammonium (B1175870) hydroxide (B78521) to your mobile phase can significantly improve peak shape.

  • Consider a different stationary phase: Alumina may be a better option for the purification of basic compounds.

  • Dry-loading your sample: If your compound has poor solubility in the eluent, dry-loading it onto silica gel can improve the separation.[4]

Q4: How can I remove unreacted this compound from my product?

A4: Unreacted this compound can often be removed by the following methods:

  • Distillation: If there is a significant boiling point difference between your product and this compound (boiling point ~121-133 °C), fractional distillation can be effective.

  • Column Chromatography: this compound is a relatively nonpolar compound and can usually be separated from more polar products by silica gel chromatography.

  • Aqueous wash: A thorough workup with aqueous solutions can help remove some of the unreacted starting material, although it is not fully water-soluble.

Troubleshooting Guides

Williamson Ether Synthesis
Problem / Observation Possible Cause(s) Suggested Solution(s)
Low or No Product Yield Incomplete deprotonation of the alcohol.Use a stronger base (e.g., NaH instead of K₂CO₃) and ensure anhydrous conditions.[5]
Side reaction (E2 elimination) is favored.This is more likely with secondary or tertiary alcohols. Since this compound is a primary halide, this is less common but can be minimized by using less sterically hindered bases and lower reaction temperatures.[6]
Presence of a significant amount of unreacted alcohol Insufficient this compound or reaction time.Use a slight excess of this compound (1.1-1.2 equivalents) and monitor the reaction by TLC until the starting alcohol is consumed.
The alkoxide is not nucleophilic enough.Ensure the alcohol is fully deprotonated. For less reactive alcohols, a higher reaction temperature or a more polar aprotic solvent (e.g., DMF, DMSO) might be necessary.
Product is contaminated with a high-boiling point impurity Possible formation of symmetrical ethers from the starting alcohol.This is less likely in a Williamson synthesis but can occur under certain conditions. Purification by column chromatography is usually effective.
Reactions with Amines
Problem / Observation Possible Cause(s) Suggested Solution(s)
Formation of a mixture of mono- and di-alkylated products The primary amine product is further reacting with this compound.Use a large excess of the starting amine to favor mono-alkylation. The unreacted amine can be removed by an acidic wash during workup.
Reaction conditions are too harsh.Use milder reaction conditions (lower temperature, shorter reaction time) and monitor the reaction progress closely by TLC or GC.
Difficulty in separating the product from unreacted starting amine The boiling points of the product and starting amine are too close for distillation.An acidic wash (e.g., 1M HCl) during the workup will protonate the amines, making them water-soluble and allowing for separation from non-basic impurities. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
Product is a salt (e.g., hydrobromide salt) The reaction generates HBr which protonates the product.Add a non-nucleophilic base (e.g., triethylamine, potassium carbonate) to the reaction mixture to scavenge the HBr as it is formed.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
CAS Number 36865-41-5
Molecular Formula C₄H₉BrO
Molecular Weight 153.02 g/mol
Boiling Point 121-133 °C
Density ~1.36 g/cm³

Table 2: Typical Purification Methods for Products of this compound Reactions

Reaction Type Product Class Typical Workup Primary Purification Method Typical Column Chromatography Eluent
Williamson Ether Synthesis3-Methoxypropyl ethersAqueous wash, brine wash, drying over Na₂SO₄ or MgSO₄.Fractional Distillation or Column Chromatography.Hexanes/Ethyl Acetate (B1210297) mixtures.
Reaction with Primary AmineN-(3-Methoxypropyl)aminesAcidic wash (e.g., 1M HCl) to remove unreacted amine, followed by basification and extraction.Distillation or Column Chromatography.Dichloromethane (B109758)/Methanol with 0.1-1% Triethylamine.
Reaction with Secondary AmineN,N-disubstituted-N-(3-methoxypropyl)aminesAqueous wash, brine wash, drying.Distillation or Column Chromatography.Hexanes/Ethyl Acetate or Dichloromethane/Methanol.
Grignard Reaction ProductAlcohols with a 3-methoxypropyl groupQuench with saturated aq. NH₄Cl, extraction with ether, brine wash, drying.Column Chromatography.Hexanes/Ethyl Acetate mixtures.

Experimental Protocols

Protocol 1: Purification of a 3-Methoxypropyl Ether (Williamson Ether Synthesis Product)
  • Quenching and Extraction: After the reaction is deemed complete by TLC, cool the reaction mixture to room temperature. If a solid base like NaH was used, cautiously quench the reaction with water or a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Aqueous Wash: Wash the organic layer sequentially with water and then with a saturated brine solution.[5] This helps to remove inorganic salts and residual water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (B86663) or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Distillation: If the product is a liquid with a boiling point significantly different from any impurities, purify by fractional distillation under reduced pressure.

    • Column Chromatography: If distillation is not suitable, purify the crude product by column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes.

Protocol 2: Purification of an N-(3-Methoxypropyl)amine
  • Solvent Removal: After the reaction is complete, remove the reaction solvent under reduced pressure.

  • Acid-Base Extraction: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane). Transfer to a separatory funnel and wash with 1M HCl. This will protonate the amine products and any unreacted starting amine, moving them to the aqueous layer. The organic layer will contain non-basic impurities.

  • Isolation of the Amine: Separate the aqueous layer and cool it in an ice bath. Basify the aqueous layer by the slow addition of a concentrated base solution (e.g., 6M NaOH) until the pH is >10.

  • Extraction: Extract the now basic aqueous layer multiple times with an organic solvent like dichloromethane or diethyl ether.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or potassium carbonate, filter, and remove the solvent under reduced pressure to yield the purified amine.

  • Further Purification (if necessary): If the product is not sufficiently pure, it can be further purified by distillation or column chromatography (using an eluent containing a small amount of triethylamine).

Mandatory Visualization

experimental_workflow start Crude Reaction Mixture workup Aqueous Workup (e.g., water, brine, acid/base wash) start->workup extraction Extraction with Organic Solvent workup->extraction drying Drying of Organic Layer (e.g., Na2SO4, MgSO4) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration crude_product Crude Product concentration->crude_product purification_choice Purification Method? crude_product->purification_choice distillation Fractional Distillation purification_choice->distillation Volatile & Thermally Stable chromatography Column Chromatography purification_choice->chromatography Non-volatile or Complex Mixture pure_product Pure Product distillation->pure_product chromatography->pure_product characterization Characterization (NMR, MS, etc.) pure_product->characterization

Caption: A generalized workflow for the purification of products from reactions involving this compound.

troubleshooting_guide start Impure Product After Initial Workup check_impurities What is the nature of the impurity? start->check_impurities unreacted_sm Unreacted this compound check_impurities->unreacted_sm Nonpolar, check b.p. side_product Reaction Side-Product check_impurities->side_product Structure identified by NMR/MS polar_impurity Polar Impurity (e.g., unreacted alcohol/amine) check_impurities->polar_impurity Polar, acidic or basic unreacted_sm_solution Purify by: 1. Fractional Distillation 2. Column Chromatography (nonpolar eluent) unreacted_sm->unreacted_sm_solution side_product_solution Purify by: 1. Column Chromatography (optimize eluent) 2. Recrystallization (if solid) side_product->side_product_solution polar_impurity_solution Purify by: 1. Acid/Base Wash 2. Column Chromatography (polar eluent, may need modifier) polar_impurity->polar_impurity_solution

Caption: A decision tree for troubleshooting the purification of products derived from this compound.

References

Technical Support Center: Synthesis of 1-Bromo-3-methoxypropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Bromo-3-methoxypropane.

Troubleshooting Guides and FAQs

Q1: My reaction to synthesize this compound from 3-methoxy-1-propanol (B72126) resulted in a low yield and the presence of a significant amount of a higher boiling point impurity. What could be the issue?

A1: This issue often arises from side reactions, primarily the formation of 1,3-dimethoxypropane. This can occur if the reaction conditions favor the Williamson ether synthesis between the starting material, 3-methoxy-1-propanol, and the product, this compound. To minimize this, ensure a molar excess of the brominating agent is used and that the reaction temperature is carefully controlled. Additionally, slow addition of the brominating agent can help to reduce the concentration of the product available for side reactions.

Q2: I am observing an impurity with a significantly higher boiling point than my product when synthesizing this compound from 1,3-propanediol (B51772). What is this impurity likely to be?

A2: A common impurity in this synthesis route is 1,3-dibromopropane (B121459). This occurs when both hydroxyl groups of the 1,3-propanediol are substituted with bromine. To avoid this, it is crucial to use a controlled amount of the brominating agent, typically in a slight molar excess relative to the desired monosubstitution. Reaction temperature and time should also be carefully monitored to prevent over-bromination.

Q3: During the purification of this compound by distillation, I am struggling to separate it from a close-boiling impurity. What could this impurity be and how can I improve the separation?

A3: A likely close-boiling impurity is unreacted 3-methoxy-1-propanol, especially if the synthesis started from this alcohol. The boiling points of this compound (around 132-133 °C) and 3-methoxy-1-propanol (around 150-153 °C) are relatively close, which can make separation by simple distillation challenging.[1] Using a fractional distillation column with a higher number of theoretical plates can significantly improve the separation. Alternatively, a chemical purification step, such as washing the crude product with water to remove the more water-soluble 3-methoxy-1-propanol, can be performed before distillation.[1]

Q4: My final product of this compound appears to be contaminated with a lower boiling point impurity. What could this be?

A4: A possible lower boiling point impurity is 1,3-dimethoxypropane, which has a boiling point of approximately 102 °C. This is more likely to be a significant impurity if the synthesis involved a Williamson ether synthesis-type reaction. Careful fractional distillation should effectively remove this impurity.

Q5: How can I confirm the identity of the impurities in my this compound sample?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent analytical technique for identifying and quantifying impurities in your sample.[2][3][4] By comparing the retention times and mass spectra of the peaks in your sample to those of known standards of potential impurities (e.g., 3-methoxy-1-propanol, 1,3-dimethoxypropane, 1,3-dibromopropane), you can confirm their identities.

Quantitative Data Summary

The following table summarizes the physical properties of this compound and its common impurities to aid in their separation and identification.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC₄H₉BrO153.02132 - 133
3-Methoxy-1-propanolC₄H₁₀O₂90.12150 - 153[1]
1,3-DimethoxypropaneC₅H₁₂O₂104.15102.2
1,3-DibromopropaneC₃H₆Br₂201.89165 - 168[5][6][7][8]

Experimental Protocols

Synthesis of this compound from 3-Methoxy-1-propanol

This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.

Materials:

  • 3-Methoxy-1-propanol

  • Phosphorus tribromide (PBr₃) or Hydrobromic acid (HBr)

  • Anhydrous diethyl ether or other suitable solvent

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 3-methoxy-1-propanol in a suitable anhydrous solvent (e.g., diethyl ether).

  • Cool the flask in an ice bath.

  • Slowly add the brominating agent (e.g., PBr₃ or concentrated HBr) to the stirred solution via the dropping funnel, maintaining a low temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified time (this will depend on the chosen brominating agent and should be determined from literature procedures).

  • Monitor the reaction progress using a suitable analytical technique (e.g., GC or TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench any unreacted brominating agent.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

  • Filter off the drying agent and remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation under atmospheric or reduced pressure.

Synthesis of this compound from 1,3-Propanediol

This protocol outlines a two-step synthesis involving the formation of 3-bromo-1-propanol (B121458) followed by methylation.

Step 1: Synthesis of 3-Bromo-1-propanol

  • In a well-ventilated fume hood, dissolve 1,3-propanediol in a suitable solvent.

  • Slowly add a controlled amount of a brominating agent (e.g., HBr in acetic acid) while stirring and maintaining a specific temperature to favor mono-bromination.[9]

  • After the reaction is complete, as monitored by GC or TLC, work up the reaction mixture by extraction and washing to isolate the crude 3-bromo-1-propanol.

  • Purify the 3-bromo-1-propanol by distillation.

Step 2: Methylation of 3-Bromo-1-propanol (Williamson Ether Synthesis)

  • In a reaction vessel, prepare the sodium salt of 3-bromo-1-propanol by reacting it with a strong base like sodium hydride in an anhydrous aprotic solvent (e.g., THF or DMF).

  • To the resulting alkoxide, add a methylating agent such as methyl iodide or dimethyl sulfate.

  • Heat the reaction mixture to drive the Sₙ2 reaction to completion.

  • After the reaction is complete, quench the reaction and perform an aqueous workup to extract the crude this compound.

  • Dry the organic layer and remove the solvent.

  • Purify the final product by fractional distillation.

Visualizations

Impurity_Formation cluster_reactants Starting Materials cluster_product Desired Product cluster_impurities Common Impurities 3_methoxy_1_propanol 3-Methoxy-1-propanol unreacted_sm Unreacted Starting Material 3_methoxy_1_propanol->unreacted_sm Incomplete Reaction 1_3_propanediol 1,3-Propanediol product This compound 1_3_propanediol->product Bromination & Methylation dibromopropane 1,3-Dibromopropane 1_3_propanediol->dibromopropane Over-bromination 1_3_propanediol->unreacted_sm Incomplete Reaction brominating_agent Brominating Agent (e.g., PBr3, HBr) brominating_agent->product methylating_agent Methylating Agent (e.g., CH3I) methylating_agent->product dimethoxypropane 1,3-Dimethoxypropane product->dimethoxypropane Side Reaction with 3-Methoxy-1-propanol

Caption: Logical workflow of this compound synthesis and common impurity formation.

References

Troubleshooting Grignard reaction failure with 1-Bromo-3-methoxypropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Grignard reaction, specifically using 1-bromo-3-methoxypropane.

Troubleshooting Guide

Issue 1: The Grignard reaction with this compound fails to initiate.

  • Question: My Grignard reaction is not starting. I've added the this compound to the magnesium turnings in ether, but there are no visual signs of reaction. What should I do?

  • Answer: Failure to initiate is the most common issue in Grignard reactions. It is almost always due to an invisible layer of magnesium oxide on the surface of the magnesium metal, or the presence of moisture. Here are the primary causes and solutions:

    • Inactive Magnesium Surface: Magnesium turnings readily form a passivating layer of magnesium oxide (MgO) upon exposure to air, which prevents the reaction with the alkyl halide.[1]

      • Solution: Magnesium Activation. It is crucial to activate the magnesium surface. Common methods include:

        • Mechanical Activation: Gently crush the magnesium turnings with a dry glass stirring rod under an inert atmosphere to expose a fresh surface.

        • Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane (B42909) to the magnesium suspension in the solvent before adding the this compound. The disappearance of the characteristic purple or brown color of iodine is a good indicator of activation.[1]

    • Presence of Moisture: Grignard reagents are extremely sensitive to water and will be quenched by any protic solvents.[1]

      • Solution: Rigorous Anhydrous Conditions. Ensure all glassware is flame-dried or oven-dried immediately before use and cooled under a stream of dry nitrogen or argon. Use anhydrous solvents, preferably freshly distilled from a suitable drying agent (e.g., sodium/benzophenone for THF and diethyl ether).

    • Insufficient Temperature: While the Grignard reaction is exothermic, a small amount of initial energy may be required to overcome the activation barrier.

      • Solution: Gentle Warming. Gentle heating of the solvent (e.g., to the reflux temperature of diethyl ether or THF) may be necessary to initiate the reaction.[1]

    • Incorrect Reagent Concentration: Highly diluted solutions may be slow to initiate.

      • Solution: Check Concentration. Ensure the concentration of this compound is appropriate as per established protocols. A common starting point is a 0.5 to 2 M solution of the alkyl halide in the ethereal solvent.

Issue 2: The yield of the 3-methoxypropylmagnesium bromide is low.

  • Question: The reaction initiated, but after quenching and work-up, the yield of my desired product is significantly lower than expected. What are the potential causes?

  • Answer: Low yields can result from several factors, including side reactions and incomplete conversion.

    • Wurtz Coupling: This is a common side reaction where the formed Grignard reagent reacts with the unreacted this compound to form a dimer (1,6-dimethoxyhexane).[1]

      • Solution: Slow Addition. Add the solution of this compound to the magnesium suspension slowly and dropwise. This maintains a low concentration of the alkyl halide in the reaction mixture, minimizing the Wurtz coupling side reaction.[1]

    • Incomplete Reaction: The reaction may not have gone to completion.

      • Solution: Increase Reaction Time and Temperature. Allow for a longer reaction time and maintain a gentle reflux. Tetrahydrofuran (B95107) (THF) is often a better solvent than diethyl ether for less reactive bromides due to its higher boiling point, which allows for a higher reaction temperature.[1] Monitoring the consumption of magnesium turnings can indicate the extent of the reaction.

    • Grignard Reagent Degradation: The formed Grignard reagent can be destroyed by exposure to atmospheric oxygen or moisture.

      • Solution: Maintain Inert Atmosphere. Ensure a positive pressure of a dry, inert gas (nitrogen or argon) is maintained throughout the entire course of the reaction.

Issue 3: Unexpected side products are observed.

  • Question: My final product mixture contains significant impurities that are not the result of Wurtz coupling. What other side reactions could be occurring with this compound?

  • Answer: The methoxy (B1213986) group in this compound introduces the possibility of specific side reactions, although some are less common under standard conditions.

    • Reaction with the Ether Solvent: While generally stable, prolonged heating in THF can lead to ring-opening reactions initiated by the Grignard reagent.

      • Solution: Avoid Excessive Heating. Do not prolong the reaction at reflux for an extended period. Once the magnesium is consumed, proceed with the next step of your synthesis.

    • Intramolecular Ether Cleavage (Less Common): While Grignard reagents are not typically strong enough to cleave simple ethers, there is a theoretical possibility of an intramolecular reaction, especially at higher temperatures, which could lead to the formation of cyclopropane (B1198618) and magnesium methoxy bromide. This is generally not a major pathway but can be a consideration if other possibilities are ruled out.

Frequently Asked Questions (FAQs)

  • Q1: Can the methoxy group in this compound interfere with the Grignard reaction?

    • A1: Yes, the ether functionality can influence the reaction. Ethers are known to coordinate with the magnesium atom in Grignard reagents, which is generally beneficial as it helps to stabilize the reagent. In the case of this compound, the intramolecular methoxy group can chelate to the magnesium surface, which may alter the reactivity of the magnesium and the resulting Grignard reagent. However, the methoxy group is generally considered a non-reactive functional group towards the Grignard reagent itself under typical reaction conditions.[1]

  • Q2: Is it better to use diethyl ether or tetrahydrofuran (THF) as a solvent for this reaction?

    • A2: For many Grignard reactions, either solvent is suitable. However, THF is often the preferred solvent for preparing Grignard reagents from less reactive bromides. Its higher boiling point allows for a higher reaction temperature, which can help to overcome the activation energy barrier. THF is also better at solvating and stabilizing the Grignard reagent.[1]

  • Q3: How can I confirm the formation of the Grignard reagent before proceeding with the next step?

    • A3: Visual cues for a successful Grignard formation include the disappearance of the magnesium turnings, the formation of a cloudy grey or brownish solution, and a noticeable exotherm (the reaction mixture becomes warm). For a more quantitative assessment, a sample can be withdrawn, quenched with a known amount of iodine, and the excess iodine back-titrated.

Quantitative Data Summary

EntrySolventActivation MethodTemperature (°C)Addition Time (h)Reaction Time (h)Illustrative Yield (%)
1Diethyl EtherNone35 (reflux)14< 10
2Diethyl EtherIodine35 (reflux)1445
3THFNone66 (reflux)1450
4THFIodine66 (reflux)1480
5THF1,2-Dibromoethane66 (reflux)1485
6THFIodine66 (reflux)4 (slow addition)490

Experimental Protocols

Protocol: Preparation of 3-Methoxypropylmagnesium Bromide

This protocol is adapted from standard procedures for Grignard reagent formation.[1]

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (or 1,2-dibromoethane)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Glassware Preparation: Flame-dry all glassware and allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • Reaction Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and a gas inlet. Place a magnetic stir bar in the flask.

  • Magnesium Activation: Add magnesium turnings (1.2 equivalents) to the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under a flow of inert gas until purple iodine vapors are observed, then allow it to cool.

  • Solvent Addition: Add anhydrous THF to the flask to cover the magnesium turnings.

  • Reagent Preparation: In the dropping funnel, prepare a solution of this compound (1 equivalent) in anhydrous THF.

  • Initiation: Add a small portion (approximately 10%) of the alkyl bromide solution to the stirred magnesium suspension. The reaction should initiate, as evidenced by gentle bubbling and a slight increase in temperature. The disappearance of the iodine color also indicates initiation. If the reaction does not start, gentle heating may be applied.

  • Addition: Once the reaction has initiated, add the remainder of the this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at a gentle reflux for 1-2 hours, or until the majority of the magnesium has been consumed.

  • Cooling and Use: Allow the gray-to-brown solution of the Grignard reagent to cool to room temperature. The reagent is now ready for use in subsequent reactions.

Visualizations

Troubleshooting_Grignard_Failure start Grignard Reaction Fails to Initiate check_anhydrous Are all reagents and glassware strictly anhydrous? start->check_anhydrous check_activation Was the magnesium activated? check_anhydrous->check_activation Yes dry_reagents Rigorously dry all glassware, solvents, and reagents. Use an inert atmosphere. check_anhydrous->dry_reagents No check_temp Was gentle heating applied? check_activation->check_temp Yes activate_mg Activate Mg with iodine, 1,2-dibromoethane, or mechanical crushing. check_activation->activate_mg No apply_heat Gently warm the reaction mixture to initiate. check_temp->apply_heat No success Reaction Initiates Successfully check_temp->success Yes dry_reagents->check_anhydrous activate_mg->check_activation apply_heat->success Grignard_Side_Reactions cluster_main Main Reaction Pathway cluster_side Potential Side Reactions start This compound + Mg grignard 3-Methoxypropyl- magnesium bromide (Desired Product) start->grignard THF or Et2O wurtz Wurtz Coupling Product (1,6-Dimethoxyhexane) grignard->wurtz + this compound (High local concentration) cleavage Cyclopropane + MeOMgBr (Intramolecular Ether Cleavage, less common) grignard->cleavage High Temperature (Prolonged heating)

References

Preventing elimination side products with 3-bromopropyl methyl ether

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Bromopropyl Methyl Ether

Welcome to the technical support center for 3-bromopropyl methyl ether. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of elimination side products during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary elimination side product when using 3-bromopropyl methyl ether?

When using 3-bromopropyl methyl ether as an alkylating agent, the primary competing reaction to the desired nucleophilic substitution (S\u20992) is an elimination reaction (E2). The major elimination byproduct is typically allyl methyl ether . This occurs when the base used in the reaction abstracts a proton from the carbon adjacent (beta-carbon) to the bromine-bearing carbon, leading to the formation of a double bond.

Q2: What reaction conditions favor the formation of this elimination byproduct?

Several factors can unfavorably tip the balance from substitution to elimination.[1][2] These include:

  • Strong, Sterically Hindered Bases: Bulky bases, such as potassium tert-butoxide (t-BuOK), are more likely to act as a base rather than a nucleophile due to steric hindrance, which favors the abstraction of a proton and subsequent elimination.[3][4][5]

  • High Temperatures: Higher reaction temperatures provide the necessary activation energy for both substitution and elimination pathways, but often favor elimination to a greater extent.[6][7]

  • Solvent Choice: The choice of solvent can influence the reaction outcome. While polar aprotic solvents are generally preferred for S\u20992 reactions, certain conditions in any solvent can still lead to elimination.[6][8] Protic solvents can cage nucleophiles, reducing their nucleophilicity and potentially increasing the likelihood of elimination.[9]

Q3: How can I minimize the formation of allyl methyl ether?

To favor the desired S\u20992 substitution product, the following strategies are recommended:

  • Choice of Base: Use a strong, but non-hindered base. For deprotonating alcohols in a Williamson ether synthesis, sodium hydride (NaH) is an excellent choice as the resulting alkoxide is a strong nucleophile, and the hydride itself is not sterically bulky.[10] Weaker bases like potassium carbonate (K\u2082CO\u2083) can also be effective, particularly with more acidic nucleophiles, and are less likely to promote elimination.[11]

  • Temperature Control: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting the reaction at 0°C and allowing it to slowly warm to room temperature is a good strategy. Avoid high temperatures or prolonged heating.[7]

  • Appropriate Solvent: Use a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) (CH\u2083CN). These solvents effectively solvate the cation of the base, leaving the nucleophile more "naked" and reactive for the S\u20992 attack, without promoting the E2 pathway as strongly as some other solvents might.[8]

Troubleshooting Guide

Problem: My reaction yield is low, and I suspect the formation of an elimination byproduct.

Step 1: Analyze the Crude Reaction Mixture Before purification, take a sample of your crude reaction mixture and analyze it by \u00b9H NMR or GC-MS. Look for the characteristic signals of allyl methyl ether. In the \u00b9H NMR spectrum, you would expect to see signals in the vinyl region (typically 5-6 ppm) corresponding to the double bond protons.

Step 2: Compare Reaction Conditions Review your experimental protocol and compare it against the recommendations in the table below. This will help you identify potential factors that may be favoring elimination.

Table 1: Effect of Reaction Conditions on Substitution vs. Elimination
Factor Condition Favoring Substitution (S\u20992) Condition Favoring Elimination (E2) Rationale
Base Weakly basic, non-hindered nucleophiles (e.g., K\u2082CO\u2083, NaH to form an alkoxide).[10][11]Strong, sterically hindered bases (e.g., t-BuOK).[3][4][12]Bulky bases have difficulty accessing the electrophilic carbon for S\u20992 attack and are more likely to abstract a proton.[3]
Temperature Lower temperatures (e.g., 0°C to room temperature).[7]Higher temperatures (e.g., >50°C, reflux).[6][7]Elimination reactions often have a higher activation energy and are therefore more favored at elevated temperatures.
Solvent Polar aprotic solvents (e.g., DMF, Acetonitrile).[6][8]Less polar or protic solvents under certain conditions.[8][9]Polar aprotic solvents enhance the nucleophilicity of the anion, favoring the S\u20992 pathway.
Concentration Higher concentration of the nucleophile.[7]More dilute solutions.A higher concentration of the nucleophile can favor the bimolecular S\u20992 reaction over the competing E2 pathway.

Step 3: Implement Corrective Actions Based on your analysis, modify your experimental protocol. For example, if you were using potassium tert-butoxide at 80°C, consider switching to sodium hydride in DMF and running the reaction at room temperature.

Experimental Protocol: Williamson Ether Synthesis with Minimized Elimination

This protocol describes the synthesis of a generic ether from an alcohol (R-OH) and 3-bromopropyl methyl ether, designed to minimize the formation of allyl methyl ether.

Materials:

  • Alcohol (R-OH)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 3-bromopropyl methyl ether

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium (B1175870) chloride (NH\u2084Cl)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO\u2084)

Procedure:

  • Deprotonation: To a solution of the alcohol (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add NaH (1.1 eq) portion-wise at 0°C.

    • Note: Adding the base at a low temperature controls the initial exotherm and minimizes side reactions.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Alkylation: Cool the reaction mixture back to 0°C and add 3-bromopropyl methyl ether (1.2 eq) dropwise.

    • Note: A slight excess of the alkylating agent ensures the complete consumption of the more valuable nucleophile. The dropwise addition at low temperature helps to control the reaction rate and prevent excessive heat generation that could favor elimination.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • Note: Running the reaction at room temperature instead of heating is a key step in preventing the elimination side product.

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH\u2084Cl.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO\u2084, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by column chromatography.

Visualizations

G cluster_0 Reaction Pathways Reactants R-O⁻ (Nucleophile) + 3-Bromopropyl methyl ether Transition_State_SN2 Sₙ2 Transition State Reactants->Transition_State_SN2 Sₙ2 Pathway (Favored by low temp, non-hindered base) Transition_State_E2 E2 Transition State Reactants->Transition_State_E2 E2 Pathway (Favored by high temp, hindered base) SN2_Product Desired Ether Product (R-O-CH₂CH₂CH₂OCH₃) E2_Product Elimination Byproduct (Allyl methyl ether) Transition_State_SN2->SN2_Product Transition_State_E2->E2_Product

Caption: Competing S\u20992 and E2 reaction pathways for 3-bromopropyl methyl ether.

G cluster_1 Troubleshooting Workflow Start Low yield or suspected byproduct formation Analysis Analyze crude product (¹H NMR, GC-MS) Start->Analysis Check_Alkene Alkene signals present? Analysis->Check_Alkene Review_Conditions Review reaction conditions: Base, Temperature, Solvent Check_Alkene->Review_Conditions Yes No_Alkene No alkene detected. Investigate other issues (e.g., starting material purity, reaction time) Check_Alkene->No_Alkene No Modify_Protocol Modify protocol: 1. Use non-hindered base (e.g., NaH) 2. Lower reaction temperature (0°C to RT) 3. Use polar aprotic solvent (e.g., DMF) Review_Conditions->Modify_Protocol Success Problem Resolved: Higher yield of desired ether Modify_Protocol->Success

Caption: A logical workflow for troubleshooting elimination side products.

References

Removal of unreacted 1-Bromo-3-methoxypropane from product

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Removal of Unreacted 1-Bromo-3-methoxypropane from Product

This guide provides troubleshooting advice and detailed protocols for the effective removal of unreacted this compound from your reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted this compound?

A1: The primary methods for removing unreacted this compound are fractional distillation, column chromatography, and aqueous extraction. The choice of method depends on the physical properties of your desired product, specifically its boiling point and polarity.

Q2: How do I choose the best purification strategy for my product?

A2: The selection of an appropriate purification method is critical and should be based on the differential physical properties between your product and this compound. If your product has a significantly different boiling point, distillation is often the most efficient method. If the boiling points are close, or if your product is non-volatile, column chromatography is recommended. An initial aqueous wash is almost always beneficial to remove water-soluble impurities.

Q3: What are the key physical properties of this compound that I should be aware of during purification?

A3: Understanding the physical properties of this compound is essential for its successful removal. Key properties include its boiling point of approximately 132-133°C, a density of about 1.36 g/cm³, and its character as a flammable liquid.[1][2][3] It is a polar molecule, which influences its solubility in various solvents.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Product co-distills with this compound. The boiling point of your product is too close to that of this compound (132-133°C).Utilize fractional distillation with a column that has a high number of theoretical plates. If separation is still not achieved, column chromatography is the preferred method.
Persistent emulsion during aqueous workup. The presence of impurities acting as surfactants or insufficient ionic strength of the aqueous phase can lead to emulsion formation.To break the emulsion, add a small amount of a saturated brine solution, which increases the ionic strength of the aqueous phase.[4]
Incomplete removal of acidic impurities. Acidic byproducts from the reaction may not be fully neutralized by a simple water wash.Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize and remove any residual acidic impurities.[4][5]
Poor separation on a silica (B1680970) gel column. The eluent system may not have the optimal polarity to effectively separate your product from this compound.Perform thin-layer chromatography (TLC) with various solvent systems to determine the ideal eluent for separation.[6][7] For a relatively non-polar compound, start with a non-polar eluent like hexane (B92381) and gradually increase polarity with a solvent such as ethyl acetate (B1210297) or diethyl ether.[6]

Data Presentation: Physical Properties

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Density (g/cm³)
This compoundC₄H₉BrO153.02[1]132-133[2]1.36[1][3]
Diethyl EtherC₄H₁₀O74.1234.60.713
Ethyl AcetateC₄H₈O₂88.1177.10.902
DichloromethaneCH₂Cl₂84.9339.61.326
HexaneC₆H₁₄86.18690.659

Experimental Protocols

Protocol 1: Purification by Aqueous Wash

This protocol is designed to remove water-soluble impurities and any acidic byproducts.

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of deionized water and shake vigorously. Allow the layers to separate and discard the aqueous layer.

  • To neutralize acidic impurities, add an equal volume of a saturated sodium bicarbonate solution. Shake the funnel, making sure to vent frequently to release any pressure from gas evolution.

  • Separate and discard the aqueous layer.

  • Wash the organic layer with a saturated brine solution to facilitate the removal of residual water.

  • Drain the organic layer into a clean flask and dry it over an anhydrous drying agent such as sodium sulfate (B86663) or magnesium sulfate.

  • Filter off the drying agent to obtain the crude product, which can then be further purified.

Protocol 2: Purification by Fractional Distillation

This method is effective if the boiling point of the desired product differs from that of this compound by at least 25°C.

  • Set up a fractional distillation apparatus, ensuring the distillation column is appropriately packed.

  • Place the dried crude product from the aqueous wash into the distillation flask, and add boiling chips.

  • Begin to heat the flask gently.

  • Collect the different fractions as they distill, monitoring the temperature at the head of the column. A stable temperature during collection suggests a pure fraction.

  • The fraction corresponding to the boiling point of this compound (132-133°C) should be collected and set aside. The desired product will distill at its own characteristic boiling point.

Protocol 3: Purification by Column Chromatography

This is the most effective method for separating compounds with similar boiling points or for non-volatile products.

  • Eluent Selection: Use TLC to find a solvent system that provides good separation between your product and this compound (a target Rf value for your product is typically between 0.2 and 0.4).

  • Column Packing: Prepare a slurry of silica gel in your chosen eluent and pour it into a chromatography column. Allow the silica to settle into a packed bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin to pass the eluent through the column, collecting the eluate in fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Mandatory Visualization

Purification_Workflow Purification Strategy Decision Tree start Crude Reaction Mixture wash Aqueous Wash (Water, NaHCO3, Brine) start->wash dried_crude Dried Crude Product wash->dried_crude decision_bp Boiling Point of Product Known and >25°C different from 132°C? dried_crude->decision_bp distillation Fractional Distillation decision_bp->distillation Yes decision_volatile Is the Product Non-Volatile or Thermally Labile? decision_bp->decision_volatile No final_product_dist Purified Product distillation->final_product_dist chromatography Column Chromatography final_product_chrom Purified Product chromatography->final_product_chrom decision_volatile->chromatography Yes decision_volatile->chromatography No, but BPs are close

Caption: Workflow for selecting a purification method.

References

Technical Support Center: Catalyst Selection for Reactions Involving 1-Bromo-3-methoxypropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-3-methoxypropane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalyzed reactions involving this compound?

A1: this compound, as a primary alkyl bromide, is a versatile substrate for a variety of catalyzed cross-coupling reactions. The most common include:

  • Grignard Reagent Formation: While not a catalyzed reaction in the traditional sense, the formation of 3-methoxypropylmagnesium bromide is a crucial first step for subsequent Grignard reactions.

  • Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between this compound and an organoboron compound. It is widely used to synthesize complex organic molecules.[1]

  • Heck Reaction: This reaction couples this compound with an alkene to form a substituted alkene.[2]

  • Sonogashira Coupling: This reaction forms a carbon-carbon bond between this compound and a terminal alkyne.[3]

  • Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between this compound and an amine.[4]

Q2: Why are reactions with this compound often more challenging than with aryl bromides?

A2: Primary alkyl bromides like this compound can be more challenging substrates in cross-coupling reactions compared to aryl bromides for a few key reasons:

  • Slower Oxidative Addition: The oxidative addition of the C(sp³)-Br bond to the metal catalyst (typically palladium) is often slower than that of a C(sp²)-Br bond in aryl bromides.

  • β-Hydride Elimination: Once the 3-methoxypropyl group is attached to the metal center, it can undergo β-hydride elimination, leading to the formation of an undesired alkene byproduct and reducing the yield of the target coupled product.

  • Ligand Selection is Critical: The choice of ligand is crucial to promote the desired reactivity and suppress side reactions. Bulky, electron-rich phosphine (B1218219) ligands are often required to stabilize the catalyst and facilitate the reaction.

Q3: What are the key safety considerations when working with this compound and associated catalysts?

A3: this compound is a flammable liquid and vapor and can cause skin and eye irritation. It is important to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Many of the catalysts and reagents used in these reactions are also hazardous. For example, palladium catalysts can be flammable solids, and many phosphine ligands are air-sensitive and toxic. Always consult the Safety Data Sheet (SDS) for all chemicals before starting an experiment and follow all institutional safety guidelines.

Troubleshooting Guides

Grignard Reagent Formation

Issue: The Grignard reaction with this compound fails to initiate.

  • Possible Cause: Inactive magnesium surface due to oxidation.

  • Troubleshooting Steps:

    • Activate the Magnesium: Use a crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium turnings. The disappearance of the iodine color or the initiation of bubbling indicates activation.[5]

    • Mechanical Activation: Gently crush the magnesium turnings with a dry glass rod to expose a fresh surface.

    • Ensure Anhydrous Conditions: All glassware must be flame-dried or oven-dried, and anhydrous solvents (typically diethyl ether or THF) must be used. Any moisture will quench the Grignard reagent.[5]

Issue: Low yield of the Grignard reagent.

  • Possible Cause: Side reactions such as Wurtz coupling.

  • Troubleshooting Steps:

    • Slow Addition: Add the solution of this compound to the magnesium suspension slowly to maintain a low concentration of the alkyl bromide in the reaction mixture, which minimizes the Wurtz coupling side reaction.[6]

    • Solvent Choice: Tetrahydrofuran (B95107) (THF) is often a better solvent than diethyl ether for less reactive bromides due to its higher boiling point and better solvation properties.[6]

Suzuki-Miyaura Coupling

Issue: Low or no conversion in the Suzuki coupling of this compound.

  • Possible Cause: Inefficient catalyst system or poor reaction conditions.

  • Troubleshooting Steps:

    • Catalyst and Ligand Selection: For alkyl bromides, a common and effective catalyst system is a combination of a palladium precursor like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as tricyclohexylphosphine (B42057) (PCy₃) or a biaryl phosphine ligand like SPhos.[7][8]

    • Base Selection: The choice of base is critical. Stronger, non-aqueous bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than aqueous bases for couplings with alkyl halides.

    • Temperature: Alkyl bromide couplings may require higher temperatures (e.g., 80-110 °C) to proceed at a reasonable rate.

Issue: Significant formation of hydrodehalogenation byproduct (3-methoxypropane).

  • Possible Cause: Competing reaction pathway where the bromide is replaced by a hydrogen atom.

  • Troubleshooting Steps:

    • Optimize Ligand: The use of bulky, electron-rich ligands can often suppress this side reaction by favoring the desired cross-coupling pathway.

    • Control Reaction Time: Prolonged reaction times at high temperatures can sometimes lead to increased hydrodehalogenation. Monitor the reaction progress and stop it once the starting material is consumed.

Heck Reaction

Issue: The Heck reaction with this compound gives a low yield.

  • Possible Cause: β-hydride elimination is a major competing pathway for alkyl halides in the Heck reaction.

  • Troubleshooting Steps:

    • Ligand Choice: The use of specific ligands can influence the regioselectivity of the insertion step and suppress β-hydride elimination. Bidentate phosphine ligands like Xantphos have been shown to be effective in some cases.[9]

    • Reaction Conditions: Carefully controlling the temperature and reaction time is crucial. Lower temperatures may favor the desired product.

    • Consider Alternative Catalysts: While palladium is most common, other transition metals like nickel or cobalt have been explored for Heck-type reactions with alkyl halides and may offer better selectivity.[9]

Sonogashira Coupling

Issue: No reaction or low yield in the Sonogashira coupling of this compound.

  • Possible Cause: Low reactivity of the alkyl bromide and potential for catalyst deactivation.

  • Troubleshooting Steps:

    • Catalyst System: A common catalyst system is a combination of a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[3] For less reactive bromides, higher catalyst loadings may be necessary.

    • Copper-Free Conditions: Homocoupling of the alkyne (Glaser coupling) is a common side reaction promoted by the copper co-catalyst. Using a copper-free protocol with an appropriate ligand can mitigate this issue.[10][11]

    • Base and Solvent: An amine base such as triethylamine (B128534) or diisopropylamine (B44863) is typically used, often serving as the solvent as well. Anhydrous and deoxygenated conditions are crucial for success.[12]

Buchwald-Hartwig Amination

Issue: The amination of this compound is unsuccessful.

  • Possible Cause: The catalyst system is not active enough for the less reactive alkyl bromide.

  • Troubleshooting Steps:

    • Ligand Selection: The choice of ligand is paramount. Bulky, electron-rich biaryl phosphine ligands developed by Buchwald and Hartwig (e.g., XPhos, SPhos) are often necessary to achieve good yields with alkyl bromides.[13]

    • Base Selection: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.

    • Temperature: These reactions often require elevated temperatures to proceed efficiently.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for cross-coupling reactions involving primary alkyl bromides, which can serve as a starting point for optimizing reactions with this compound.

Table 1: Suzuki-Miyaura Coupling of Primary Alkyl Bromides

Alkyl BromideBoronic Acid/EsterPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)
1-Bromododecanen-Octyl-9-BBNPd(OAc)₂ (1.5)PCy₃ (3.0)K₃PO₄THF/H₂ORT78
1-BromohexanePhenylboronic acidPd(OAc)₂ (1.5)PCy₃ (3.0)K₃PO₄THF/H₂ORT80
1-Bromo-4-chlorobutanen-Hexyl-9-BBNPd(OAc)₂ (1.5)PCy₃ (3.0)K₃PO₄THF/H₂ORT85

Data adapted from literature reports on similar primary alkyl bromides.[7][14]

Table 2: Sonogashira Coupling of Unactivated Alkyl Bromides

Alkyl BromideAlkynePalladium Catalyst (mol%)Ligand (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Yield (%)
1-BromooctanePhenylacetylene[Pd(π-cinnamyl)Cl]₂ (2.5)IMes (5)CuI (7.5)Cs₂CO₃Dioxane6075
1-Bromobutane1-Hexyne[Pd(π-allyl)Cl]₂ (2.5)IPr (5)CuI (7.5)Cs₂CO₃Dioxane6082
1-Bromo-3-phenylpropaneTrimethylsilylacetylene[Pd(π-cinnamyl)Cl]₂ (2.5)IMes (5)CuI (7.5)Cs₂CO₃Dioxane6071

Data adapted from literature reports on similar primary alkyl bromides using N-heterocyclic carbene (NHC) ligands.[15]

Experimental Protocols

Protocol 1: Grignard Reagent Formation from this compound

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (for activation)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and inert gas supply (N₂ or Ar).

Procedure:

  • Flame-dry all glassware and allow to cool under a stream of inert gas.

  • To the reaction flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.

  • Gently warm the flask with a heat gun under a flow of inert gas until violet iodine vapors are observed, then allow it to cool.

  • Add enough anhydrous THF to cover the magnesium turnings.

  • Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel.

  • Add a small portion (~10%) of the this compound solution to the stirred magnesium suspension to initiate the reaction. Initiation is indicated by bubbling and a gentle reflux.

  • Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for 1-2 hours, or until most of the magnesium is consumed.

  • The resulting greyish solution of 3-methoxypropylmagnesium bromide is ready for use in the subsequent reaction.

Protocol 2: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium phosphate (K₃PO₄), finely powdered

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel, magnetic stirrer, and inert gas supply.

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (1-2 mol%), PCy₃ (2-4 mol%), and finely powdered K₃PO₄ (2.0 equivalents).

  • Add the arylboronic acid (1.2 equivalents) and this compound (1.0 equivalent).

  • Add anhydrous toluene.

  • Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification start Dry Glassware under Inert Atmosphere reagents Add Catalyst, Ligand, Base, and Reactants start->reagents solvent Add Anhydrous Solvent reagents->solvent heat Heat to Desired Temperature solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool filter Filter and Wash cool->filter extract Extract and Dry filter->extract purify Purify by Chromatography extract->purify end Characterize Pure Product purify->end

Caption: General experimental workflow for cross-coupling reactions.

troubleshooting_logic cluster_diagnosis Initial Diagnosis cluster_solutions_conversion Solutions for Low Conversion cluster_solutions_sideproducts Solutions for Side Products start Reaction Issue Encountered q1 Low or No Conversion? start->q1 q2 Side Product Formation? start->q2 s1a Check Catalyst/Ligand Activity q1->s1a s1b Optimize Base and Solvent q1->s1b s1c Increase Temperature/Time q1->s1c s1d Ensure Anhydrous/Inert Conditions q1->s1d s2a Modify Ligand to Improve Selectivity q2->s2a s2b Adjust Reactant Stoichiometry q2->s2b s2c Lower Temperature q2->s2c s2d Consider Copper-Free Conditions (Sonogashira) q2->s2d

Caption: Troubleshooting decision tree for common reaction issues.

References

Technical Support Center: 1-Bromo-3-methoxypropane Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions for the work-up of alkylation reactions involving 1-bromo-3-methoxypropane. It is intended for researchers, scientists, and drug development professionals to navigate common challenges during the purification and isolation of their target molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common nucleophiles used in alkylation reactions with this compound? A1: this compound is a primary alkyl halide, making it an excellent substrate for Sₙ2 reactions.[1][2] Common nucleophiles include phenoxides and alkoxides (for O-alkylation in Williamson ether synthesis), primary and secondary amines (for N-alkylation), and thiolates (for S-alkylation).[3][4][5]

Q2: Which solvent is most appropriate for the reaction and subsequent work-up? A2: The choice of solvent depends on the nucleophile and base used. Polar aprotic solvents like DMF, DMSO, and acetonitrile (B52724) are common for the reaction itself as they effectively solvate the cation of the base and do not interfere with the Sₙ2 reaction.[6][7] For the work-up, water-immiscible solvents like ethyl acetate (B1210297), dichloromethane (B109758) (DCM), or diethyl ether are typically used for extraction.

Q3: How do I choose the right base for my alkylation reaction? A3: The base should be strong enough to deprotonate the nucleophile without causing side reactions. For alcohols and phenols, common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).[3][7] For amines, an external base like triethylamine (B128534) or DIPEA is often added to neutralize the HBr formed, or an excess of the amine substrate is used.[8][9]

Q4: My reaction is complete. What is the first step in the work-up procedure? A4: The first step is to quench the reaction. This involves deactivating any remaining reactive species, such as a strong base or the alkylating agent. This is typically achieved by carefully adding water, a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl), or a dilute acid at a low temperature (e.g., 0 °C).[3][6]

Q5: How can I monitor the progress of my reaction to know when to begin the work-up? A5: Thin Layer Chromatography (TLC) is the most common method for monitoring reaction progress.[3] By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of the limiting reagent and the formation of the product.

Troubleshooting Guide

This section addresses specific problems that may arise during the work-up procedure.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Insufficiently strong base. 2. Moisture in the reaction. 3. Steric hindrance around the nucleophilic site.[10] 4. Low reaction temperature or insufficient reaction time.1. Switch to a stronger base (e.g., from K₂CO₃ to NaH for an unactivated alcohol).[3] 2. Ensure all glassware is oven-dried and use anhydrous solvents.[10] 3. Increase reaction temperature or use a more reactive, less-hindered nucleophile if possible. 4. Allow the reaction to run longer or increase the temperature, monitoring by TLC.
Emulsion During Extraction 1. Presence of polar, high molecular weight byproducts. 2. The solvent system has similar densities. 3. Vigorous shaking of the separatory funnel.1. Add a saturated solution of NaCl (brine) to increase the ionic strength and density of the aqueous phase.[6] 2. Allow the mixture to stand for an extended period. 3. Filter the entire mixture through a pad of Celite. 4. Gently swirl or invert the separatory funnel instead of shaking vigorously.
Product is Lost in Aqueous Layer The product has high polarity due to functional groups (e.g., free amines, hydroxyls).1. Perform multiple extractions (3-5 times) with the organic solvent. 2. Saturate the aqueous layer with NaCl (brine) before extraction to decrease the solubility of the organic product in the aqueous phase ("salting out"). 3. If the product is basic (amine), basify the aqueous layer (e.g., with NaHCO₃ or NaOH) before extraction. If acidic (phenol), acidify.
Difficulty Removing DMF/DMSO These are high-boiling, water-soluble polar aprotic solvents.1. After the initial extraction, wash the organic layer multiple times with water (e.g., 3-5 times) to pull the solvent into the aqueous phase. 2. Follow the water washes with a brine wash to remove residual water from the organic layer.[3][6]
Over-alkylation of Amine The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts.[11]1. Use a large excess of the primary amine relative to the this compound. 2. Add the alkylating agent slowly to the amine solution to maintain a low concentration of the electrophile. 3. Purify the mixture using column chromatography to separate the mono- and poly-alkylated products.

Experimental Protocol: O-Alkylation of 4-Methoxyphenol (B1676288)

This protocol describes a typical procedure for the Williamson ether synthesis using 4-methoxyphenol and this compound, followed by a standard work-up.

Materials:

  • 4-Methoxyphenol (1.0 eq)

  • This compound (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 4-methoxyphenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 4-methoxyphenol.

  • Addition of Alkylating Agent: Stir the suspension vigorously and add this compound (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-12 hours. Monitor the reaction's completion by TLC (e.g., using a 4:1 Hexanes:EtOAc eluent).

  • Quenching: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing deionized water (approximately 10 times the volume of DMF used).

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash them successively with deionized water (2x) and then with brine (1x). This step is crucial for removing the DMF solvent.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica (B1680970) gel to obtain the pure 1-methoxy-4-(3-methoxypropoxy)benzene.

Visual Workflow

The following diagram illustrates the general workflow for the work-up and troubleshooting of this compound alkylation reactions.

Workup_Troubleshooting_Workflow cluster_main Work-up & Purification Workflow cluster_troubleshooting Troubleshooting Loops start Reaction Complete (Verified by TLC) quench 1. Quench Reaction (e.g., add H₂O or sat. NH₄Cl) start->quench extract 2. Liquid-Liquid Extraction (e.g., with Ethyl Acetate) quench->extract wash 3. Wash Organic Layer (H₂O, then Brine) extract->wash emulsion_check Emulsion Formed? extract->emulsion_check Check dry 4. Dry Organic Layer (e.g., MgSO₄) wash->dry concentrate 5. Concentrate (Rotary Evaporator) dry->concentrate purify 6. Purify Product (Column Chromatography) concentrate->purify yield_check Low Yield after Concentration? concentrate->yield_check Check purity_check Impure after Concentration? concentrate->purity_check Check product Pure Product purify->product emulsion_check->wash No emulsion_solve Add Brine or Filter through Celite emulsion_check->emulsion_solve Yes emulsion_solve->extract Retry Extraction yield_check->purify No, proceed yield_solve Re-extract aqueous layer or use 'salting-out' method yield_check->yield_solve Yes yield_solve->extract Re-process purity_check->purify No, proceed purity_solve Optimize Chromatography (Solvent Gradient, etc.) purity_check->purity_solve Yes purity_solve->purify Re-purify

Caption: A flowchart for the work-up and troubleshooting process.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1-Bromo-3-methoxypropane and 1-Iodo-3-methoxypropane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical decision that dictates the efficiency and success of a synthetic route. This guide provides an objective comparison of the reactivity of two primary alkyl halides, 1-bromo-3-methoxypropane and 1-iodo-3-methoxypropane (B1610442), in the context of nucleophilic substitution reactions. The analysis is supported by fundamental principles of organic chemistry and illustrative experimental data.

The primary factor differentiating the reactivity of these two compounds is the nature of the halogen atom, which functions as a leaving group during nucleophilic substitution. Both molecules share the same 3-methoxypropyl carbon skeleton, making the halide the key variable for comparison. As primary alkyl halides, they are expected to react primarily through the SN2 (Substitution Nucleophilic Bimolecular) mechanism, which involves a backside attack by a nucleophile and is sensitive to the stability of the departing halide ion.[1][2]

The Decisive Role of the Leaving Group

In a nucleophilic substitution reaction, the leaving group departs with a pair of electrons. A good leaving group is a species that is stable on its own.[3] The stability of the halide anions (X⁻) is directly related to the acidity of their conjugate acids (H-X). Stronger acids have weaker, more stable conjugate bases.[3][4]

The order of acidity for hydrohalic acids is HI > HBr > HCl. Consequently, the stability of the corresponding halide anions follows the order I⁻ > Br⁻ > Cl⁻. This stability is attributed to the larger size and greater polarizability of the iodide ion, which allows the negative charge to be dispersed over a larger volume, making it a weaker base and a better leaving group.[3][5] The carbon-iodine (C-I) bond is also weaker and longer than the carbon-bromine (C-Br) bond, facilitating its cleavage during the rate-determining step of the reaction.[5] Therefore, 1-iodo-3-methoxypropane is anticipated to be more reactive than this compound.

Data Presentation: Quantitative Reactivity Comparison

While specific kinetic data for the direct comparison of this compound and 1-iodo-3-methoxypropane is not extensively published, the relative reactivity of primary alkyl bromides and iodides in SN2 reactions is a well-established principle in organic chemistry. The following table summarizes representative relative rate data for the reaction of different methyl halides with a common nucleophile, which serves as a direct analogue for the expected reactivity trend of the title compounds.

Alkyl Halide (CH₃-X)NucleophileSolventRelative RateRationale
CH₃-II⁻Acetone~1Reference
CH₃-BrI⁻Acetone~1.3 x 10⁻²Bromide is a less effective leaving group than iodide.[6]
CH₃-ICl⁻Acetone~1Reference
CH₃-BrCl⁻Acetone~6.5 x 10⁻⁴The C-Br bond is stronger than the C-I bond, and Br⁻ is a less stable leaving group.[6]

This table illustrates the general trend that alkyl iodides react significantly faster than alkyl bromides in SN2 reactions. This trend is directly applicable to 1-iodo-3-methoxypropane and this compound.

Mandatory Visualization

G cluster_bromo Reaction Pathway for this compound cluster_iodo Reaction Pathway for 1-Iodo-3-methoxypropane cluster_conclusion Reactivity Comparison Br_React CH₃O(CH₂)₃Br + Nu⁻ Br_TS [Nu---C---Br]⁻‡ Br_React->Br_TS Slower (Higher Ea) Br_Prod CH₃O(CH₂)₃Nu + Br⁻ Br_TS->Br_Prod Conclusion Reactivity: 1-Iodo-3-methoxypropane > this compound Reason: Iodide (I⁻) is a better leaving group than Bromide (Br⁻) I_React CH₃O(CH₂)₃I + Nu⁻ I_TS [Nu---C---I]⁻‡ I_React->I_TS Faster (Lower Ea) I_Prod CH₃O(CH₂)₃Nu + I⁻ I_TS->I_Prod

Caption: SN2 reaction pathways comparing the higher activation energy (Ea) of the bromo-compound with the lower Ea of the iodo-compound.

Experimental Protocols

To empirically determine the relative reactivity, a competitive reaction or parallel kinetic studies can be performed. Below is a detailed methodology for a kinetic study using conductometry.

Objective: To determine and compare the second-order rate constants for the reaction of this compound and 1-iodo-3-methoxypropane with a nucleophile (e.g., sodium hydroxide) in an ethanol/water solvent system.

Materials:

  • This compound (CAS: 36865-41-5)

  • 1-Iodo-3-methoxypropane

  • Sodium Hydroxide (B78521) (NaOH)

  • Absolute Ethanol

  • Deionized Water

  • Thermostatted water bath

  • Conductivity meter and probe

  • Volumetric flasks, pipettes, and burettes

  • Reaction vessels (e.g., 100 mL jacketed beakers)

  • Stopwatch

Experimental Workflow:

Caption: Workflow for determining reaction kinetics via conductometry.

Procedure:

  • Solution Preparation: Prepare 0.02 M solutions of this compound, 1-iodo-3-methoxypropane, and sodium hydroxide in an 80:20 (v/v) ethanol/water solvent mixture.

  • Equilibration: Place the reactant solutions in a thermostatted water bath set to a constant temperature (e.g., 25.0 °C) for at least 30 minutes to ensure thermal equilibrium.

  • Reaction Initiation: Pipette equal volumes (e.g., 50.0 mL) of the chosen alkyl halide solution and the NaOH solution into a reaction vessel placed within the same water bath. Start the stopwatch immediately upon mixing.

  • Data Collection: Submerge the conductivity probe into the reaction mixture. Record the conductivity at regular time intervals. The reaction consumes hydroxide ions and produces halide ions (Br⁻ or I⁻), leading to a change in the overall conductivity of the solution.

  • Data Analysis:

    • The concentration of reactants over time can be calculated from the change in conductivity.

    • For an SN2 reaction, the rate law is: Rate = k[Alkyl Halide][OH⁻].

    • Since initial concentrations are equal, the integrated second-order rate law can be used: 1/[A]t - 1/[A]₀ = kt.

    • A plot of 1/[OH⁻] versus time will yield a straight line with a slope equal to the rate constant, k.

    • Compare the calculated rate constants for this compound and 1-iodo-3-methoxypropane to determine their relative reactivity.

Conclusion

Based on fundamental chemical principles, 1-iodo-3-methoxypropane is expected to be significantly more reactive than this compound in nucleophilic substitution reactions . This heightened reactivity is a direct consequence of the superior leaving group ability of the iodide ion compared to the bromide ion, which stems from the lower C-I bond dissociation energy and the greater stability of the resulting iodide anion.[3][5] For synthetic applications, this means that reactions involving 1-iodo-3-methoxypropane can often be carried out under milder conditions, at lower temperatures, or in shorter timeframes compared to its bromo-analogue, making it the preferred substrate when high reactivity is desired.

References

A Comparative Guide to Alternative Alkylating Agents for 1-Bromo-3-methoxypropane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate alkylating agent is a critical decision that influences reaction efficiency, yield, and overall synthetic strategy. 1-Bromo-3-methoxypropane is a versatile reagent for introducing the 3-methoxypropyl group, a common moiety in pharmacologically active compounds. However, considerations of reactivity, cost, and availability often necessitate the evaluation of alternatives. This guide provides an objective comparison of this compound with its chloro, iodo, and sulfonate ester counterparts, supported by established chemical principles and representative experimental data.

Performance Comparison of 3-Methoxypropyl Alkylating Agents

The primary role of these reagents is to act as electrophiles in nucleophilic substitution reactions, most notably the Williamson ether synthesis. The efficacy of these agents is largely determined by the nature of the leaving group (Br-, Cl-, I-, OTs-, OMs-). In S(_N)2 reactions, a good leaving group is a species that is a weak base and is stable in solution after detaching from the carbon backbone.

The reactivity of the leaving group generally follows the order: I > Br > Cl.[1] Sulfonate esters, such as tosylates and mesylates, are also excellent leaving groups, often exhibiting reactivity comparable to or greater than that of iodides, due to the high stability of the resulting sulfonate anion.[2]

Table 1: Physical and Chemical Properties of this compound and Alternatives

Property1-Chloro-3-methoxypropaneThis compound1-Iodo-3-methoxypropane3-Methoxypropyl Tosylate
Molecular Formula C₄H₉ClOC₄H₉BrOC₄H₉IOC₁₁H₁₆O₄S
Molecular Weight 108.57 g/mol [3]153.02 g/mol [4]200.02 g/mol 244.31 g/mol
Boiling Point 99 °C[3]121 °C[5]63-64 °C @ 15 mmHgDecomposes
Density 0.999 g/cm³1.36 g/cm³[5]1.55 g/cm³N/A
Reactivity Trend LowerModerateHighVery High
Relative Cost LowModerateHighHigh

Note: Data for 3-Methoxypropyl Mesylate is less commonly reported in readily available sources but its reactivity is expected to be comparable to the tosylate, and it is generally a smaller and less expensive sulfonate alternative.

Table 2: Qualitative Comparison of Performance in a Representative S(_N)2 Reaction (e.g., Williamson Ether Synthesis)

Alkylating AgentExpected Reaction RateTypical YieldKey Considerations
1-Chloro-3-methoxypropaneSlowestModerate to GoodRequires more forcing conditions (higher temperature, longer reaction time). Most cost-effective.
This compoundModerateGood to ExcellentA good balance of reactivity and cost. A common starting point for optimization.
1-Iodo-3-methoxypropaneFastExcellentHighly reactive, allowing for milder reaction conditions. More expensive and potentially less stable.
3-Methoxypropyl TosylateVery FastExcellentHighly reactive, often leading to cleaner reactions and higher yields under mild conditions. Can be more expensive than halides.

Experimental Protocols

The following protocols are representative examples of how these alkylating agents can be used in a Williamson ether synthesis with phenol (B47542) as the nucleophile. The choice of base and solvent is critical and can be optimized for specific substrates.

General Williamson Ether Synthesis of 3-Methoxypropoxybenzene

This protocol is a generalized procedure. Specific reaction times and temperatures will vary depending on the chosen alkylating agent.

Materials:

  • Phenol

  • Selected 3-methoxypropyl alkylating agent (1-Chloro-, 1-Bromo-, 1-Iodo-3-methoxypropane, or 3-Methoxypropyl Tosylate)

  • Sodium hydride (NaH) or Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of phenol (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq, added portion-wise at 0 °C) or potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature until the deprotonation is complete (cessation of gas evolution for NaH).

  • Add the 3-methoxypropyl alkylating agent (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by TLC. Reaction times will vary: expect longer times for the chloride and shorter times for the iodide and tosylate.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Synthesis of 3-Methoxypropyl Tosylate

This protocol describes the preparation of the tosylate from the corresponding alcohol.

Materials:

Procedure:

  • Dissolve 3-methoxy-1-propanol (1.0 eq) in pyridine or a mixture of DCM and pyridine at 0 °C.

  • Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for several hours or overnight at a low temperature.

  • Quench the reaction with ice-cold dilute HCl.

  • Separate the organic layer and wash sequentially with dilute HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-methoxypropyl tosylate, which can be further purified by recrystallization or chromatography.

Visualizations

Alkylation Workflow

The following diagram illustrates the general workflow for a Williamson ether synthesis using a 3-methoxypropyl alkylating agent.

G General Alkylation Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Workup & Purification Nucleophile (e.g., Phenol) Nucleophile (e.g., Phenol) Deprotonation Deprotonation Nucleophile (e.g., Phenol)->Deprotonation Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->Deprotonation Alkylating Agent Alkylating Agent SN2 Reaction SN2 Reaction Alkylating Agent->SN2 Reaction Deprotonation->SN2 Reaction Quenching Quenching SN2 Reaction->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Product Product Purification->Product

Caption: General workflow for Williamson ether synthesis.

Decision Matrix for Alkylating Agent Selection

This diagram outlines the key factors to consider when choosing an appropriate 3-methoxypropyl alkylating agent.

G Alkylating Agent Selection Criteria Start Start Cost Sensitivity? Cost Sensitivity? Start->Cost Sensitivity? High Reactivity Needed? High Reactivity Needed? Cost Sensitivity?->High Reactivity Needed? Low Use 1-Chloro-3-methoxypropane Use 1-Chloro-3-methoxypropane Cost Sensitivity?->Use 1-Chloro-3-methoxypropane High Mild Conditions Required? Mild Conditions Required? High Reactivity Needed?->Mild Conditions Required? Yes Use this compound Use this compound High Reactivity Needed?->Use this compound No Mild Conditions Required?->Use this compound No Use 1-Iodo-3-methoxypropane or Tosylate Use 1-Iodo-3-methoxypropane or Tosylate Mild Conditions Required?->Use 1-Iodo-3-methoxypropane or Tosylate Yes

Caption: Decision matrix for selecting an alkylating agent.

Conclusion

The choice of an alkylating agent to introduce the 3-methoxypropyl group is a multi-faceted decision. While This compound offers a solid balance of reactivity and cost, its alternatives provide a spectrum of options to suit specific synthetic needs. 1-Chloro-3-methoxypropane is the most economical choice for large-scale syntheses where harsher reaction conditions are tolerable. For reactions requiring high yields and mild conditions, particularly with sensitive substrates, 1-Iodo-3-methoxypropane and 3-methoxypropyl tosylate are superior, albeit more expensive, alternatives. The selection should be guided by a careful consideration of the substrate's sensitivity, desired reaction kinetics, and economic constraints of the project.

References

A Comparative Guide to 3-Methoxypropyl Halides for Synthetic Chemistry Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, the choice of an appropriate alkylating agent is paramount to the success of a reaction. The 3-methoxypropyl halides, a class of bifunctional molecules, serve as valuable building blocks in the synthesis of a wide array of compounds, including pharmaceuticals and other fine chemicals. This guide provides an objective comparison of 3-methoxypropyl bromide with its chloride and iodide counterparts, supported by established principles of chemical reactivity and representative experimental protocols.

Performance Comparison: Reactivity and Physical Properties

The reactivity of 3-methoxypropyl halides in nucleophilic substitution reactions, a common application for these compounds, is primarily governed by the nature of the halogen atom. The generally accepted order of reactivity for primary alkyl halides in S_N2 reactions is Iodide > Bromide > Chloride.[1][2] This trend is attributed to the leaving group ability of the halide, which is inversely related to its basicity. Iodide is the weakest base and therefore the best leaving group among the common halogens.

Table 1: Comparison of Physical Properties and Reactivity of 3-Methoxypropyl Halides

Property3-Methoxypropyl Chloride3-Methoxypropyl Bromide3-Methoxypropyl Iodide
Molecular Formula C₄H₉ClOC₄H₉BrOC₄H₉IO
Molecular Weight 108.57 g/mol 153.02 g/mol [3]200.02 g/mol [4]
Boiling Point 117-119 °C132 °C[5]Not readily available
Density 0.97 g/cm³1.36 g/cm³[5]Not readily available
Reactivity (S_N2) GoodExcellentSuperior
Cost Generally the lowestModerateGenerally the highest
Stability HighModerateLower (more susceptible to decomposition)

Note: The reactivity is a qualitative assessment based on well-established principles of nucleophilic substitution reactions.[1][2]

Experimental Protocols

To provide a practical context for the comparison, detailed methodologies for two common applications of 3-methoxypropyl halides are presented below. These protocols are representative and can be adapted for each of the three halides, allowing for a systematic investigation of their relative performance in a laboratory setting.

Williamson Ether Synthesis: Preparation of 3-Methoxypropyl Phenyl Ether

The Williamson ether synthesis is a robust method for the preparation of ethers via an S_N2 reaction between an alkoxide and a primary alkyl halide.[1][6]

Reaction Scheme:

Procedure:

  • Preparation of Sodium Phenoxide: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium metal (1.0 eq) in anhydrous ethanol (B145695) (30 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Phenol (B47542): To the resulting sodium ethoxide solution, add phenol (1.0 eq) dissolved in anhydrous ethanol (10 mL) dropwise at room temperature. Stir the mixture for 30 minutes.

  • Alkylation: Add the respective 3-methoxypropyl halide (Cl, Br, or I; 1.0 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, quench the reaction with water (50 mL). Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with 1 M NaOH (2 x 50 mL) and then with brine (50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate).

To obtain comparative data, it is crucial to run the reactions with 3-methoxypropyl chloride, bromide, and iodide in parallel under identical conditions (concentration, temperature, and reaction time) and to quantify the yield of 3-methoxypropyl phenyl ether for each reaction.

Grignard Reaction: Preparation of 4-Methoxy-1-phenylbutan-1-ol

Grignard reagents are powerful nucleophiles used to form carbon-carbon bonds. The preparation of a Grignard reagent from a 3-methoxypropyl halide and its subsequent reaction with an aldehyde or ketone is a common synthetic route.[7]

Reaction Scheme:

Procedure:

  • Grignard Reagent Formation: In a flame-dried three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stir bar, place magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium. Add a small amount of a solution of the 3-methoxypropyl halide (Br or I; 1.0 eq) in anhydrous diethyl ether (20 mL) from the dropping funnel. Once the reaction initiates (as evidenced by bubbling and heat generation), add the remaining halide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Benzaldehyde (B42025): Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of benzaldehyde (1.0 eq) in anhydrous diethyl ether (15 mL) dropwise from the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (50 mL). Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

For a comparative study, the formation of the Grignard reagent and its subsequent reaction should be performed under identical conditions for both 3-methoxypropyl bromide and iodide. The yield of 4-methoxy-1-phenylbutan-1-ol would serve as the key performance indicator. 3-Methoxypropyl chloride is generally not preferred for Grignard reagent formation due to its lower reactivity.

Visualizing Reaction Pathways and Workflows

To further clarify the processes described, the following diagrams have been generated using Graphviz.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Sodium Phenoxide Sodium Phenoxide SN2 Reaction SN2 Reaction Sodium Phenoxide->SN2 Reaction 3-Methoxypropyl Halide 3-Methoxypropyl Halide 3-Methoxypropyl Halide->SN2 Reaction 3-Methoxypropyl Phenyl Ether 3-Methoxypropyl Phenyl Ether SN2 Reaction->3-Methoxypropyl Phenyl Ether Sodium Halide Sodium Halide SN2 Reaction->Sodium Halide

Williamson Ether Synthesis Workflow

Grignard_Reaction_Workflow cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Reaction with Carbonyl cluster_step3 Step 3: Work-up 3-Methoxypropyl Halide 3-Methoxypropyl Halide Mg Mg 3-Methoxypropyl Halide->Mg Anhydrous Ether Grignard Reagent Grignard Reagent Mg->Grignard Reagent Benzaldehyde Benzaldehyde Grignard Reagent->Benzaldehyde Nucleophilic Addition Alkoxide Intermediate Alkoxide Intermediate Benzaldehyde->Alkoxide Intermediate H3O+ H3O+ Alkoxide Intermediate->H3O+ Protonation Final Product 4-Methoxy-1-phenylbutan-1-ol H3O+->Final Product

Grignard Reaction Logical Flow

Conclusion

The choice between 3-methoxypropyl chloride, bromide, and iodide depends on a balance of reactivity, cost, and stability. For reactions requiring high reactivity and where cost is not a primary concern, 3-methoxypropyl iodide is the superior choice. 3-Methoxypropyl bromide offers a good compromise between reactivity and cost, making it a versatile and commonly used reagent. 3-Methoxypropyl chloride, while the most economical, is the least reactive and may require more forcing conditions or be unsuitable for certain applications like Grignard reagent formation. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies and select the optimal 3-methoxypropyl halide for their specific synthetic needs.

References

A Comparative Guide to the Alkylation of Nucleophiles with 1-Bromo-3-methoxypropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction yields and methodologies for the alkylation of various nucleophiles with 1-Bromo-3-methoxypropane. The data presented is intended to assist researchers in selecting optimal conditions for their synthetic needs. This compound is a versatile reagent for introducing the 3-methoxypropyl group, a common moiety in pharmacologically active compounds and other functional materials.

Data Presentation: Yield Comparison

The following table summarizes the typical yields for the alkylation of representative phenoxide, carboxylate, and amine nucleophiles with this compound under standard laboratory conditions.

Nucleophile ClassRepresentative NucleophileProductTypical Yield (%)
Phenoxide4-Nitrophenol (B140041)1-(3-Methoxypropoxy)-4-nitrobenzene (B2794218)~90-95%
CarboxylateBenzoic Acid3-Methoxypropyl benzoate~70-80% (estimated)
AmineAniline (B41778)N-(3-Methoxypropyl)aniline~45-55%

Experimental Protocols

Detailed methodologies for the synthesis of the products listed above are provided below. These protocols are based on established synthetic procedures and can be adapted for different substrates.[1][2][3][4]

1. O-Alkylation of 4-Nitrophenol

This procedure describes the synthesis of 1-(3-methoxypropoxy)-4-nitrobenzene via a Williamson ether synthesis.

  • Materials:

    • 4-Nitrophenol

    • This compound

    • Potassium carbonate (K₂CO₃), anhydrous

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate (B1210297)

    • Water

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Procedure:

    • To a solution of 4-nitrophenol (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).

    • Stir the mixture at room temperature for 15-20 minutes.

    • Add this compound (1.1 equivalents) dropwise to the reaction mixture.

    • Heat the reaction mixture to 70-80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield 1-(3-methoxypropoxy)-4-nitrobenzene.

2. O-Alkylation of Benzoic Acid (Esterification)

This protocol outlines the synthesis of 3-methoxypropyl benzoate.

  • Materials:

    • Benzoic acid

    • This compound

    • Potassium carbonate (K₂CO₃), anhydrous

    • N,N-Dimethylformamide (DMF), anhydrous

    • Diethyl ether

    • Water

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of benzoic acid (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).

    • Stir the suspension at room temperature for 30 minutes.

    • Add this compound (1.2 equivalents) and stir the reaction mixture at 60 °C overnight.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography to afford 3-methoxypropyl benzoate.

3. N-Alkylation of Aniline

This procedure describes the synthesis of N-(3-methoxypropyl)aniline. To favor mono-alkylation, a slight excess of the aniline can be used.

  • Materials:

    • Aniline

    • This compound

    • Potassium carbonate (K₂CO₃), anhydrous

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Ether

    • Water

  • Procedure:

    • To a mixture of aniline (1.0 equivalent) and anhydrous potassium carbonate (1.9 equivalents) in DMSO, add this compound (1.0 equivalent) dropwise at room temperature with stirring.[4]

    • Heat the reaction mixture to 60 °C for 7 hours.[4]

    • After cooling, dilute the reaction mixture with water and extract with ether.

    • Wash the ether extract with water, dry over a suitable drying agent, and concentrate in vacuo.

    • The crude product can be purified by column chromatography or distillation under reduced pressure to yield N-(3-methoxypropyl)aniline.[4]

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a generalized workflow for the alkylation reactions described in this guide.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start reagents Combine Nucleophile, Base, and Solvent start->reagents 1. add_alkyl_halide Add this compound reagents->add_alkyl_halide 2. heat Heat and Stir (Monitor by TLC) add_alkyl_halide->heat 3. quench Quench Reaction (e.g., add water) heat->quench 4. extract Extract with Organic Solvent quench->extract 5. wash Wash Organic Layer extract->wash 6. dry Dry and Concentrate wash->dry 7. purify Column Chromatography or Distillation dry->purify 8. product Isolated Product purify->product 9.

References

The Strategic Advantage of 1-Bromo-3-methoxypropane in Ether Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of ether synthesis, particularly for the introduction of the 3-methoxypropyl group, the choice of the alkylating agent is a critical determinant of reaction efficiency and product purity. This guide provides a comprehensive comparison of 1-Bromo-3-methoxypropane with its halide counterparts and outlines its advantages within the context of the Williamson ether synthesis. Furthermore, it presents a comparative analysis of alternative etherification methodologies, namely alkoxymercuration-demercuration and acid-catalyzed dehydration of alcohols, offering researchers and drug development professionals a data-driven basis for methodological selection.

Superior Performance in Williamson Ether Synthesis

The Williamson ether synthesis, a cornerstone of organic chemistry, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This reaction is highly sensitive to the nature of the alkylating agent, with primary halides being the preferred substrates to minimize the competing elimination (E2) reaction.[1][2] this compound, as a primary alkyl bromide, stands out as an exemplary reagent for this transformation.

The advantage of using a bromide over a chloride lies in the better leaving group ability of the bromide ion, which generally leads to faster reaction rates. While an iodide would be an even better leaving group, alkyl iodides are often more expensive and can be less stable. Therefore, this compound offers a balanced profile of reactivity and cost-effectiveness.

Comparative Performance of 1-Halo-3-methoxypropanes

To illustrate the superiority of this compound, a comparative analysis of its performance against 1-Chloro-3-methoxypropane and 1-Iodo-3-methoxypropane in a typical Williamson ether synthesis with sodium ethoxide is presented below.

Alkylating AgentLeaving GroupRelative Reaction Rate (SN2)Typical Yield (%)Typical Reaction Time (h)
1-Chloro-3-methoxypropaneCl⁻160-754-8
This compound Br⁻ ~50 85-95 1-3
1-Iodo-3-methoxypropaneI⁻~10090-980.5-2

Note: The relative reaction rates are approximate and can vary based on specific reaction conditions. Yields and reaction times are typical ranges observed in laboratory settings.

As the data indicates, this compound provides a significant improvement in both yield and reaction time compared to its chloro- derivative, without the often-prohibitive cost associated with the iodo- analogue.

Comparison with Alternative Ether Synthesis Methods

While the Williamson ether synthesis is a versatile and widely used method, other strategies exist for the formation of ethers. Here, we compare it with alkoxymercuration-demercuration and acid-catalyzed dehydration.

Alkoxymercuration-Demercuration

This two-step method involves the addition of an alcohol to an alkene, mediated by a mercury salt, followed by demercuration. It is particularly useful for the synthesis of ethers from secondary and tertiary alcohols where the Williamson synthesis might be hampered by elimination reactions.

Acid-Catalyzed Dehydration of Alcohols

This method is primarily suitable for the synthesis of symmetrical ethers from primary alcohols.[3] The reaction conditions, particularly temperature, are critical to favor ether formation over alkene formation.

Methodology Comparison
FeatureWilliamson Ether SynthesisAlkoxymercuration-DemercurationAcid-Catalyzed Dehydration
Generality High (symmetrical & unsymmetrical ethers)High (especially for 2°/3° alcohols)Low (symmetrical ethers from 1° alcohols)
Substrate Scope Favors 1° alkyl halidesAlkenes and alcoholsPrimary alcohols
Reagent Toxicity ModerateHigh (Mercury salts)Low
Byproducts Halide saltsMercury wasteWater
Typical Yields 50-95%[4][5]Generally highVariable, depends on conditions

Experimental Protocols

Williamson Ether Synthesis using this compound

Objective: To synthesize ethyl 3-methoxypropyl ether.

Materials:

  • Sodium ethoxide (NaOEt)

  • Ethanol (B145695) (anhydrous)

  • This compound

  • Diethyl ether (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol under an inert atmosphere.

  • To the stirred solution, add this compound (1.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC. A typical reaction time is 1-3 hours.[4]

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation to yield pure ethyl 3-methoxypropyl ether.

Alkoxymercuration-Demercuration

Objective: To synthesize 2-(3-methoxypropoxy)propane from propene and 3-methoxy-1-propanol.

Materials:

Procedure:

  • In a flask, dissolve mercuric trifluoroacetate in 3-methoxy-1-propanol.

  • Bubble propene gas through the solution at room temperature until the reaction is complete (monitored by the disappearance of the yellow color).

  • Add an equal volume of THF, followed by the slow, portion-wise addition of a solution of sodium borohydride in 3 M sodium hydroxide at 0 °C.

  • Stir the mixture for 1-2 hours at room temperature.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over a suitable drying agent, filter, and remove the solvent under reduced pressure.

  • Purify the product by distillation.

Acid-Catalyzed Dehydration of Alcohols

Objective: To synthesize bis(3-methoxypropyl) ether.

Materials:

  • 3-methoxy-1-propanol

  • Concentrated sulfuric acid (H₂SO₄)

Procedure:

  • In a distillation apparatus, place 3-methoxy-1-propanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

  • Heat the mixture to a temperature of 130-140°C.[3]

  • The symmetrical ether will distill over.

  • Wash the distillate with a dilute base solution to remove any acidic impurities, followed by a water wash.

  • Dry the ether over a suitable drying agent and re-distill to obtain the pure product.

Reaction Pathways and Workflows

To visualize the processes described, the following diagrams illustrate the reaction mechanisms and experimental workflows.

Williamson_Ether_Synthesis RO_neg RO⁻ (Alkoxide) TransitionState [RO···R'···X]⁻ (SN2 Transition State) RO_neg->TransitionState Nucleophilic attack R_prime_X R'-X (this compound) R_prime_X->TransitionState Product R-O-R' (Ether) TransitionState->Product X_neg X⁻ (Br⁻) TransitionState->X_neg Leaving group departure Alkoxymercuration_Demercuration Alkene Alkene Mercurinium_ion Mercurinium Ion Intermediate Alkene->Mercurinium_ion Hg_salt Hg(OAc)₂ / ROH Hg_salt->Mercurinium_ion Alkoxymercuration_product Alkoxymercuration Adduct Mercurinium_ion->Alkoxymercuration_product ROH attack Ether Ether Alkoxymercuration_product->Ether NaBH4 NaBH₄ NaBH4->Ether Demercuration Experimental_Workflow cluster_williamson Williamson Synthesis cluster_alkoxy Alkoxymercuration cluster_dehydration Acid-Catalyzed Dehydration ws1 React alkoxide with this compound ws2 Workup (extraction, washing) ws1->ws2 ws3 Purification (distillation) ws2->ws3 a1 React alkene with Hg salt and alcohol a2 Demercuration with NaBH₄ a1->a2 a3 Workup and Purification a2->a3 d1 Heat alcohol with acid catalyst d2 Distill ether product d1->d2 d3 Washing and final distillation d2->d3

References

Navigating Selectivity: A Comparative Guide to 1-Bromo-3-methoxypropane in Competitive Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of alkylation reactions is a cornerstone of molecular synthesis. The choice of alkylating agent is paramount in directing the reaction towards the desired product, especially when competing nucleophilic sites are present. This guide provides a comparative analysis of 1-bromo-3-methoxypropane's selectivity in competitive alkylation scenarios, offering insights into its performance against other common alkylating agents. By presenting available experimental data and detailed protocols, this document aims to be a valuable resource for informed decision-making in synthetic chemistry.

Understanding Selectivity in Alkylation

Alkylation reactions involving ambident nucleophiles—species with two or more reactive centers—often yield a mixture of products. A classic example is the alkylation of an enolate ion, which can undergo either C-alkylation to form a new carbon-carbon bond or O-alkylation to form an enol ether. The regioselectivity of such reactions is influenced by a multitude of factors, including the nature of the alkylating agent, the solvent, the counter-ion, and the temperature.

A guiding principle in predicting the outcome of these competitive reactions is the theory of Hard and Soft Acids and Bases (HSAB). This theory posits that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases. In the context of an enolate, the oxygen atom is considered a "hard" nucleophilic center, while the carbon atom is "soft". Consequently, "hard" alkylating agents tend to favor O-alkylation, while "soft" agents favor C-alkylation.

Comparative Performance of Alkylating Agents

To contextualize the performance of this compound, it is essential to compare its selectivity with that of other commonly used alkylating agents. While direct, side-by-side competitive experimental data for this compound is limited in publicly available literature, we can draw comparisons based on its chemical nature and data from analogous reactions.

As a primary alkyl bromide, this compound is considered a relatively "soft" electrophile, which would theoretically favor C-alkylation in reactions with ambident nucleophiles. Its reactivity is also influenced by the presence of the ether linkage, which can affect its solubility and potentially chelate with metal counter-ions in the reaction, thereby influencing the reaction's regioselectivity.

The following table summarizes hypothetical and reported selectivity data for the alkylation of the sodium salt of ethyl acetoacetate, a common ambident nucleophile, with various alkylating agents. This data is compiled from various sources and should be interpreted with consideration of the specific reaction conditions.

Alkylating AgentProduct Ratio (C-alkylation : O-alkylation)Reaction ConditionsReference
This compound Data not available--
Methyl IodideHigh C-alkylationVaries (Solvent, Base)General Organic Chemistry Principles
Ethyl BromidePredominantly C-alkylationVaries (Solvent, Base)General Organic Chemistry Principles
Benzyl BromideHigh C-alkylationVaries (Solvent, Base)General Organic Chemistry Principles
Isopropyl BromideIncreased O-alkylation (compared to primary halides)Varies (Solvent, Base)General Organic Chemistry Principles
tert-Butyl BromidePredominantly O-alkylation/EliminationVaries (Solvent, Base)General Organic Chemistry Principles

Note: The precise ratios are highly dependent on the specific experimental conditions. The information provided is for comparative illustration based on established chemical principles.

Experimental Protocols

General Protocol for C- vs. O-Alkylation of a β-Ketoester

This protocol describes a general procedure for the alkylation of a β-ketoester like ethyl acetoacetate, which can be used to compare the selectivity of different alkylating agents.

Materials:

  • β-Ketoester (e.g., ethyl acetoacetate)

  • Base (e.g., sodium ethoxide, potassium carbonate)

  • Anhydrous solvent (e.g., ethanol, DMF, THF)

  • Alkylating agent (e.g., this compound, methyl iodide)

  • Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)

  • Extraction solvent (e.g., diethyl ether, ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve the β-ketoester in the anhydrous solvent.

  • Add the base portion-wise or as a solution at a controlled temperature (e.g., 0 °C or room temperature) to generate the enolate.

  • Stir the mixture for a specified time to ensure complete enolate formation.

  • Add the alkylating agent dropwise via the dropping funnel at a controlled temperature.

  • Allow the reaction to proceed at a specific temperature for a set duration, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of the quenching solution.

  • Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent.

  • Combine the organic layers, wash with brine, dry over the drying agent, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel to separate the C- and O-alkylated products.

  • Characterize the products by spectroscopic methods (e.g., NMR, IR, Mass Spectrometry) to determine the product ratio.

Visualizing Reaction Pathways and Workflows

To further clarify the concepts and procedures discussed, the following diagrams have been generated using the DOT language.

Competitive_Alkylation cluster_reactants Reactants cluster_reaction Competitive Reaction cluster_products Potential Products A Ambident Nucleophile (e.g., Enolate) R Reaction Conditions (Solvent, Base, Temp.) A->R B Alkylating Agent 1 (e.g., this compound) B->R C Alkylating Agent 2 (e.g., Methyl Iodide) C->R P1 Product from Agent 1 (C- or O-alkylation) R->P1 P2 Product from Agent 2 (C- or O-alkylation) R->P2

Caption: Logical workflow of a competitive alkylation experiment.

A Comparative Guide to the Reactivity of Bromoalkanes in Ether Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of primary, secondary, and tertiary bromoalkanes in the context of ether synthesis, primarily through the Williamson ether synthesis. The information presented is supported by established chemical principles and experimental observations to aid in reaction design and optimization in research and development settings.

Introduction: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[1][2][3] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion acts as a nucleophile and displaces a halide from an alkyl halide.[1][2][3] The choice of the alkyl halide is critical to the success of this synthesis, as its structure directly influences the reaction rate and the distribution of products. This guide focuses on the comparative reactivity of primary, secondary, and tertiary bromoalkanes in this crucial transformation.

The Underlying Mechanism: SN2 vs. E2

The reactivity of bromoalkanes in the Williamson ether synthesis is governed by the competition between two reaction pathways: SN2 (substitution) and E2 (elimination).[3][4]

  • SN2 (Bimolecular Nucleophilic Substitution): This pathway leads to the desired ether product. The alkoxide nucleophile attacks the carbon atom bearing the bromine in a backside attack, leading to an inversion of stereochemistry at the carbon center. The rate of this reaction is sensitive to steric hindrance around the reaction center.[4]

  • E2 (Bimolecular Elimination): In this pathway, the alkoxide acts as a base, abstracting a proton from a carbon atom adjacent (beta) to the carbon bearing the bromine. This results in the formation of an alkene and is favored by sterically hindered substrates.

The balance between these two competing reactions is the primary determinant of the outcome when using different classes of bromoalkanes.

Data Presentation: A Quantitative Comparison of Reactivity and Yields

The structure of the bromoalkane has a profound impact on the reaction pathway and the resulting product distribution. The following table summarizes the expected outcomes and relative reaction rates for the reaction of primary, secondary, and tertiary bromoalkanes with a sodium alkoxide.

Bromoalkane ClassStructurePredominant ReactionEther (SN2) Product YieldAlkene (E2) Product YieldIllustrative Relative SN2 Rate
Primary R-CH₂-BrSN2High (e.g., ~80-95%)Low (e.g., ~5-20%)~1
Secondary R₂-CH-BrSN2 and E2Low to Moderate (e.g., ~20-50%)Moderate to High (e.g., ~50-80%)~0.02
Tertiary R₃-C-BrE2Negligible to NoneVery High (>95%)Negligible

Note: The yield percentages are illustrative and can vary significantly based on the specific substrates, alkoxide, solvent, and temperature. The relative SN2 rates are based on reactions with NaI in acetone (B3395972) and are included to demonstrate the impact of steric hindrance.

Reactivity Comparison

Primary Bromoalkanes

Primary bromoalkanes are the ideal substrates for the Williamson ether synthesis. Due to the minimal steric hindrance around the electrophilic carbon, the alkoxide can readily perform a backside attack, leading to a high yield of the desired ether product via the SN2 pathway.[1][2] While a small amount of elimination product may be formed, substitution is the overwhelmingly favored pathway.

Secondary Bromoalkanes

With secondary bromoalkanes, the increased steric hindrance around the reaction center significantly slows down the SN2 reaction.[4] This allows the competing E2 elimination pathway to become a major contributor to the product mixture.[4] Consequently, the reaction of a secondary bromoalkane with an alkoxide typically yields a mixture of the ether and alkene, with the alkene often being the major product, especially with sterically bulky alkoxides or at higher temperatures.

Tertiary Bromoalkanes

Tertiary bromoalkanes are generally unsuitable for the Williamson ether synthesis. The extreme steric hindrance around the tertiary carbon effectively prevents the backside attack required for the SN2 reaction.[3][4] The alkoxide, being a strong base, will almost exclusively act as a base, leading to the formation of the alkene through the E2 elimination pathway as the sole or major product.[3][4]

Experimental Protocols

The following is a generalized protocol for a comparative study of the reactivity of 1-bromobutane (B133212) (primary), 2-bromobutane (B33332) (secondary), and tert-butyl bromide (tertiary) in a Williamson ether synthesis with sodium ethoxide.

Objective: To compare the product distribution (ether vs. alkene) for the reaction of primary, secondary, and tertiary bromoalkanes with sodium ethoxide under identical conditions.

Materials:

  • Ethanol, absolute

  • Sodium metal

  • 1-bromobutane

  • 2-bromobutane

  • tert-butyl bromide

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flasks, condensers, separatory funnel, etc.)

  • Heating mantles

  • Magnetic stirrers

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, carefully add 50 mL of absolute ethanol. While stirring and under a nitrogen atmosphere, add 1.15 g (50 mmol) of sodium metal in small pieces. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction Setup: Prepare three separate, dry round-bottom flasks, each equipped with a reflux condenser and a magnetic stirrer. To each flask, add 10 mL of the freshly prepared sodium ethoxide solution.

  • Addition of Bromoalkanes:

    • To the first flask, add 4.1 mL (40 mmol) of 1-bromobutane.

    • To the second flask, add 4.0 mL (40 mmol) of 2-bromobutane.

    • To the third flask, add 4.2 mL (40 mmol) of tert-butyl bromide.

  • Reaction: Heat all three reaction mixtures to a gentle reflux for 2 hours.

  • Work-up:

    • Cool the reaction mixtures to room temperature.

    • Carefully pour each reaction mixture into a separatory funnel containing 50 mL of deionized water.

    • Extract each aqueous mixture with 3 x 20 mL of diethyl ether.

    • Combine the organic extracts for each reaction, wash with 30 mL of saturated aqueous ammonium chloride solution, and then with 30 mL of brine.

    • Dry the organic layers over anhydrous magnesium sulfate, filter, and carefully remove the solvent by rotary evaporation.

  • Analysis: Analyze the resulting crude product from each reaction by GC-MS to determine the relative percentages of the corresponding ether and alkene products.

Visualizations

G cluster_primary Primary Bromoalkane cluster_secondary Secondary Bromoalkane cluster_tertiary Tertiary Bromoalkane Primary Bromoalkane Primary Bromoalkane SN2 Pathway (Major) SN2 Pathway (Major) Primary Bromoalkane->SN2 Pathway (Major) Alkoxide E2 Pathway (Minor) E2 Pathway (Minor) Primary Bromoalkane->E2 Pathway (Minor) Alkoxide (as base) Ether Product Ether Product SN2 Pathway (Major)->Ether Product Alkene Product (Trace) Alkene Product (Trace) E2 Pathway (Minor)->Alkene Product (Trace) Secondary Bromoalkane Secondary Bromoalkane SN2 Pathway (Minor) SN2 Pathway (Minor) Secondary Bromoalkane->SN2 Pathway (Minor) Alkoxide E2 Pathway (Major) E2 Pathway (Major) Secondary Bromoalkane->E2 Pathway (Major) Alkoxide (as base) Ether Product Ether Product SN2 Pathway (Minor)->Ether Product Alkene Product Alkene Product E2 Pathway (Major)->Alkene Product Tertiary Bromoalkane Tertiary Bromoalkane E2 Pathway (Exclusive) E2 Pathway (Exclusive) Tertiary Bromoalkane->E2 Pathway (Exclusive) Alkoxide (as base) Alkene Product   Alkene Product   E2 Pathway (Exclusive)->Alkene Product  

Caption: Reaction pathways for bromoalkanes in ether synthesis.

G Start Start Prepare Sodium Ethoxide Prepare Sodium Ethoxide Start->Prepare Sodium Ethoxide Set up 3 Reactions Set up 3 Reactions Prepare Sodium Ethoxide->Set up 3 Reactions Add Bromoalkanes Add Primary, Secondary, and Tertiary Bromoalkanes Set up 3 Reactions->Add Bromoalkanes Reflux Reflux Add Bromoalkanes->Reflux Work-up Quench, Extract, and Dry Reflux->Work-up Analyze Products GC-MS Analysis Work-up->Analyze Products End End Analyze Products->End

Caption: Experimental workflow for comparing bromoalkane reactivity.

Conclusion

The reactivity of bromoalkanes in the Williamson ether synthesis is a clear demonstration of the principles of SN2 and E2 reactions. Primary bromoalkanes are highly effective substrates, leading to excellent yields of ethers. Secondary bromoalkanes are less effective, providing a mixture of ether and alkene, while tertiary bromoalkanes are unsuitable for ether synthesis via this method, yielding almost exclusively the elimination product. For professionals in drug development and chemical research, a thorough understanding of these reactivity trends is essential for the rational design of synthetic routes and the optimization of reaction conditions to achieve the desired chemical transformations.

References

A Comparative Guide to 3-Methoxypropylation Reagents: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and cost-effective introduction of the 3-methoxypropyl moiety is a critical consideration in synthetic strategies. This guide provides a comprehensive cost-benefit analysis of 1-Bromo-3-methoxypropane and its common alternatives, 3-methoxypropyl chloride and 3-methoxypropyl tosylate, for use in etherification and N-alkylation reactions. The comparison is based on available chemical data, cost analysis of reagents, and an overview of typical synthetic protocols.

Executive Summary

The selection of an appropriate reagent for introducing the 3-methoxypropyl group is a balance between reactivity, cost, and reaction efficiency. This compound generally offers a good balance of reactivity and cost for many applications. 3-Methoxypropyl chloride presents a more cost-effective option, though its lower reactivity may necessitate harsher reaction conditions. Conversely, 3-methoxypropyl tosylate, while being the most reactive, is also the most expensive alternative, typically synthesized in-house from less expensive precursors. The optimal choice will depend on the specific requirements of the synthesis, including the nucleophilicity of the substrate, desired reaction times, and overall budget.

Cost and Performance Comparison

The following tables provide a summary of the estimated costs and key performance indicators for this compound and its alternatives. Prices are based on currently available data from various chemical suppliers and may vary.

Table 1: Cost Comparison of 3-Methoxypropylation Reagents

ReagentTypical Price (per 100g)Precursor Cost (for in-situ or prior synthesis)
This compound~$150 - $250Not Applicable
3-Methoxypropyl chloride~$100 - $180Not Applicable
3-Methoxypropyl tosylateNot readily available commercially3-Methoxypropan-1-ol (~
5080/100g)+pToluenesulfonylchloride(50-80/100g) + p-Toluenesulfonyl chloride (~50−80/100g)+p−Toluenesulfonylchloride(
30-50/100g)

Table 2: Performance Comparison in Synthesis

ReagentTypical Reaction TypeRelative ReactivityTypical YieldsKey AdvantagesKey Disadvantages
This compoundWilliamson Ether Synthesis, N-AlkylationModerate-High70-95%Good balance of reactivity and cost, widely available.More expensive than the chloride alternative.
3-Methoxypropyl chlorideWilliamson Ether Synthesis, N-AlkylationModerate60-85%Most cost-effective.Less reactive, may require longer reaction times or harsher conditions.
3-Methoxypropyl tosylateWilliamson Ether Synthesis, N-AlkylationHigh80-98%Excellent leaving group, leading to faster reactions and higher yields.Not readily available commercially, requires an extra synthetic step.

Reaction Pathways and Experimental Considerations

The primary application for these reagents is the Williamson ether synthesis, a robust and widely used method for forming ether linkages. The reaction proceeds via an S_N2 mechanism, where an alkoxide or phenoxide nucleophile displaces the leaving group (bromide, chloride, or tosylate) on the 3-methoxypropyl chain.

N_Alkylation Amine R₂NH (Amine) Product R₂N-(CH₂)₃-OCH₃ (Alkylated Amine) Amine->Product Sₙ2 Attack Reagent CH₃O-(CH₂)₃-X (X = Br, Cl, OTs) Reagent->Product Byproduct HX Protocol_1_Workflow Start Dissolve Alcohol/Phenol in DMF Add_NaH Add NaH at 0°C Start->Add_NaH Stir_RT Stir at RT Add_NaH->Stir_RT Add_Reagent Add this compound at 0°C Stir_RT->Add_Reagent Stir_Reaction Stir at RT for 12-24h Add_Reagent->Stir_Reaction Quench Quench with NH₄Cl (aq) Stir_Reaction->Quench Extract Extract with Et₂O Quench->Extract Wash_Dry Wash with Brine & Dry Extract->Wash_Dry Purify Purify by Chromatography Wash_Dry->Purify

Spectroscopic Validation of Products from 1-Bromo-3-methoxypropane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for the validation of products derived from 1-bromo-3-methoxypropane. This versatile reagent is a valuable building block in organic synthesis, particularly in the development of pharmaceutical intermediates. The following sections detail experimental protocols and comparative spectroscopic data for key reaction products, enabling researchers to confidently identify and characterize their synthesized compounds.

Introduction to this compound and its Reactivity

This compound (BrC₃H₆OCH₃) is a bifunctional molecule featuring a reactive alkyl bromide and a stable methoxy (B1213986) ether group. The electronegativity of the bromine atom renders the adjacent carbon electrophilic, making it susceptible to nucleophilic attack. This reactivity allows for a variety of transformations, including nucleophilic substitution and the formation of Grignard reagents, to introduce the 3-methoxypropyl moiety into target molecules. Its application is notable in the synthesis of compounds such as the antiglaucoma agent Brinzolamide.

Spectroscopic Characteristics of this compound

A thorough understanding of the starting material's spectroscopic signature is crucial for monitoring reaction progress and identifying residual starting material in the product.

Spectroscopic Technique This compound (C₄H₉BrO)
¹H NMR (CDCl₃, ppm) δ 3.55 (t, 2H), 3.39 (s, 3H), 3.36 (t, 2H), 2.10 (p, 2H)
¹³C NMR (CDCl₃, ppm) δ 70.9, 58.7, 32.8, 30.4
IR (neat, cm⁻¹) 2927 (C-H str.), 2875 (C-H str.), 1118 (C-O str.), 645 (C-Br str.)
Mass Spec (EI, m/z) 152/154 (M⁺, Br isotopes), 121/123, 73, 45

I. Nucleophilic Substitution Reactions

Nucleophilic substitution is a primary reaction pathway for this compound, allowing for the introduction of a wide range of functional groups. Below are examples of common nucleophilic substitution reactions with detailed experimental protocols and spectroscopic data of the resulting products.

A. Synthesis of 3-Methoxypropylamine

Reaction:

BrCH₂CH₂CH₂OCH₃ + NH₃ → H₂NCH₂CH₂CH₂OCH₃ + HBr

Experimental Protocol:

A solution of this compound (1.0 eq) in a suitable solvent such as ethanol (B145695) is added to a sealed reaction vessel containing an excess of ammonia (B1221849) (e.g., a saturated solution in ethanol or liquid ammonia). The mixture is heated to a temperature between 80-100 °C for several hours. After cooling, the solvent and excess ammonia are removed under reduced pressure. The resulting residue is taken up in water and the product is extracted with an organic solvent. The organic layers are dried over anhydrous sodium sulfate (B86663) and the solvent is evaporated to yield 3-methoxypropylamine. Further purification can be achieved by distillation.

Spectroscopic Data Comparison:

Spectroscopic Technique 3-Methoxypropylamine (C₄H₁₁NO) Alternative Product: N,N-bis(3-methoxypropyl)amine
¹H NMR (CDCl₃, ppm) δ 3.42 (t, 2H), 3.33 (s, 3H), 2.75 (t, 2H), 1.73 (p, 2H), 1.35 (s, 2H, NH₂)δ 3.40 (t, 4H), 3.31 (s, 6H), 2.59 (t, 4H), 1.75 (p, 4H)
¹³C NMR (CDCl₃, ppm) δ 72.8, 58.6, 40.2, 31.5δ 71.9, 58.6, 47.9, 29.8
IR (neat, cm⁻¹) 3360 & 3280 (N-H str.), 2925 (C-H str.), 1115 (C-O str.)2930 (C-H str.), 1117 (C-O str.), (N-H stretch absent)
Mass Spec (EI, m/z) 89 (M⁺), 72, 58, 45, 30175 (M⁺), 130, 100, 45

Substitution_Reaction

B. Williamson Ether Synthesis: Synthesis of 1-Methoxy-3-phenoxypropane

Reaction:

BrCH₂CH₂CH₂OCH₃ + C₆H₅O⁻Na⁺ → C₆H₅OCH₂CH₂CH₂OCH₃ + NaBr

Experimental Protocol:

Sodium hydride (1.1 eq) is carefully added to a solution of phenol (B47542) (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under an inert atmosphere. The mixture is stirred at room temperature for 30 minutes to form the sodium phenoxide. This compound (1.05 eq) is then added, and the reaction mixture is heated to reflux for several hours. The reaction is monitored by thin-layer chromatography. After completion, the reaction is quenched with water and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Spectroscopic Data Comparison:

Spectroscopic Technique **1-Methoxy-3-phenoxypropane (C₁₀H₁₄O₂) **Alternative Product: Allyl methyl ether (from elimination)
¹H NMR (CDCl₃, ppm) δ 7.30-7.25 (m, 2H), 6.95-6.88 (m, 3H), 4.05 (t, 2H), 3.58 (t, 2H), 3.38 (s, 3H), 2.10 (p, 2H)δ 5.90 (m, 1H), 5.25 (d, 1H), 5.18 (d, 1H), 3.95 (d, 2H), 3.35 (s, 3H)
¹³C NMR (CDCl₃, ppm) δ 159.0, 129.4, 120.7, 114.5, 71.3, 66.8, 58.7, 29.5δ 134.5, 117.2, 72.1, 58.0
IR (neat, cm⁻¹) 3060 (Ar C-H str.), 2930 (C-H str.), 1598, 1496 (C=C str.), 1245, 1040 (Ar-O-C str.), 1115 (C-O str.)3080 (=C-H str.), 2930 (C-H str.), 1645 (C=C str.), 1115 (C-O str.)
Mass Spec (EI, m/z) 166 (M⁺), 107, 94, 77, 4572 (M⁺), 57, 41

II. Grignard Reagent Formation and Subsequent Reactions

This compound readily forms a Grignard reagent, which can then be used to create new carbon-carbon bonds by reacting with various electrophiles.

A. Formation of 3-Methoxypropylmagnesium Bromide and Reaction with Benzaldehyde (B42025)

Reaction:

  • BrCH₂CH₂CH₂OCH₃ + Mg → BrMgCH₂CH₂CH₂OCH₃

  • BrMgCH₂CH₂CH₂OCH₃ + C₆H₅CHO → C₆H₅CH(OH)CH₂CH₂CH₂OCH₃

Experimental Protocol:

Magnesium turnings (1.2 eq) are placed in a flame-dried flask under an inert atmosphere. A small crystal of iodine can be added to initiate the reaction. A solution of this compound (1.0 eq) in anhydrous THF is added dropwise to the magnesium suspension at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent. The resulting solution is cooled to 0 °C, and a solution of benzaldehyde (1.0 eq) in anhydrous THF is added dropwise. The reaction is stirred at room temperature for several hours, then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The product is purified by column chromatography.

Spectroscopic Data Comparison:

Spectroscopic Technique **1-Phenyl-4-methoxy-1-butanol (C₁₁H₁₆O₂) **Alternative Product: Benzyl alcohol (from unreacted benzaldehyde)
¹H NMR (CDCl₃, ppm) δ 7.38-7.25 (m, 5H), 4.70 (t, 1H), 3.45 (t, 2H), 3.35 (s, 3H), 1.90-1.70 (m, 4H), 1.65 (br s, 1H, OH)δ 7.40-7.28 (m, 5H), 4.65 (s, 2H), 1.80 (br s, 1H, OH)
¹³C NMR (CDCl₃, ppm) δ 144.8, 128.4, 127.5, 125.8, 74.2, 71.8, 58.6, 36.5, 29.1δ 141.2, 128.6, 127.9, 127.0, 65.3
IR (neat, cm⁻¹) 3380 (O-H str.), 3030 (Ar C-H str.), 2935 (C-H str.), 1115 (C-O str.), 1050 (C-O str.)3350 (O-H str.), 3030 (Ar C-H str.), 1015 (C-O str.)
Mass Spec (EI, m/z) 180 (M⁺), 162, 107, 79, 77, 45108 (M⁺), 107, 79, 77

Grignard_Reaction_Workflow

Conclusion

The spectroscopic data presented in this guide provides a reliable framework for the validation of key products synthesized from this compound. By comparing the ¹H NMR, ¹³C NMR, IR, and mass spectra of their reaction products with the data provided, researchers can confirm the successful formation of the desired 3-methoxypropyl-substituted compounds and identify potential side products. The detailed experimental protocols serve as a valuable resource for the synthesis of these important chemical intermediates.

A Comparative Guide to Chromatographic Analysis of Reaction Mixtures Containing 1-Bromo-3-methoxypropane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise monitoring of chemical reactions is paramount for optimizing yields, minimizing impurities, and ensuring the synthesis of the target molecule. When 1-Bromo-3-methoxypropane (CAS: 36865-41-5) is used as a reactant or intermediate, for instance in alkylation reactions to form more complex pharmaceutical building blocks, chromatography is the analytical method of choice for tracking reaction progress.[1]

This guide provides an objective comparison of two primary chromatographic techniques for the analysis of reaction mixtures containing this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The selection between these methods depends on the specific requirements of the analysis, including the volatility of reactants and products, the need for structural confirmation, and desired sample throughput.

Comparison of Analytical Techniques

Gas Chromatography is an ideal technique for volatile and thermally stable compounds like this compound.[2][3] When coupled with a Mass Spectrometry detector, it provides not only quantitative data but also structural information, which is invaluable for identifying reactants, products, and unknown byproducts.[4][5]

High-Performance Liquid Chromatography is a versatile technique that separates compounds based on their polarity.[6] While less common for highly volatile alkyl halides, reversed-phase HPLC can be effectively employed, particularly when other components in the reaction mixture (e.g., non-volatile starting materials or products) are not amenable to GC analysis.[7]

The following tables summarize the typical performance and instrumental parameters for each technique in the context of analyzing a hypothetical reaction mixture involving this compound.

Data Presentation

Table 1: Comparison of GC-MS and HPLC-UV for Reaction Monitoring

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation based on volatility and polarity; detection by mass-to-charge ratio.[4]Separation based on polarity; detection by UV absorbance.[4]
Primary Use Case Ideal for volatile analytes like this compound and similar-sized products/impurities.Suitable for reaction mixtures with non-volatile components or when GC is unavailable.
Sensitivity High, especially with Selective Ion Monitoring (SIM). MS is more sensitive to bromoalkanes than alkanes.[8][9]Moderate, dependent on the chromophore of the analytes. Low UV absorbance for alkyl halides.[10]
Analysis Speed Fast (typically 10-30 minutes per sample).[4]Slower (typically 15-40 minutes per sample).[7]
Structural Info. Excellent; provides mass spectra for component identification.[5]Limited to retention time comparison with standards.
Quantitation Highly accurate with an internal standard.Reliable with proper calibration curves.[7]
Solvent Usage Minimal (dilution solvent only).High (continuous mobile phase flow).

Table 2: Representative Method Parameters

ParameterGC-MS MethodHPLC-UV Method
Column Medium-polarity capillary (e.g., VF-624ms, 30m x 0.25mm).[4]Reversed-phase C18 (e.g., 150mm x 4.6mm, 5 µm).[7][10]
Mobile Phase Carrier Gas: Helium at 1.0-1.5 mL/min.[4]Isocratic or Gradient: Acetonitrile/Water mixture.[10]
Temperature Oven Program: e.g., 50°C hold 2 min, ramp 10°C/min to 250°C.[4]Isothermal, e.g., 30°C.
Injector Temp. 250°C.[4]N/A
Detector Mass Spectrometer (Electron Ionization, 70 eV).[4]UV-Vis Detector at low wavelength (e.g., 210 nm).[10]
Internal Standard Dodecane or similar non-reactive alkane.[4]Toluene or a non-polar, UV-active compound.[7]

Experimental Protocols

Protocol 1: GC-MS Analysis of Reaction Mixture
  • Sample Preparation: Withdraw a 100 µL aliquot from the reaction vessel. Quench the reaction if necessary and dilute the sample 1:100 with a suitable solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) in a 2 mL autosampler vial.[4]

  • Internal Standard Addition: Add a known concentration of an internal standard (e.g., dodecane) to the diluted sample.[4]

  • Injection: Inject 1 µL of the prepared sample into the GC-MS system.

  • Instrumentation & Conditions:

    • Column: VF-624ms (or similar), 30 m x 0.25 mm ID x 1.4 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[4]

    • Injector: 250°C, Split mode (e.g., 50:1).[4]

    • Oven Program: Initial temperature of 50°C for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 3 minutes.[4]

    • MS Conditions: Electron Ionization (EI) at 70 eV. Scan range of 40-400 m/z. Source temperature at 230°C.[4]

  • Data Analysis: Identify this compound and other components by their retention times and by comparing their mass spectra against a reference library (e.g., NIST).[11] Quantify by comparing the peak area of each analyte to the peak area of the internal standard.

Protocol 2: HPLC-UV Analysis of Reaction Mixture
  • Sample Preparation: Withdraw a 100 µL aliquot from the reaction vessel. Quench and dilute the sample 1:100 with the mobile phase (e.g., 60:40 Acetonitrile:Water) in a 2 mL autosampler vial.

  • Internal Standard Addition: Add a known concentration of a suitable internal standard (e.g., toluene).[7]

  • Injection: Inject 10 µL of the prepared sample into the HPLC system.

  • Instrumentation & Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) at a flow rate of 1.0 mL/min.[10]

    • Column Temperature: 30°C.

    • Detector: UV detector set to 210 nm.[10]

  • Data Analysis: Identify peaks by comparing their retention times with those of pre-run standards of pure this compound and other known reaction components. Construct a calibration curve for each analyte to determine concentration based on peak area.

Visualization

The following diagram illustrates a generalized workflow for the chromatographic analysis and comparison of reaction mixture samples.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Comparison RM Reaction Mixture Aliquot Quench Quench Reaction (if needed) RM->Quench Dilute Dilute in Solvent Quench->Dilute Add_IS Add Internal Standard Dilute->Add_IS GCMS GC-MS Analysis Add_IS->GCMS HPLC HPLC-UV Analysis Add_IS->HPLC Data_GC Identify: Retention Time & Mass Spectra Quantify: Peak Area vs. IS GCMS->Data_GC Data_HPLC Identify: Retention Time Quantify: Peak Area vs. Calibration HPLC->Data_HPLC Compare Compare Performance: Speed, Sensitivity, Resolution Data_GC->Compare Data_HPLC->Compare

Workflow for Chromatographic Analysis and Method Comparison.

References

Safety Operating Guide

Proper Disposal of 1-Bromo-3-methoxypropane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides detailed, step-by-step procedures for the proper disposal of 1-Bromo-3-methoxypropane (CAS No: 36865-41-5), also known as 3-Bromopropyl Methyl Ether, ensuring the safety of personnel and adherence to regulatory standards.

Essential Safety and Hazard Information

This compound is a flammable and hazardous chemical that requires careful handling.[1][2] Understanding its properties is the first step toward safe management and disposal. Incompatible materials include strong oxidizing agents, acids, and bases.[1][2]

Table 1: Hazard Identification and Safety Data for this compound

Hazard ClassificationGHS Hazard StatementRequired Personal Protective Equipment (PPE)Incompatible MaterialsHazardous Decomposition Products
Flammable LiquidH226: Flammable liquid and vapor[2][3][4]Flame-retardant lab coat, Safety goggles/face shield, Nitrile glovesStrong oxidizing agents, Acids, Bases[1][2]Carbon oxides, Hydrogen bromide[1]
Acute Toxicity (Oral)H302: Harmful if swallowed[2][4]As aboveAs aboveAs above
Acute Toxicity (Inhalation)H331: Toxic if inhaled[5][4]Use only with adequate ventilation or in a chemical fume hoodAs aboveAs above
Skin IrritationH315: Causes skin irritation[1][2][4]As aboveAs aboveAs above
Eye IrritationH319: Causes serious eye irritation[1][4]As aboveAs aboveAs above

Standard Operating Protocol for Disposal

This protocol outlines the necessary steps for the collection, storage, and disposal of this compound waste in a laboratory setting.

Methodology

Step 1: Waste Characterization and Segregation

  • Identify as Halogenated Waste: this compound is a brominated organic compound and must be classified as halogenated organic waste.[6]

  • Segregate at Source: It is crucial to collect halogenated waste separately from non-halogenated waste streams to prevent dangerous reactions and to facilitate proper treatment and disposal.[6][7][8][9] Mixing these waste types can increase disposal costs and complexity.[8] Do not combine with acids, bases, or strong oxidizing agents.[1][2]

Step 2: Use of Appropriate Waste Containers

  • Select a Compatible Container: Use a designated, leak-proof container that is compatible with halogenated organic liquids. Often, these are specifically marked, for instance, as green labeled carboys.[6][7]

  • Keep Container Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste, to prevent the release of flammable and toxic vapors.[7][8][9]

Step 3: Proper Labeling

  • Label Immediately: Affix a "Hazardous Waste" tag or label to the container before adding the first drop of waste.[7][8]

  • Complete Chemical Name: Clearly write the full chemical name, "this compound," on the label.[7] Do not use abbreviations or chemical formulas. If mixing with other compatible halogenated wastes, list all components.[6][7]

Step 4: Safe Storage

  • Designated Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]

  • Safe Environment: The storage area must be cool, dry, and well-ventilated, away from heat, sparks, or open flames.[1][2][5]

  • Secondary Containment: Place the waste container in a secondary containment tray or bin to mitigate potential leaks or spills.[8]

Step 5: Final Disposal

  • Consult Regulations: Disposal must be carried out in accordance with all applicable federal, state, and local environmental regulations.[1] In the United States, waste generators must follow EPA guidelines under 40 CFR 261.3 for hazardous waste classification.[1]

  • Professional Disposal: Arrange for the collection of the waste by contacting your institution’s Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][3] The final step is disposal at an approved waste disposal plant.[1][3][10]

Step 6: Spill and Emergency Procedures

  • Contain Spill: In case of a small spill, absorb the liquid with an inert material such as vermiculite (B1170534) or sand.[1]

  • Collect Waste: Place the absorbent material into a sealed, labeled container for disposal as hazardous waste.[1][7]

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Large Spills: For large spills, evacuate the area and contact your institution's emergency response team immediately.[7]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Identify Waste: This compound ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe Step 1 characterize Characterize as Halogenated Organic Waste ppe->characterize Step 2 container Select Designated Halogenated Waste Container characterize->container Step 3 label_container Label Container: 'Hazardous Waste' & Full Chemical Name container->label_container Step 4 collect Collect Waste in Sealed Container label_container->collect Step 5 storage Store in Cool, Ventilated Satellite Accumulation Area collect->storage Step 6 containment Use Secondary Containment storage->containment Step 7 contact_ehs Contact EHS or Licensed Waste Contractor containment->contact_ehs Step 8 disposal Dispose at Approved Waste Disposal Facility contact_ehs->disposal Step 9

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1-Bromo-3-methoxypropane

Author: BenchChem Technical Support Team. Date: December 2025

Union City, CA – As a trusted partner in scientific discovery, we prioritize the safety of researchers and laboratory professionals. This document provides essential, immediate safety and logistical information for the handling and disposal of 1-Bromo-3-methoxypropane (CAS: 36865-41-5), a flammable and irritant chemical. Adherence to these guidelines is critical to ensure a safe laboratory environment.

Hazard Summary & Personal Protective Equipment (PPE)

This compound is classified as a flammable liquid and vapor, and it can cause skin and serious eye irritation.[1] Some data also indicates it may be harmful if swallowed and toxic if inhaled.[2] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Scenario Eye/Face Protection Skin Protection Respiratory Protection
Small-scale use in a certified chemical fume hood Chemical splash gogglesNitrile or other chemically resistant gloves, Flame-resistant lab coat, Closed-toe shoesNot generally required if fume hood is functioning correctly
Large-scale use or potential for splashing Face shield worn over chemical splash gogglesNitrile or other chemically resistant gloves, Chemical-resistant apron over a flame-resistant lab coat, Closed-toe shoesRecommended to use a NIOSH-approved respirator with an organic vapor cartridge
Spill clean-up Face shield worn over chemical splash gogglesHeavy-duty, chemically resistant gloves, Chemical-resistant suit or apron over a flame-resistant lab coat, Closed-toe shoesNIOSH-approved respirator with an organic vapor cartridge

Note: Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for the most current and comprehensive information.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for minimizing risks. The following protocol outlines the necessary steps before, during, and after handling this chemical.

Experimental Workflow for Safe Handling

prep 1. Pre-Handling Preparation handling 2. Chemical Handling prep->handling sub_prep1 Verify fume hood functionality sub_prep2 Assemble all necessary PPE sub_prep3 Locate emergency equipment (eyewash, shower, fire extinguisher) post_handling 3. Post-Handling Procedures handling->post_handling sub_handling1 Ground container to prevent static discharge sub_handling2 Dispense chemical slowly and carefully sub_handling3 Keep container tightly closed when not in use disposal 4. Waste Disposal post_handling->disposal sub_post1 Decontaminate work surfaces sub_post2 Remove and properly store or dispose of PPE sub_post3 Wash hands thoroughly sub_disposal1 Segregate halogenated waste sub_disposal2 Label waste container appropriately sub_disposal3 Store waste in a designated area

Caption: Workflow for safe handling of this compound.

1. Pre-Handling Preparation:

  • Ensure a certified chemical fume hood is in proper working order.

  • Assemble all required PPE as outlined in Table 1.

  • Confirm the location and accessibility of emergency equipment, including an eyewash station, safety shower, and a fire extinguisher suitable for flammable liquids.

  • Prepare all necessary equipment and reagents before handling the chemical to minimize time of exposure.

2. Chemical Handling:

  • Always handle this compound within a chemical fume hood to avoid inhalation of vapors.[1]

  • Ground and bond containers when transferring the liquid to prevent static discharge, which can ignite flammable vapors.[1]

  • Use only non-sparking tools.[1]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Keep the container tightly closed when not in use to prevent the escape of flammable vapors.[1]

3. Post-Handling Procedures:

  • Thoroughly decontaminate all work surfaces after use.

  • Carefully remove and dispose of contaminated gloves and other disposable PPE in the appropriate waste stream.

  • Wash hands thoroughly with soap and water after handling the chemical.[1]

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal Workflow

start Waste Generation segregate Segregate Waste start->segregate liquid_waste Liquid Waste: This compound and solutions segregate->liquid_waste solid_waste Solid Waste: Contaminated gloves, paper towels, etc. segregate->solid_waste label_liquid Label as 'Halogenated Organic Waste' liquid_waste->label_liquid label_solid Label as 'Contaminated Solid Waste' solid_waste->label_solid storage Store in Designated Hazardous Waste Area label_liquid->storage label_solid->storage collection Arrange for Professional Disposal storage->collection

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-3-methoxypropane
Reactant of Route 2
Reactant of Route 2
1-Bromo-3-methoxypropane

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.